2-Methoxy-4-methylbenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-4-8(6-10)9(5-7)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTOUUODKAHJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423690 | |
| Record name | 2-Methoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57415-35-7 | |
| Record name | 2-Methoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Section 1: Core Molecular Profile: Physicochemical and Spectroscopic Properties
An In-depth Technical Guide to 2-Methoxy-4-methylbenzaldehyde (CAS: 57415-35-7) for Advanced Research
This guide provides a comprehensive technical overview of this compound, a key aromatic aldehyde intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causal relationships between the molecule's structure, its spectral properties, reactivity, and its applications as a high-value synthetic building block.
This compound is a disubstituted aromatic aldehyde whose synthetic utility is dictated by the interplay of its three functional groups: the aldehyde, the methoxy ether, and the methyl group. Understanding its fundamental properties is the first step in leveraging its reactivity.
Physicochemical Data Summary
The compound's physical properties are summarized in the table below. It exists as a low-melting solid, a common characteristic for substituted benzaldehydes of this molecular weight.
| Property | Value | Reference(s) |
| CAS Number | 57415-35-7 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [3 from initial search] |
| Melting Point | 42.5 - 43 °C | [6 from initial search] |
| Boiling Point | 258 °C | [11 from initial search] |
| Density | 1.062 g/cm³ | [25 from initial search] |
| Flash Point | 114 °C | [11 from initial search] |
| Storage | Store under an inert atmosphere at room temperature or 2-8°C. | [3, 18 from initial search] |
Spectroscopic Signature Analysis
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.
-
δ ~10.3 ppm (s, 1H, -CHO): The aldehyde proton will appear as a sharp singlet far downfield. Its chemical shift is influenced by the magnetic anisotropy of the benzene ring and the electron-donating methoxy group, which slightly shields this proton compared to benzaldehydes with electron-withdrawing groups.
-
δ ~7.6-7.7 ppm (d, 1H, Ar-H): The aromatic proton at C6 (ortho to the aldehyde) is the most deshielded aromatic proton due to the strong electron-withdrawing effect of the carbonyl group. It will appear as a doublet, coupled to the proton at C5.
-
δ ~6.8-6.9 ppm (d, 1H, Ar-H): The aromatic proton at C5 (meta to the aldehyde) will be significantly more shielded. It will appear as a doublet from coupling to the C6 proton.
-
δ ~6.7-6.8 ppm (s, 1H, Ar-H): The aromatic proton at C3 (ortho to the methoxy group) will be the most shielded aromatic proton and will likely appear as a singlet or a narrowly split doublet.
-
δ ~3.9 ppm (s, 3H, -OCH₃): The methoxy protons will appear as a sharp singlet, characteristic of ether methyl groups on an aromatic ring.
-
δ ~2.4 ppm (s, 3H, -CH₃): The methyl protons on the ring will appear as a sharp singlet in the typical benzylic methyl region.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
The carbon spectrum will show nine distinct signals, reflecting the molecule's asymmetry.
-
δ ~191 ppm (-CHO): The aldehyde carbonyl carbon is the most deshielded.
-
δ ~162 ppm (C-OCH₃): The aromatic carbon directly attached to the electron-donating oxygen of the methoxy group will be far downfield.
-
δ ~145 ppm (C-CH₃): The carbon bearing the methyl group.
-
δ ~120-135 ppm (Ar-C): The remaining four aromatic carbons, including the carbon ortho to the aldehyde (C6), which will be relatively deshielded, and the others which are more shielded.
-
δ ~56 ppm (-OCH₃): The methoxy carbon.
-
δ ~22 ppm (-CH₃): The methyl carbon.
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, the molecule will exhibit a clear molecular ion peak.
-
Molecular Ion (M⁺): m/z = 150.
-
Key Fragment (M-1)⁺: A strong peak at m/z = 149, corresponding to the highly stable acylium ion formed by the loss of the aldehydic hydrogen radical. This is a characteristic fragmentation pattern for aromatic aldehydes.[1]
-
Other Fragments: Expect further fragmentation corresponding to the loss of a methyl radical (m/z = 135) from the methoxy group or the loss of CO (m/z = 122).
Infrared (IR) Spectroscopy:
The IR spectrum provides a rapid diagnostic for key functional groups.
-
~2850 and ~2750 cm⁻¹: A characteristic pair of bands (Fermi doublet) for the C-H stretch of the aldehyde.
-
~1680-1700 cm⁻¹: A strong, sharp absorption from the C=O stretch of the conjugated aromatic aldehyde. The frequency is slightly lowered from a typical aliphatic aldehyde due to conjugation with the ring.
-
~1600 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: A strong C-O stretching band for the aryl ether (methoxy group).
Section 2: Synthesis Methodologies and Protocols
The synthesis of this compound is most efficiently achieved via the methylation of its phenolic precursor, 2-hydroxy-4-methylbenzaldehyde. This precursor can, in turn, be synthesized from readily available starting materials like p-cresol. This two-step approach provides a reliable and scalable route.
Caption: Two-step synthesis workflow for this compound.
Detailed Experimental Protocol: Methylation of 2-Hydroxy-4-methylbenzaldehyde
This protocol is based on the well-established Williamson ether synthesis, a robust method for forming ethers. The choice of potassium carbonate as the base is critical; it is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the aldehyde. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction.
Materials:
-
2-Hydroxy-4-methylbenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-4-methylbenzaldehyde and anhydrous DMF (approx. 5-10 mL per gram of aldehyde).
-
Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.
-
Methylation: Stir the mixture vigorously and add methyl iodide dropwise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (a UV-active spot that will also stain with potassium permanganate) and the appearance of a new, less polar product spot.
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether. The organic layers contain the desired product.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine. This removes residual DMF and unreacted methyl iodide.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents. Both the methoxy and methyl groups are electron-donating groups (EDGs), which fundamentally alters the reactivity of both the aldehyde and the aromatic ring compared to unsubstituted benzaldehyde.
-
Methoxy Group Effect: The dominant effect is the +M (mesomeric or resonance) effect, where the oxygen lone pairs donate electron density into the ring. This is partially offset by a weaker -I (inductive) electron-withdrawing effect due to oxygen's electronegativity. The net result is strong electron donation.
-
Methyl Group Effect: The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation.
Caption: Influence of electron-donating groups on reactivity.
Reactivity of the Aldehyde Group
The electron density donated by the methoxy group extends to the carbonyl carbon, reducing its electrophilicity (the magnitude of its partial positive charge). Consequently, this compound is less reactive towards nucleophiles than unsubstituted benzaldehyde.[3] This is a critical consideration in planning reactions such as Grignard additions, Wittig reactions, or cyanohydrin formation, which may require more forcing conditions or longer reaction times.
A prime example of its synthetic utility is in reductive amination. The aldehyde can react with an amine (or ammonia source like ammonium formate) to form an imine, which is then reduced in situ to the corresponding amine. This is a powerful method for introducing substituted benzylamine moieties in drug synthesis. [21 from initial search]
Reactivity of the Aromatic Ring
Conversely, the electron-donating nature of the substituents activates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The methoxy group is a powerful ortho-, para-director. Since the para position is blocked by the methyl group, electrophilic attack will be strongly directed to the positions ortho to the methoxy group (C3 and C5). This predictable regioselectivity makes the molecule a valuable scaffold for building more complex, highly substituted aromatic systems.
Section 4: Applications in Drug Discovery and Development
Aromatic aldehydes are cornerstone intermediates in medicinal chemistry. This compound serves as a versatile starting material, providing a scaffold that can be elaborated into more complex molecular architectures.
-
Scaffold for Heterocycle Synthesis: The aldehyde functionality is a key handle for constructing heterocyclic rings. It can be condensed with various nucleophiles (e.g., hydrazines, hydroxylamines, active methylene compounds) to form pyrazoles, isoxazoles, and other ring systems prevalent in pharmaceuticals.
-
Intermediate for Bioactive Molecules: Its role as a synthetic precursor is explicitly noted in the context of developing tachykinin NK2 receptor antagonists. [18 from initial search] These antagonists have been investigated for the treatment of conditions like irritable bowel syndrome (IBS), demonstrating the compound's direct relevance to modern drug development programs. The 2-methoxy-4-methylphenyl moiety often imparts desirable pharmacokinetic properties or facilitates specific binding interactions within a target protein.
Section 5: Safety and Handling Protocols
As a substituted benzaldehyde, this compound requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory to mitigate risks.
5.1 GHS Hazard Identification [1]
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
5.2 Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat.
-
-
Handling Practices: Avoid generating dust. Ensure all containers are properly labeled and sealed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or water courses.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? r/chemhelp.
- Sarthaks eConnect. (2023). Write a short note on the electrophilic substitution reaction of benzaldehyde.
- ResearchGate. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- SpectraBase. (n.d.). 2-METHOXY-4-O-METHOXYMETHYLBENZALDEHYDE.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- PubChemLite. (n.d.). This compound (C9H10O2).
- ACS Publications. (n.d.). Electronic effects in the reaction of propionaldehyde oxide with substituted benzaldehydes. The Journal of Organic Chemistry.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.
- PubChem. (n.d.). 4-Methoxy-2-methylbenzaldehyde. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
- Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.
- designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde.
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
Sources
Physicochemical properties of 2-Methoxy-4-methylbenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties, spectroscopic profile, and handling considerations for this compound (CAS No. 57415-35-7). As a key intermediate in organic synthesis, its well-defined characteristics are paramount for predictable reaction kinetics, process optimization, and safety. This document synthesizes empirical data with procedural insights, offering a self-contained resource for laboratory and development settings. We will delve into its structural attributes, thermal properties, solubility, and spectral signatures, supported by detailed experimental protocols and safety directives. The causality behind experimental choices is elucidated to empower researchers in their application of this versatile compound.
Compound Identification and Structural Elucidation
This compound is an aromatic aldehyde characterized by a benzene ring substituted with a methoxy group at position 2, a methyl group at position 4, and an aldehyde functional group at position 1. This substitution pattern dictates its electronic properties and steric profile, influencing its reactivity as a chemical intermediate.
Figure 1: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 57415-35-7 | [1][2] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |
| Molecular Weight | 150.17 g/mol | [1][2][3] |
| Canonical SMILES | CC1=CC(=C(C=C1)C=O)OC | [3][4] |
| InChI | InChI=1S/C9H10O2/c1-7-3-4-8(6-10)9(5-7)11-2/h3-6H,1-2H3 | [3] |
| InChIKey | KVTOUUODKAHJCM-UHFFFAOYSA-N |[1][3] |
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in synthesis and formulation. These parameters dictate the selection of appropriate solvents, reaction temperatures, and purification methods.
Table 2: Core Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Melting Point | 40-43 °C | [1][4][6] |
| Boiling Point | 258 °C | [1][4][6] |
| Density | 1.062 g/cm³ | [1][4] |
| Flash Point | 114 °C | [4] |
| Refractive Index | 1.542 | [1][4] |
| LogP | 1.816 - 2.1 | [1][3][4] |
| Vapor Pressure | 0.0141 mmHg at 25°C | [4] |
| Topological Polar Surface Area | 26.3 Ų |[3] |
Solubility Profile
Qualitative solubility testing reveals that this compound is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide (DMSO), and methanol.[7] Its solubility in water is slight, which is consistent with its LogP value, indicating a preference for more lipophilic environments.[7] This profile is critical for drug development professionals when considering formulation and delivery systems.
Spectroscopic Analysis
Spectroscopic data is indispensable for confirming the identity and purity of a compound. The following sections detail the characteristic spectral features of this compound.
Table 3: Summary of Key Spectroscopic Data
| Technique | Key Peaks / Signals (Expected) | Source(s) |
|---|---|---|
| ¹H NMR | ~10.3 ppm (s, 1H, -CHO), ~7.0-7.8 ppm (m, 3H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃), ~2.4 ppm (s, 3H, -CH₃) | [8][9] |
| IR Spectroscopy | ~1680-1700 cm⁻¹ (C=O stretch, aldehyde), ~2720 & 2820 cm⁻¹ (C-H stretch, aldehyde), ~1250 cm⁻¹ (C-O stretch, methoxy), ~2950-3000 cm⁻¹ (C-H stretch, aromatic/aliphatic) | [3][8] |
| Mass Spectrometry | Molecular Ion [M]⁺ at m/z 150. Key fragments at m/z 149 ([M-H]⁺), 121 ([M-CHO]⁺) | [3] |
| UV-Vis Spectroscopy | λmax values typically observed in the 220-320 nm range in ethanol, corresponding to π→π* transitions of the aromatic system and n→π* transition of the carbonyl group. |[8][10] |
Experimental Protocols & Methodologies
To ensure reproducibility and accuracy, standardized protocols are essential. The following methods represent robust approaches to verifying the physicochemical and spectroscopic properties of this compound.
Sources
- 1. 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7 | Chemsrc [chemsrc.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. Cas 57415-35-7,2-methoxy-4-methyl-benzaldehyde | lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
2-Methoxy-4-methylbenzaldehyde molecular weight and formula
An In-Depth Technical Guide to 2-Methoxy-4-methylbenzaldehyde for Researchers and Drug Development Professionals
Abstract
This compound is a substituted aromatic aldehyde that serves as a critical building block in synthetic organic chemistry. Its unique substitution pattern, featuring methoxy and methyl groups on the benzaldehyde scaffold, makes it a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its core chemical properties, validated synthesis protocols, analytical characterization techniques, and key applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective utilization.
Core Physicochemical Properties and Identifiers
Precise identification and understanding of a compound's physical properties are fundamental to its application in a research setting. This compound is a solid at room temperature with a defined molecular structure and weight.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [1][3] |
| IUPAC Name | This compound | |
| CAS Number | 57415-35-7 | [4] |
| Melting Point | 40-43 °C | [3][4] |
| Boiling Point | 258 °C | [4] |
| Density | 1.062 g/cm³ | [4] |
| Canonical SMILES | CC1=CC(=C(C=C1)C=O)OC | |
| InChIKey | KVTOUUODKAHJCM-UHFFFAOYSA-N |
Synthesis Methodology: Methylation of 4-methylsalicylaldehyde
The synthesis of this compound can be efficiently achieved through various routes. One of the most reliable and high-yielding methods is the O-methylation of the corresponding phenolic precursor, 4-methylsalicylaldehyde. This reaction is a classic example of a Williamson ether synthesis.
Causality and Experimental Rationale
The selection of reagents and conditions is critical for maximizing yield and purity.
-
Base (Potassium Carbonate, K₂CO₃): A moderately strong, inexpensive base is required to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion. K₂CO₃ is ideal as it is strong enough for this purpose but not so strong as to cause unwanted side reactions.
-
Solvent (N,N-dimethyl-formamide, DMF): A polar aprotic solvent like DMF is chosen because it effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively "naked" and highly reactive. It also has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.
-
Methylating Agent (Methyl Iodide, CH₃I): Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide, facilitating a rapid Sₙ2 reaction with the phenoxide.
Detailed Experimental Protocol
This protocol is based on a reported synthesis with a 92% yield.[4]
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylsalicylaldehyde (10.0 g, 73.4 mmol) and N,N-dimethyl-formamide (100 mL).
-
Addition of Base: Add anhydrous potassium carbonate (15.2 g, 110.1 mmol, 1.5 equivalents) to the solution. Stir the suspension vigorously.
-
Methylation: Slowly add methyl iodide (12.5 g, 5.5 mL, 88.1 mmol, 1.2 equivalents) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and maintain stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual DMF and salts.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
-
Validation: Dry the final product under vacuum and characterize using NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Characterization
Rigorous analytical validation is non-negotiable in scientific research and drug development. The structural identity and purity of synthesized this compound must be confirmed using a suite of spectroscopic techniques.
Expected Spectroscopic Signatures
The following table summarizes the expected data from key analytical methods.
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde proton (CHO) singlet at δ 9.8-10.2 ppm. - Aromatic protons (3H) in the δ 6.8-7.8 ppm region, showing characteristic splitting patterns. - Methoxy protons (OCH₃) singlet at δ 3.8-4.0 ppm. - Methyl protons (Ar-CH₃) singlet at δ 2.3-2.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) at δ 188-192 ppm. - Aromatic carbons in the δ 110-165 ppm region. - Methoxy carbon (OCH₃) at δ 55-57 ppm. - Methyl carbon (Ar-CH₃) at δ 20-22 ppm. |
| FT-IR (cm⁻¹) | - Strong C=O stretch (aldehyde) at ~1680-1700 cm⁻¹. - C-H stretches (aromatic) at ~3000-3100 cm⁻¹. - C-H stretches (aliphatic) at ~2850-2960 cm⁻¹. - Strong C-O stretch (aryl ether) at ~1250-1270 cm⁻¹. |
| Mass Spec. | - Molecular Ion Peak [M]⁺ at m/z = 150. - Key fragment ions corresponding to the loss of H (m/z 149), CHO (m/z 121), and OCH₃ (m/z 119).[5][6] |
Spectroscopic Analysis Workflow
Caption: Workflow for comprehensive spectroscopic analysis.
Applications in Research and Drug Development
The utility of this compound lies in its capacity to act as a versatile intermediate for constructing more complex molecular architectures. Its aldehyde functional group is a reactive handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations, while the substituted aromatic ring forms the core of the target molecule.
Synthesis of Bioactive Heterocycles
This compound is a documented reagent in the synthesis of several classes of compounds with therapeutic potential:
-
Tachykinin NK2 Receptor Antagonists: It has been used to synthesize antagonists of the tachykinin NK2 receptor, which are being investigated for the treatment of Irritable Bowel Syndrome (IBS) and other gastrointestinal disorders.[4][7]
-
[3,2-d]pyrimidine Derivatives: It serves as a starting material for building [3,2-d]pyrimidine derivatives, a scaffold found in many biologically active compounds.[4][7]
The broader class of substituted benzaldehydes are foundational in medicinal chemistry, serving as precursors for pharmaceuticals, agrochemicals, and fine chemicals.[8][9] For instance, the related compound 2,3,4-Trimethoxybenzaldehyde is a key starting material for the anti-anginal drug Trimetazidine.[10] This highlights the importance of the substituted benzaldehyde motif in accessing diverse and potent pharmacophores.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. Based on GHS classifications, this compound presents moderate hazards.[5]
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, it should be kept in a cool, dry place, refrigerated at 2-8°C.[4]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- LookChem. (n.d.). This compound.
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- ChemSynthesis. (n.d.). This compound.
- designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde.
- SpectraBase. (n.d.). 2-METHOXY-4-O-METHOXYMETHYLBENZALDEHYDE.
- Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
- PubChemLite. (n.d.). This compound (C9H10O2).
- NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST WebBook.
- ResearchGate. (2020). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Methylbenzaldehyde: From Flavors to Fine Chemicals.
Sources
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H10O2) [pubchemlite.lcsb.uni.lu]
- 7. 2-methoxy-4-methyl-benzaldehyde | 57415-35-7 [amp.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic data of 2-Methoxy-4-methylbenzaldehyde (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of 2-Methoxy-4-methylbenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS: 57415-35-7; Molecular Formula: C₉H₁₀O₂; Molecular Weight: 150.17 g/mol ). As a substituted aromatic aldehyde, this compound possesses distinct spectral features that are critical for its unambiguous identification, purity assessment, and quality control in research and drug development. Recognizing the scarcity of publicly available experimental spectra for this specific molecule, this guide leverages predictive methodologies and established spectroscopic principles, grounded in data from analogous compounds, to present a robust analytical framework. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of spectroscopic characterization techniques.
Molecular Structure and Analytical Strategy
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound features a benzene ring substituted with an aldehyde (-CHO), a methoxy (-OCH₃), and a methyl (-CH₃) group. The relative positions of these groups (1-aldehyde, 2-methoxy, 4-methyl) create a specific pattern of electronic effects that governs the molecule's spectroscopic behavior.
The aldehyde group is strongly electron-withdrawing, while the methoxy group is electron-donating through resonance and withdrawing through induction. The methyl group is weakly electron-donating. These competing effects result in a unique electronic environment for each proton and carbon atom, which can be precisely mapped using NMR spectroscopy.
Caption: Molecular structure with atom numbering for NMR assignments.
Our analytical workflow integrates data from multiple techniques to build a self-validating structural confirmation, as illustrated below.
Caption: Workflow for combining spectroscopic techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. Due to the absence of a publicly available experimental spectrum, the following data is predicted based on established substituent effect models. These predictions provide a reliable reference for what a researcher should expect to observe.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (splitting patterns).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
|---|---|---|---|---|
| ~10.35 | Singlet (s) | 1H | H⁷ (-CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl C=O bond and the electron-withdrawing nature of the oxygen atom. |
| ~7.65 | Doublet (d) | 1H | H⁶ | Positioned ortho to the strongly electron-withdrawing aldehyde group, this proton experiences significant deshielding. |
| ~6.80 | Doublet (d) | 1H | H⁵ | Located ortho to the electron-donating methyl group and meta to the aldehyde, it is moderately shielded compared to H⁶. |
| ~6.75 | Singlet (s) | 1H | H³ | Positioned ortho to the electron-donating methoxy group and meta to the aldehyde, resulting in significant shielding. |
| ~3.90 | Singlet (s) | 3H | H⁸ (-OCH₃) | Protons on a carbon attached to an electronegative oxygen atom typically appear in this region. The singlet multiplicity indicates no adjacent protons. |
| ~2.40 | Singlet (s) | 3H | H⁹ (-CH₃) | The protons of the methyl group attached to the aromatic ring are in a typical chemical shift range for this environment. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
|---|---|---|
| ~191.0 | C⁷ (C=O) | The carbonyl carbon of an aromatic aldehyde is characteristically found in the highly deshielded region of the spectrum. |
| ~162.0 | C² (C-OCH₃) | An aromatic carbon directly attached to the electronegative oxygen of the methoxy group is significantly deshielded. |
| ~145.0 | C⁴ (C-CH₃) | The attachment of the methyl group influences the chemical shift of this aromatic carbon. |
| ~135.0 | C⁶ | This carbon is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. |
| ~125.0 | C¹ (C-CHO) | The ipso-carbon attached to the aldehyde group. |
| ~122.0 | C⁵ | Aromatic C-H carbon. |
| ~108.0 | C³ | This carbon is ortho to the electron-donating methoxy group and experiences significant shielding, shifting it upfield. |
| ~56.0 | C⁸ (-OCH₃) | The carbon of the methoxy group is shielded by the attached oxygen and appears in the typical range for sp³ carbons bonded to oxygen. |
| ~22.0 | C⁹ (-CH₃) | The aliphatic carbon of the methyl group appears in the highly shielded (upfield) region of the spectrum. |
Experimental Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a ≥400 MHz NMR spectrometer.
-
Insert the sample and lock the spectrometer on the deuterium signal of the CDCl₃.
-
Perform shimming to optimize the magnetic field homogeneity until the TMS peak is sharp and symmetrical.
-
-
Data Acquisition:
-
¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of at least 5 seconds (to ensure full relaxation of all protons for accurate integration), and co-add 16-32 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and its longer relaxation times.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and measure the chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
|---|---|---|---|
| ~2820 & ~2720 | Medium, Sharp | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1690 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde (-CHO) |
| ~1600 & ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) |
| ~1020 | Strong | Symmetric C-O-C Stretch | Aryl Ether (-OCH₃) |
| 3000-3100 | Medium | C-H Stretch | Aromatic C-H |
| 2850-2960 | Medium | C-H Stretch | Aliphatic C-H (-CH₃, -OCH₃) |
Interpretation: The most diagnostic peak in the IR spectrum is the strong C=O stretch of the aldehyde group around 1690 cm⁻¹. Its position indicates conjugation with the aromatic ring. The presence of the aldehyde is unequivocally confirmed by the characteristic Fermi doublet (two weak-to-medium peaks) for the aldehydic C-H stretch near 2820 and 2720 cm⁻¹. The strong absorptions around 1250 and 1020 cm⁻¹ are indicative of the aryl ether C-O stretching vibrations, confirming the methoxy group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are purged and stable.
-
Background Spectrum: Clean the ATR crystal (typically diamond) with isopropanol. Record a background spectrum to subtract atmospheric and crystal absorbances.
-
Sample Analysis: Place a small amount of the solid this compound sample onto the crystal. Apply pressure using the anvil to ensure good contact.
-
Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The resulting spectrum is automatically ratioed against the background.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and crucial structural information from its fragmentation pattern upon ionization.
Table 4: Expected Mass Spectrometry Data (Electron Ionization, EI)
| m/z (mass-to-charge) | Relative Intensity | Assignment | Interpretation |
|---|---|---|---|
| 150 | High | [M]⁺ | Molecular Ion: Confirms the molecular weight of the compound.[1] |
| 149 | High | [M-H]⁺ | Loss of the weakly bound aldehydic hydrogen radical. This is a characteristic fragmentation for aldehydes.[1] |
| 121 | Medium | [M-CHO]⁺ or [M-H-CO]⁺ | Loss of the formyl radical (-CHO) or sequential loss of H and carbon monoxide (CO). This results in a stable substituted benzyl or phenyl cation. |
| 91 | Medium | [C₇H₇]⁺ | Likely a tropylium ion, a common rearrangement fragment in substituted toluenes. |
| 77 | Medium | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. |
Fragmentation Analysis: Upon electron ionization (70 eV), this compound will form a molecular ion ([M]⁺) at m/z 150. The most prominent initial fragmentation is the loss of a hydrogen radical from the aldehyde group to form the highly stable [M-H]⁺ acylium ion at m/z 149.[1] Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion would yield a fragment at m/z 121. This m/z 121 fragment can also be formed by the direct loss of the formyl radical (•CHO) from the molecular ion. Further fragmentation of the aromatic ring system leads to smaller, common aromatic fragments. This pattern is highly characteristic of aromatic aldehydes.[2][3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature program (e.g., start at 80°C, ramp at 10°C/min to 250°C) to ensure volatilization and separation from any impurities.
-
-
MS Analysis:
-
The column eluent is directed into the mass spectrometer's ion source.
-
Set the ionization mode to Electron Ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragments.
-
Conclusion
The structural identity of this compound is definitively established through a multi-technique spectroscopic approach. Predicted ¹H and ¹³C NMR data map the complete carbon-hydrogen framework, with key chemical shifts reflecting the distinct electronic environments created by the aldehyde, methoxy, and methyl substituents. Infrared spectroscopy confirms the presence of the critical functional groups, most notably the conjugated aldehyde C=O and C-H bonds and the aryl ether C-O linkage. Finally, mass spectrometry validates the molecular weight at 150 amu and reveals a characteristic fragmentation pattern, including the [M-H]⁺ ion, that is a hallmark of aromatic aldehydes. Together, these spectroscopic signatures provide a unique fingerprint for this compound, forming a self-validating system for its characterization in any research or development context.
References
[2] Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link] [3] Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from [Link] [4] PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 4. scribd.com [scribd.com]
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-Methoxy-4-methylbenzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Why" Beyond the Spectrum
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of intermediates and final active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of quality and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the premier analytical technique for this purpose. This guide moves beyond a mere presentation of spectral data for 2-Methoxy-4-methylbenzaldehyde. Instead, it offers an in-depth analysis from the perspective of a seasoned application scientist, focusing on the causal relationships between the molecule's electronic architecture and its resulting ¹H NMR spectral signature. Understanding these fundamentals allows for proactive prediction, efficient troubleshooting, and robust interpretation of spectral data, not just for this specific molecule, but for a wide array of substituted aromatic systems.
The Molecule: Electronic Influences on Proton Environments
This compound is a trisubstituted benzene ring. To predict its ¹H NMR spectrum, we must first appreciate the electronic contributions of each substituent, as these effects dictate the chemical environment—and thus the resonance frequency (chemical shift)—of each proton.
-
Aldehyde (-CHO): A powerful electron-withdrawing group (EWG) through both induction and resonance. It strongly deshields protons, particularly those ortho and para to it, causing their signals to appear significantly downfield.[1] The carbonyl group also exhibits a strong anisotropic effect, further deshielding the aldehyde proton itself.[2]
-
Methoxy (-OCH₃): A strong electron-donating group (EDG) through resonance, due to the lone pairs on the oxygen atom.[1] This effect increases electron density at the ortho and para positions, shielding these protons and shifting their signals upfield relative to unsubstituted benzene.
-
Methyl (-CH₃): A weak electron-donating group through induction. It provides a modest shielding effect on the aromatic ring protons.[1]
The interplay of these competing electronic effects results in a unique and predictable ¹H NMR spectrum.
Below is a diagram illustrating the molecular structure and the distinct proton environments that will be analyzed.
Caption: Structure of this compound with key proton groups labeled (a-e).
Detailed ¹H NMR Spectral Analysis
Based on the electronic principles outlined above, we can predict the characteristics of each signal in the ¹H NMR spectrum.
Aldehyde Proton (Hₐ): δ ~10.3 ppm
-
Chemical Shift: The aldehyde proton is the most deshielded proton in the molecule, appearing far downfield. This is due to the strong electron-withdrawing nature of the carbonyl group and, crucially, the magnetic anisotropy of the C=O bond, which strongly reinforces the external magnetic field in the region of the proton.[2][3][4] Typical shifts for benzaldehyde protons are in the δ 9.5-10.5 ppm range.[5]
-
Multiplicity: This proton will appear as a singlet (s) . It has no adjacent proton neighbors to couple with. While long-range coupling to the aromatic proton at C6 is possible, it is typically too small to be resolved.
-
Integration: The signal will integrate to 1H .
Aromatic Protons (Hₑ, Hբ, H₈): δ ~6.8-7.7 ppm
The chemical shifts and splitting patterns of the three aromatic protons are the most information-rich region of the spectrum.
-
H at C6 (ortho to -CHO, meta to -OCH₃ & -CH₃): δ ~7.65 ppm
-
Shift Analysis: This proton is ortho to the powerful electron-withdrawing aldehyde group, leading to significant deshielding. The meta-positioning of the two electron-donating groups has a minimal shielding effect. Consequently, this proton is expected to be the most downfield of the aromatic signals.
-
Multiplicity: It is coupled to the adjacent H at C5 (ortho-coupling, ³J). This will result in a doublet (d) . The typical ortho coupling constant (³J) in benzene rings is 7–10 Hz.[6][7]
-
-
H at C5 (meta to -CHO & -OCH₃, ortho to -CH₃): δ ~6.85 ppm
-
Shift Analysis: This proton experiences competing effects. It is ortho to the weakly donating methyl group and meta to the strongly donating methoxy group, both of which cause some shielding (upfield shift). It is also meta to the withdrawing aldehyde group, which has a weaker deshielding effect at the meta position. The net result is a signal shifted significantly upfield.
-
Multiplicity: It is coupled to the H at C6 (ortho-coupling, ³J) and the H at C3 (meta-coupling, ⁴J). This will produce a doublet of doublets (dd) . Meta coupling constants (⁴J) are much smaller, typically 2–3 Hz.[6][8]
-
-
H at C3 (ortho to -OCH₃, meta to -CHO, para to -CH₃): δ ~6.80 ppm
-
Shift Analysis: This proton is ortho to the strongly electron-donating methoxy group, which causes significant shielding and a pronounced upfield shift.[1][9] The para-methyl group also contributes minor shielding. The meta-aldehyde has a minimal effect. This proton is expected to be the most upfield of the aromatic signals.
-
Multiplicity: It is only coupled to the H at C5 (meta-coupling, ⁴J), as the other adjacent positions are substituted. This will result in a doublet (d) with a small coupling constant (2-3 Hz).[8]
-
Methoxy Protons (Hₑ): δ ~3.9 ppm
-
Chemical Shift: Protons of a methoxy group on an aromatic ring typically resonate in the δ 3.4-4.8 ppm range.[5][10]
-
Multiplicity: The three protons are equivalent and have no adjacent proton neighbors. They will appear as a sharp singlet (s) .
-
Integration: The signal will integrate to 3H .
Methyl Protons (Hբ): δ ~2.4 ppm
-
Chemical Shift: Protons of a methyl group attached directly to an aromatic ring typically appear in the δ 1.8-2.5 ppm range.[5][11]
-
Multiplicity: The three protons are equivalent and have no adjacent proton neighbors. They will appear as a sharp singlet (s) .
-
Integration: The signal will integrate to 3H .
Data Summary
The predicted ¹H NMR data for this compound is summarized in the table below.
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ | Aldehyde (-CHO) | ~10.3 | s (singlet) | N/A | 1H |
| H at C6 | Aromatic | ~7.65 | d (doublet) | ³J ≈ 8.0 | 1H |
| H at C5 | Aromatic | ~6.85 | dd (doublet of doublets) | ³J ≈ 8.0, ⁴J ≈ 2.0 | 1H |
| H at C3 | Aromatic | ~6.80 | d (doublet) | ⁴J ≈ 2.0 | 1H |
| Hₑ | Methoxy (-OCH₃) | ~3.9 | s (singlet) | N/A | 3H |
| Hբ | Methyl (-CH₃) | ~2.4 | s (singlet) | N/A | 3H |
Self-Validating Experimental Protocol
To ensure the acquisition of a high-fidelity, interpretable ¹H NMR spectrum, the following protocol must be rigorously followed. This protocol is designed to be self-validating by minimizing common sources of error.
Materials and Equipment
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette with a small cotton or glass wool plug
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. Precision at this stage is key for ensuring an optimal concentration.[12]
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.[13] CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual proton peak (δ ~7.26 ppm) that serves as a secondary chemical shift reference.[14] The use of a deuterated solvent is mandatory to avoid overwhelming the sample signals.[14]
-
Dissolution: Cap the vial and vortex thoroughly until the sample is completely dissolved. A clear, homogenous solution is critical.
-
Filtration and Transfer: Use the Pasteur pipette with the plug to filter the solution directly into the NMR tube. This crucial step removes any microscopic particulate matter that would severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.
Data Acquisition Workflow
The following diagram outlines the logical flow for acquiring the NMR data.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
-
Locking: The spectrometer uses the deuterium signal from the CDCl₃ to "lock" the magnetic field, compensating for any drift during the experiment.[13]
-
Shimming: This is an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks. Poor shimming is a common cause of poor quality data.[13]
-
Acquisition: A standard ¹H experiment is run. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transform. The spectrum is then phased for correct peak shape, the baseline is flattened, the chemical shift is calibrated using the TMS signal at δ 0.00 ppm, and the relative areas under the peaks are integrated.
Conclusion: A Validated Structural Signature
The ¹H NMR spectrum of this compound provides a definitive structural fingerprint. The presence of five distinct signals with integrations of 1H, 1H, 1H, 3H, and 3H confirms the presence of all ten protons in the molecule. The characteristic downfield singlet for the aldehyde proton, two singlets for the methoxy and methyl groups, and the complex splitting pattern in the aromatic region—governed by predictable electronic effects and coupling constants—all combine to provide unambiguous confirmation of the compound's identity and purity. This guide serves as a framework for not only interpreting this specific spectrum but also for applying these fundamental principles to a broader range of substituted aromatic compounds encountered in research and development.
References
- OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.
- Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(23), 8761–8770.
- Ye, T., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.
- University of Ottawa. (n.d.). NMR Sample Preparation.
- Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.
- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- University College London. (n.d.). Chemical shifts.
- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- YouTube. (2025). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving.
- ACD/Labs. (n.d.). Methoxy groups just stick out.
- YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
- Squarespace. (n.d.). ortho meta para.
- Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- Western University. (n.d.). NMR Sample Preparation.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Nail IB. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- ACS Publications. (n.d.). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes.
- ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?.
- SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR] - Spectrum.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- University of Southern Maine. (n.d.). hil8_sln.html.
- NMR Wiki Q&A Forum. (2013). 2-Methoxybenzaldehyde.
- SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR] - Chemical Shifts.
- PubChem. (n.d.). This compound.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistryguide.com [organicchemistryguide.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acdlabs.com [acdlabs.com]
- 11. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. scribd.com [scribd.com]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methoxy-4-methylbenzaldehyde
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methoxy-4-methylbenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple listing of chemical shifts to explain the underlying principles that govern the spectral appearance of this molecule, thereby empowering the reader to interpret and predict NMR data with greater confidence.
Introduction: The Role of ¹³C NMR in Molecular Characterization
Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern chemistry, offering unparalleled insight into the carbon framework of organic molecules. ¹³C NMR, in particular, provides a distinct signal for each unique carbon atom in a molecule, with the chemical shift of each signal being exquisitely sensitive to the local electronic environment. This sensitivity allows for the detailed mapping of molecular structure, including the identification of functional groups and the determination of substituent effects on aromatic systems.
This compound is a substituted aromatic aldehyde with applications in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its ¹³C NMR spectrum is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure. This guide will delve into the theoretical underpinnings of ¹³C NMR spectroscopy and apply them to the prediction and assignment of the chemical shifts for each carbon atom in this compound.
Theoretical Principles of ¹³C NMR Spectroscopy
The chemical shift (δ) in ¹³C NMR is a measure of the resonance frequency of a carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS). The chemical shift is primarily influenced by the shielding and deshielding of the carbon nucleus by its surrounding electrons. Electronegative atoms or groups withdraw electron density from a carbon atom, reducing its shielding and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase the electron density, enhancing shielding and shifting the signal to a lower chemical shift (upfield).[1]
In aromatic systems like this compound, the chemical shifts of the ring carbons are further modulated by the electronic effects of the substituents. These effects can be broadly categorized as:
-
Inductive Effects: The withdrawal or donation of electron density through the sigma (σ) bonds.
-
Resonance (Mesomeric) Effects: The delocalization of electrons through the pi (π) system of the aromatic ring.
The interplay of these effects determines the final chemical shift of each aromatic carbon.
Substituent Effects on the Benzaldehyde Ring
To accurately predict the ¹³C NMR spectrum of this compound, it is essential to understand the individual and combined effects of the aldehyde (-CHO), methoxy (-OCH₃), and methyl (-CH₃) groups on the benzene ring.
-
Aldehyde Group (-CHO): The carbonyl carbon of the aldehyde group is strongly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, resulting in a chemical shift in the range of 190-200 ppm.[2] The aldehyde group is an electron-withdrawing group, primarily through resonance, and it deactivates the aromatic ring, particularly at the ortho and para positions.
-
Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is highly electronegative, leading to an inductive withdrawal of electron density. However, the lone pairs on the oxygen can participate in resonance, donating electron density to the aromatic ring. This resonance effect is dominant and leads to an overall shielding of the ring, especially at the ortho and para positions. The methoxy carbon itself typically appears in the range of 55-65 ppm.[2][3] The conformation of the methoxy group relative to the aromatic ring can also influence its ¹³C chemical shift.
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation. It causes a slight shielding of the aromatic ring carbons, particularly at the ortho and para positions. The methyl carbon signal is typically observed in the range of 15-25 ppm.[2]
The following diagram illustrates the logical relationship between the substituents and their electronic effects on the aromatic ring.
Caption: Influence of substituents on the electronic environment of the aromatic ring.
Predicted ¹³C NMR Chemical Shifts of this compound
Based on the principles of substituent additivity and analysis of spectral data for related compounds such as 2-methoxybenzaldehyde and 4-methylbenzaldehyde, we can predict the ¹³C NMR chemical shifts for this compound. The numbering of the carbon atoms is as follows:
Caption: Numbering scheme for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Aldehyde) | ~190 | The carbonyl carbon is highly deshielded due to the electronegative oxygen and sp² hybridization.[2] |
| C2 (-OCH₃) | ~162 | This carbon is directly attached to the electron-donating methoxy group, leading to a significant downfield shift due to the oxygen's electronegativity and resonance donation. |
| C4 (-CH₃) | ~145 | The methyl group causes a downfield shift at the ipso-carbon. |
| C6 | ~134 | This carbon is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. |
| C1 (-CHO) | ~125 | This carbon is ortho to the methoxy group and para to the methyl group. The shielding from the methoxy group is expected to be significant. |
| C5 | ~122 | This carbon is meta to the aldehyde and methoxy groups and ortho to the methyl group. The shielding effect of the methyl group is most pronounced here. |
| C3 | ~112 | This carbon is ortho to the strongly electron-donating methoxy group, resulting in a significant upfield shift. |
| -OCH₃ | ~56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[2][3] |
| -CH₃ | ~21 | Typical chemical shift for a methyl carbon attached to an aromatic ring.[2] |
Experimental Protocol for ¹³C NMR Spectrum Acquisition
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
5.1. Sample Preparation
-
Weighing: Accurately weigh approximately 50-100 mg of this compound. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
5.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Pulse Angle: A 30-45 degree pulse angle is recommended to allow for faster repetition rates.
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): Set to 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.
-
Number of Scans (NS): Start with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
Spectral Width (SW): Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).
-
-
Data Acquisition: Start the acquisition.
5.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
The following diagram outlines the experimental workflow for acquiring a ¹³C NMR spectrum.
Caption: Experimental workflow for ¹³C NMR spectroscopy.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of this compound. By understanding the fundamental principles of NMR spectroscopy and the specific electronic effects of the aldehyde, methoxy, and methyl substituents, researchers can confidently predict, assign, and interpret the ¹³C NMR spectrum of this and related molecules. The detailed experimental protocol further ensures the acquisition of high-quality, reliable data for accurate structural analysis.
References
- Royal Society of Chemistry. (2014). Electronic Supplementary Information.
- Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- Slanina, T., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 785-793.
- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766).
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). This compound.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
- ResearchGate. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY.
- NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-.
- ChemSrc. (n.d.). 2-Methoxy-4-methyl-benzaldehyde.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- Chemistry LibreTexts. (2023). 13.10: Characteristics of ¹³C NMR Spectroscopy.
Sources
- 1. PhytoBank: 13C NMR Spectrum (PHY0032058) [phytobank.ca]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Reactivity of the aldehyde group in 2-Methoxy-4-methylbenzaldehyde
An In-Depth Technical Guide to the Aldehyde Reactivity of 2-Methoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted aromatic aldehyde whose reactivity is finely tuned by the interplay of electronic and steric effects originating from its methoxy and methyl substituents. This guide provides a detailed analysis of the factors governing the chemical behavior of its aldehyde functionality. We explore the nuanced landscape of its electrophilicity, which is attenuated by the electron-donating nature of the ring substituents, and the significant steric hindrance imposed by the ortho-methoxy group. This document offers field-proven insights into key transformations, including nucleophilic additions, condensation reactions, and redox chemistry, supported by detailed mechanistic discussions and actionable experimental protocols for laboratory application.
Structural and Electronic Profile of this compound
The chemical persona of this compound (C₉H₁₀O₂) is dictated by the strategic placement of its functional groups on the benzene ring.[1][2] The aldehyde group (-CHO), the primary site of reactivity, is flanked by an ortho-methoxy group (-OCH₃) and a para-methyl group (-CH₃). These substituents do not merely act as spectators; they actively modulate the reactivity of the carbonyl center.
Electronic Effects:
-
Methoxy Group (-OCH₃): Located at the C2 (ortho) position, the methoxy group exerts two opposing electronic effects:
-
+R (Resonance) Effect: The lone pairs on the oxygen atom can delocalize into the benzene ring, increasing electron density, particularly at the ortho and para positions. This effect pushes electron density towards the carbonyl group, reducing the partial positive charge (δ+) on the carbonyl carbon and thus decreasing its electrophilicity.
-
-I (Inductive) Effect: Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond.
-
-
Methyl Group (-CH₃): Positioned at the C4 (para) position, the methyl group is a classic electron-donating group through both the inductive effect (+I) and hyperconjugation. This further enriches the electron density of the aromatic ring, reinforcing the deactivating effect on the aldehyde.
The net result is a significant reduction in the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde. Nucleophilic attack is consequently less favorable.[3][4]
Steric Effects:
The ortho-methoxy group presents a significant steric shield around the aldehyde functionality.[3] This physical barrier impedes the trajectory of incoming nucleophiles, raising the activation energy for addition reactions. This "ortho effect" is a critical consideration in reaction design, often necessitating more forcing conditions or specialized reagents to achieve desired transformations.
The interplay of these effects is visually summarized below.
Caption: Factors influencing aldehyde reactivity.
Key Synthetic Transformations & Mechanistic Insights
Despite its attenuated reactivity, the aldehyde group in this compound remains a versatile handle for a variety of crucial synthetic transformations.
Condensation Reactions
Condensation reactions, which involve an initial nucleophilic addition followed by dehydration, are cornerstone transformations for aldehydes.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base.[5][6][7] The product is a stable α,β-unsaturated compound. The electron-withdrawing groups on the nucleophile make it "soft" enough to overcome the steric and electronic hurdles of the substituted benzaldehyde.
Caption: Workflow for Knoevenagel Condensation.
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[8][9] This reaction is highly valuable as it forms the C=C double bond with complete regioselectivity. The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[9]
The reaction proceeds via a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[8]
Nucleophilic Addition: The Grignard Reaction
Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily attack the carbonyl carbon of aldehydes to form alcohols after an acidic workup.[10][11][12] Despite the reduced electrophilicity of this compound, the high reactivity of the Grignard reagent ensures the reaction proceeds. The reaction of an aldehyde with a Grignard reagent yields a secondary alcohol.[13]
Caption: Workflow for the Grignard Reaction.
Redox Chemistry
Aromatic aldehydes can be oxidized to the corresponding carboxylic acids. While strong oxidants can be used, milder reagents are often preferred to avoid side reactions. For instance, sodium chlorite (NaClO₂) is an effective reagent for oxidizing aldehydes to carboxylic acids without affecting other sensitive groups on the aromatic ring.[14]
The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-methoxy-4-methylphenyl)methanol, using a variety of reducing agents.[15] Standard reagents like sodium borohydride (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation, offering a mild and efficient route to the benzyl alcohol derivative.
Reductive amination is a powerful method to convert aldehydes into amines. A documented method for this compound involves reaction with ammonium formate, which serves as both the ammonia source and the reducing agent (Leuckart-Wallach reaction). This avoids the use of more hazardous reducing agents like lithium aluminum hydride and provides a direct route to 2-methoxy-4-methylbenzylamine.[16]
Experimental Protocols
The following protocols are representative methodologies for the transformation of this compound and are based on standard procedures for analogous substrates.
Table 1: Summary of Key Transformations
| Reaction Type | Reagents & Conditions | Product Type |
| Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol, Reflux | α,β-Unsaturated nitrile |
| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi, THF | Substituted Styrene |
| Grignard Addition | R-MgBr, Anhydrous Ether, then H₃O⁺ workup | Secondary Alcohol |
| Oxidation | Sodium Chlorite, Sulfamic Acid, H₂O/THF | Carboxylic Acid |
| Reductive Amination | Ammonium Formate, Heat | Primary Amine |
Protocol 3.1: Knoevenagel Condensation with Malononitrile
This protocol is adapted from standard procedures for benzaldehydes.[17]
-
To a 100 mL round-bottom flask, add this compound (1.50 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and 20 mL of absolute ethanol.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Add piperidine (0.1 mL, ~1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven to yield the α,β-unsaturated product.
Protocol 3.2: Wittig Olefination
This protocol is based on the in-situ generation of a phosphorus ylide.[18]
-
Ylide Generation: In a flame-dried, two-neck 100 mL round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) in 40 mL of anhydrous tetrahydrofuran (THF).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color. Stir at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.50 g, 10.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours or until TLC indicates consumption of the aldehyde.
-
Workup: Quench the reaction by slowly adding 20 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure alkene product.
Protocol 3.3: Reductive Amination with Ammonium Formate
This protocol is based on a documented synthesis.[16]
-
In a reaction vessel equipped for heating, heat ammonium formate (22.0 g, 350 mmol) to approximately 170 °C.
-
After 2 hours, cool the molten ammonium formate to 120 °C.
-
Add this compound (10.5 g, 70 mmol) to the stirred ammonium formate.
-
Maintain the reaction at this temperature with stirring for 5 hours.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude formamide intermediate.
-
To the residue, add 35 g of concentrated hydrochloric acid and reflux for 1 hour to hydrolyze the formamide.
-
Cool the mixture, add 50 mL of water, and extract with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer to pH 10 with a 20% NaOH solution.
-
Extract the liberated amine with diethyl ether (3 x 50 mL).
-
Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-methoxy-4-methylbenzylamine by distillation.
Conclusion
The reactivity of the aldehyde group in this compound is a classic example of substituent-driven chemical behavior. The combined electron-donating effects of the methoxy and methyl groups, coupled with the significant steric hindrance from the ortho-methoxy substituent, render the aldehyde less electrophilic and more sterically encumbered than simpler aromatic aldehydes. However, this attenuated reactivity does not preclude its utility. As demonstrated, a wide range of powerful synthetic transformations, including Knoevenagel condensations, Wittig olefinations, Grignard additions, and reductive aminations, can be successfully employed, often by selecting appropriately potent reagents or adjusting reaction conditions. A thorough understanding of these underlying principles is paramount for researchers aiming to leverage this versatile intermediate in complex synthesis and drug development programs.
References
- PrepChem. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde.
- Google Patents. (2013). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- ChemSynthesis. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
- Organic Reactions. (n.d.). The Knoevenagel Condensation.
- Indian Academy of Sciences. (n.d.). Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts.
- University of California, Irvine. (2013). Experiment 3 Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate Reaction.
- University of Missouri-St. Louis. (n.d.). A Solvent Free Wittig Reaction.
- Wittig Reaction Handout. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
- Chegg. (2022). Solved Experiment 8. Regiospecific Oxidation of Methyl.
Sources
- 1. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. leah4sci.com [leah4sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solved Experiment 8. Regiospecific Oxidation of Methyl | Chegg.com [chegg.com]
- 15. This compound|lookchem [lookchem.com]
- 16. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide on the Biological Activity of 2-Methoxy-4-methylbenzaldehyde Derivatives
Introduction
2-Methoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde, represents a versatile scaffold for the development of novel bioactive compounds. While its close structural analog, 2-hydroxy-4-methoxybenzaldehyde, has been the subject of considerable research due to its natural occurrence and broad biological activities, the potential of this compound derivatives remains a compelling area for exploration.[1][2][3] The presence of the methoxy and methyl groups on the benzene ring, combined with the reactive aldehyde functionality, provides a unique electronic and steric profile that can be systematically modified to tune biological activity. This guide provides a technical overview of the synthesis, potential biological activities, and structure-activity relationships of derivatives based on this core structure, drawing upon established principles and data from closely related compounds to inform the design and evaluation of new chemical entities.
Part 1: Synthesis of this compound Derivatives
The aldehyde group of this compound serves as a convenient handle for synthetic elaboration, most commonly through condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically straightforward and high-yielding, allowing for the rapid generation of a diverse library of derivatives.
General Synthetic Workflow for Schiff Base Derivatives
The synthesis of Schiff base derivatives from this compound generally proceeds via the acid-catalyzed condensation with a primary amine. The reaction can be readily monitored by thin-layer chromatography (TLC) and the product isolated by filtration or extraction.
Caption: General workflow for the synthesis of Schiff base derivatives.
Experimental Protocol: Synthesis of a Representative Schiff Base Derivative
Objective: To synthesize N-(4-chlorobenzyl)-1-(2-methoxy-4-methylphenyl)methanimine.
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add 4-chloroaniline (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Part 2: Biological Activities and Mechanistic Insights
Derivatives of this compound are predicted to exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following sections explore these potential activities, supported by extrapolated data and proposed mechanisms of action.
Antimicrobial Activity
The structural similarity to 2-hydroxy-4-methoxybenzaldehyde, a known antimicrobial agent, suggests that derivatives of this compound could possess significant antibacterial and antifungal properties.[4][5][6] The lipophilicity conferred by the methyl and methoxy groups, combined with the electrophilic nature of the imine bond in Schiff base derivatives, may facilitate interaction with and disruption of microbial cell membranes.
Table 1: Predicted Minimum Inhibitory Concentrations (MICs) of this compound Derivatives
| Compound | R-Group on Imine | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1a | -H (parent aldehyde) | >512 | >512 | >512 |
| 1b | -Phenyl | 128 | 256 | 128 |
| 1c | -4-Chlorophenyl | 64 | 128 | 64 |
| 1d | -4-Nitrophenyl | 32 | 64 | 32 |
| 1e | -4-Methoxyphenyl | 128 | 256 | 128 |
Note: The data in this table are hypothetical and serve as a guide for experimental design.
Proposed Mechanism of Antimicrobial Action:
The primary mechanism of action for many antimicrobial benzaldehyde derivatives is the disruption of the cell membrane integrity.[5][6] This leads to the leakage of intracellular components and ultimately cell death.
Caption: Proposed mechanism of antimicrobial activity via cell membrane disruption.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the MIC of synthesized derivatives against a panel of microorganisms.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare a microbial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the test compound.
-
Include positive (microbes in medium only) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Anticancer Activity
Benzaldehyde and its derivatives have been investigated for their anticancer properties, with some compounds showing the ability to induce apoptosis and cell cycle arrest in cancer cells.[7][8] The benzyloxybenzaldehyde derivatives, which share structural similarities with potential derivatives of this compound, have demonstrated significant activity against leukemia cells.[7]
Table 2: Predicted IC50 Values of this compound Derivatives against HL-60 Leukemia Cells
| Compound | R-Group on Imine | IC50 (µM) |
| 2a | -Phenyl | >50 |
| 2b | -Benzyl | 25.5 |
| 2c | -(3-Methoxybenzyl) | 8.2 |
| 2d | -(2-Chlorobenzyl) | 12.7 |
| 2e | -(4-Chlorobenzyl) | 15.1 |
Note: The data in this table are hypothetical, informed by studies on structurally related benzyloxybenzaldehydes, and serve as a guide for experimental design.[7]
Proposed Mechanism of Anticancer Action:
The anticancer activity of these derivatives may be mediated through the induction of apoptosis via the intrinsic mitochondrial pathway, coupled with cell cycle arrest at the G2/M phase.[7]
Caption: Proposed mechanism of anticancer activity via apoptosis and cell cycle arrest.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of synthesized derivatives on a cancer cell line.
Materials:
-
Synthesized compounds
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition
Benzaldehyde derivatives have been shown to inhibit various enzymes, including α-glucosidase, α-amylase, and aldose reductase, which are relevant targets in the management of diabetes and its complications.[9][10] The 2-hydroxy-4-methoxybenzaldehyde isomer is a known inhibitor of α-glucosidase and α-amylase.[9] It is plausible that derivatives of this compound could also exhibit inhibitory activity against these or other enzymes.
Part 3: Structure-Activity Relationship (SAR) Analysis
Based on the predicted activities, a preliminary structure-activity relationship can be proposed. The nature of the substituent on the imine nitrogen of Schiff base derivatives appears to be a critical determinant of biological activity.
Caption: Key determinants of biological activity in Schiff base derivatives.
For antimicrobial activity, electron-withdrawing groups on the R-phenyl ring of the Schiff base are predicted to enhance potency. This is likely due to an increase in the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by microbial biomolecules. For anticancer activity, the presence of a benzyl group at the R-position, particularly with electron-donating or halogen substituents, appears to be favorable, suggesting a different binding mode compared to the antimicrobial derivatives.
Conclusion
The this compound scaffold holds significant promise for the development of new therapeutic agents. Its derivatives, particularly Schiff bases, are readily synthesized and offer a high degree of chemical diversity. The insights from related benzaldehyde compounds suggest that these derivatives are likely to possess a range of biological activities, including antimicrobial and anticancer effects. The systematic synthesis and screening of a library of these compounds, guided by the structure-activity relationships proposed in this guide, will be a crucial step in unlocking their full therapeutic potential. Further in-depth mechanistic studies will be essential to validate these findings and to optimize the lead compounds for future drug development efforts.
References
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives.
- PubMed. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes.
- Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
- Benchchem. (n.d.). A Comparative Analysis of the Antimicrobial Activity of 2,4,5-Trimethoxybenzaldehyde and Other Benzaldehydes.
- LookChem. (n.d.). This compound.
- ResearchGate. (n.d.). Structure–activity relationships of 2–methylbenzaldehyde analogues.
- PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
- National Institutes of Health. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains.
- Semantic Scholar. (n.d.). Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs.
- PubMed. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.
- ChemSynthesis. (n.d.). This compound.
- bioRxiv. (2021). Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs.
- bioRxiv. (2021). Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs.
- SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review.
- PubMed. (2025). Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose.
- ResearchGate. (2025). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
- MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
- PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
- ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile 2.
- PubMed. (n.d.). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph.
- Semantic Scholar. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment.
- Sigma-Aldrich. (n.d.). 2-Methoxybenzaldehyde 98 135-02-4.
- Benchchem. (n.d.). Synthesis of 2-Hydroxy-4-methylbenzaldehyde: Application Notes and Protocols.
- PubChem. (n.d.). This compound.
Sources
- 1. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Methoxy-4-methylbenzaldehyde: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Substituted Benzaldehyde
2-Methoxy-4-methylbenzaldehyde is an aromatic aldehyde whose strategic importance lies in the specific arrangement of its functional groups. The ortho-methoxy group, para-methyl group, and the aldehyde function create a unique electronic and steric environment. This trifecta of functionalities allows for selective transformations, making it a valuable precursor in the construction of pharmaceuticals and specialty materials.[1][2] The aldehyde group serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the methoxy and methyl groups modulate the reactivity of the aromatic ring and provide points for further functionalization.
This guide will illuminate the practical aspects of utilizing this building block, moving beyond simple reaction schemes to explain the underlying principles that govern its behavior in complex synthetic sequences.
Core Physical and Chemical Properties
A foundational understanding begins with the compound's basic properties, which dictate its handling, reaction conditions, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 57415-35-7 | [3][4] |
| Molecular Formula | C₉H₁₀O₂ | [3][4] |
| Molecular Weight | 150.17 g/mol | [3][4] |
| Melting Point | 42.5-43 °C | [5] |
| Appearance | Solid | [6] |
| IUPAC Name | This compound | [3] |
| SMILES | CC1=CC(=C(C=C1)C=O)OC | [3] |
Synthesis of this compound: Pathways to a Key Intermediate
The efficient synthesis of this compound is critical for its application. Several routes have been developed, with the choice often depending on the availability of starting materials, scalability, and safety considerations. A prevalent and effective method involves the methylation of the corresponding hydroxyl precursor, 2-hydroxy-4-methylbenzaldehyde.[2]
Synthetic Workflow: From Phenol to Aldehyde
A common industrial approach begins with m-cresol, which is first formylated to introduce the aldehyde group and then methylated. This multi-step process is designed for high yield and purity.[7]
Caption: General synthetic workflow from m-cresol.
Experimental Protocol: Methylation of 2-Hydroxy-4-methylbenzaldehyde
This protocol details a high-yield methylation reaction, a crucial step in producing the target compound.[2] The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while potassium carbonate serves as a mild base that is easily removed during workup.
Materials:
-
2-Hydroxy-4-methylbenzaldehyde (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-Hydroxy-4-methylbenzaldehyde and DMF. Stir until the solid is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate to the solution. The suspension will become heterogeneous.
-
Methylation: Cool the mixture in an ice bath to 0 °C. Add methyl iodide dropwise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (approx. 20 °C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. A solid precipitate of the product should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMF and salts.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity. A reported yield for this transformation is approximately 92%.[2]
Chemical Reactivity and Strategic Transformations
The reactivity of this compound is dictated by the interplay of its functional groups.
-
Aldehyde Group: This is the primary site for nucleophilic attack. It readily undergoes reactions such as Wittig olefination, aldol condensations, reductive amination, and oxidation to a carboxylic acid.[8]
-
Aromatic Ring: The ortho-methoxy and para-methyl groups are both electron-donating, activating the ring towards electrophilic aromatic substitution. However, the existing substitution pattern sterically directs incoming electrophiles.
-
Steric Hindrance: The ortho-methoxy group provides significant steric hindrance around the aldehyde, which can be exploited for selective reactions. This is a key difference compared to its isomer, 4-methoxy-2-methylbenzaldehyde.[9]
Key Application: Synthesis of Bioactive Heterocycles
A significant application of this building block is in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. For example, it is a key reagent in preparing pyrimidine derivatives and tachykinin NK2 receptor antagonists, which have potential applications in treating conditions like Irritable Bowel Syndrome (IBS).[1][2]
Experimental Protocol: Reductive Amination
Reductive amination is a cornerstone transformation for converting aldehydes into amines, crucial for many drug synthesis pathways. The following protocol outlines the synthesis of 2-methoxy-4-methylbenzylamine.[7]
Materials:
-
This compound (1.0 eq)
-
Ammonium formate (5.0 eq)
Procedure:
-
Setup: In a flask equipped for heating and stirring, heat ammonium formate to approximately 170 °C.
-
Reaction Initiation: Once the ammonium formate is molten and the temperature is stable, cool the reaction to 120 °C.
-
Aldehyde Addition: Slowly add this compound to the molten ammonium formate.
-
Reaction: Stir the mixture at 120 °C for 5 hours.
-
Workup (Aqueous): Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an ether-based solvent (e.g., diethyl ether or MTBE).
-
Workup (Acid/Base): Wash the organic phase with brine, then dry over anhydrous sodium sulfate. To isolate the amine, perform an acid-base extraction. Add hydrochloric acid to the organic phase to precipitate the amine hydrochloride salt. Filter the salt, then neutralize with a base (e.g., NaOH solution) to regenerate the free amine.
-
Isolation: Extract the free amine with ether, dry the organic layer, and remove the solvent under reduced pressure. The resulting 2-methoxy-4-methylbenzylamine can be purified by distillation. This method reportedly achieves a yield of 88%.[7]
Caption: Logical steps in the Leuckart-Wallach reaction.
Spectroscopic Data Analysis
Accurate characterization is essential for confirming the structure and purity of this compound. The following data provides a reference for quality control.
| Spectroscopic Data | Value / Key Peaks | Source(s) |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 150 | [3] |
| ¹H NMR (CDCl₃, ppm) | δ ~10.3 (s, 1H, -CHO), ~7.7 (d, 1H, Ar-H), ~6.8 (m, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, -CH₃) | Predicted/Typical |
| ¹³C NMR (CDCl₃, ppm) | δ ~190 (-CHO), ~160 (C-OCH₃), ~140 (C-CH₃), ~130-110 (Ar-C), ~55 (-OCH₃), ~20 (-CH₃) | Predicted/Typical |
| Infrared (IR, cm⁻¹) | ~2900 (C-H stretch), ~1680 (C=O stretch, aldehyde), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch) | [10] |
Note: NMR data is predicted based on typical chemical shifts for these functional groups. For verified experimental spectra, consult a spectral database.[10][11]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with chemical reagents. This compound is classified with specific hazards that require careful management.
GHS Hazard Information
-
Pictogram:
-
Signal Word: Warning[3]
-
Hazard Statements:
Handling and Storage Recommendations
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[6][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[13][15] Keep it away from heat, sparks, and open flames.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[6]
Conclusion: A Cornerstone for Innovation
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for a high degree of control over synthetic transformations, making it an ideal starting point for constructing complex molecular architectures. From its role in synthesizing potential therapeutics for IBS to its broader application in creating novel heterocyclic compounds, its importance in medicinal chemistry is well-established.[1] The detailed protocols and safety information provided in this guide serve as a comprehensive resource for scientists and researchers, empowering them to leverage the full potential of this key intermediate in their research and development endeavors.
References
- 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7 | Chemsrc. Chemsrc.
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents. Google Patents.
- This compound | C9H10O2 | CID 6423793 - PubChem. National Center for Biotechnology Information.
- Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde - designer-drug.com. Designer-Drug.com.
- This compound - LookChem. LookChem.
- 2-METHOXY-4-O-METHOXYMETHYLBENZALDEHYDE - SpectraBase. Wiley-VCH.
- This compound - 57415-35-7, C9H10O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis.
- CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents. Google Patents.
- what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone? 2 molar equivalents of the aldehyde are used | Homework.Study.com. Study.com.
Sources
- 1. 2-methoxy-4-methyl-benzaldehyde | 57415-35-7 [amp.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7 | Chemsrc [chemsrc.com]
- 7. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
- 8. homework.study.com [homework.study.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. fishersci.com [fishersci.com]
- 13. westliberty.edu [westliberty.edu]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
The Versatile Scaffold: Unlocking the Potential of 2-Methoxy-4-methylbenzaldehyde in Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. 2-Methoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring an electron-donating methoxy group and a moderately activating methyl group, governs its reactivity and provides a strategic anchor for molecular elaboration. This guide delves into the core applications of this scaffold, offering insights into its role in the generation of novel therapeutic agents, detailed synthetic protocols, and future perspectives for researchers and drug development professionals.
Physicochemical Properties and Synthetic Overview
This compound is a solid at room temperature with a melting point of 42.5-43 °C.[1] Its molecular formula is C9H10O2, and it has a molecular weight of 150.17 g/mol .[2][3][4][5] The presence of the aldehyde functional group makes it a key reactant in a multitude of condensation and cyclization reactions, while the methoxy and methyl groups influence the electronic and steric properties of the resulting derivatives.
One common synthetic route to this compound involves the methylation of 4-methylsalicylaldehyde. Another approach starts from 2,5-dimethyl-anisole, which can be oxidized to the desired aldehyde.[6] The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of production.
Core Applications in Drug Discovery: A Gateway to Bioactive Molecules
The true value of this compound lies in its ability to serve as a precursor to several classes of biologically active compounds. The aldehyde moiety readily participates in reactions to form Schiff bases and chalcones, which are well-established pharmacophores.
Schiff Base Derivatives: A Platform for Antimicrobial and Anticancer Agents
Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of an aldehyde with a primary amine.[7] This reaction provides a straightforward method to introduce diverse functionalities into the final molecule, enabling fine-tuning of its biological activity. Derivatives of this compound and related methoxybenzaldehydes have demonstrated a wide spectrum of pharmacological effects.[8][9]
-
Antimicrobial and Antifungal Activity: Schiff bases derived from substituted benzaldehydes are known to possess significant antibacterial and antifungal properties.[8][9] The imine linkage is often crucial for their biological activity. For instance, Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde have shown potent antiaflatoxigenic and antimicrobial activities.[9]
-
Anticancer Potential: The structural versatility of Schiff bases has been exploited to develop novel anticancer agents.[7][10] These compounds can exert their cytotoxic effects through various mechanisms, including intercalation with DNA, inhibition of topoisomerase, and induction of apoptosis. Copper complexes of Schiff bases, in particular, have been highlighted as potent antitumor agents.[8]
A generalized workflow for the synthesis and evaluation of Schiff base derivatives is depicted below.
Caption: General workflow for the synthesis and biological evaluation of Schiff base derivatives.
Chalcones: Precursors to Flavonoids and Potent Therapeutics
Chalcones are another important class of compounds readily synthesized from this compound. They are α,β-unsaturated ketones formed via a Claisen-Schmidt condensation between a benzaldehyde derivative and an acetophenone.[11][12] This reaction is synthetically straightforward and allows for the creation of large libraries of compounds for biological screening.[13][14]
The reactive α,β-unsaturated keto group is a key determinant of the broad biological activities of chalcones, which include:
The synthesis generally involves the base-catalyzed reaction of this compound with a substituted acetophenone in an alcoholic solvent at room temperature.[11]
Caption: Synthetic pathway for chalcone derivatives via Claisen-Schmidt condensation.
Exemplary Protocols
For researchers aiming to utilize this scaffold, the following protocols provide a starting point for synthesis and evaluation.
Protocol 1: General Synthesis of a Chalcone Derivative
This protocol describes a typical Claisen-Schmidt condensation.
Materials:
-
This compound (1 eq.)
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1 eq.)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted acetophenone (1 eq.) and this compound (1 eq.) in ethanol in a round-bottom flask.
-
Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the flask with constant stirring at room temperature.[11]
-
Continue stirring the reaction mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl if necessary to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.[11][14]
-
Characterize the final compound using spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR).[13]
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Disc Diffusion)
This protocol outlines a standard method for assessing the antibacterial activity of synthesized compounds.
Materials:
-
Synthesized chalcone or Schiff base derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile paper discs
-
Standard antibiotic discs (positive control)
-
Solvent (e.g., DMSO) (negative control)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Prepare a bacterial inoculum and uniformly spread it on the surface of a nutrient agar plate to create a lawn.
-
Impregnate sterile paper discs with a known concentration of the test compound solution and allow the solvent to evaporate.
-
Place the impregnated discs on the surface of the inoculated agar plate.
-
Place a standard antibiotic disc as a positive control and a disc with the solvent alone as a negative control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[14][16] A larger zone indicates greater antibacterial activity.
Future Perspectives and Conclusion
This compound continues to be a scaffold of significant interest in medicinal chemistry. Its synthetic tractability allows for the creation of diverse molecular libraries, which are essential for modern drug discovery campaigns. Future research will likely focus on:
-
Expansion into New Therapeutic Areas: While its utility in developing antimicrobial and anticancer agents is established, derivatives could be explored for other applications, such as anti-inflammatory, antiviral, or neuroprotective agents.[17]
-
Combinatorial Chemistry and High-Throughput Screening: The straightforward synthesis of Schiff bases and chalcones makes this scaffold ideal for combinatorial library generation and high-throughput screening to identify novel hits.
-
Development of Metal-Based Therapeutics: The chelating properties of Schiff bases derived from this aldehyde suggest further exploration of their metal complexes as therapeutic agents.[8]
References
- MDPI. (2018). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde.
- ChemSynthesis. (n.d.). This compound.
- PubMed. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes.
- Shri R.L.T. College of Science, Akola. (2019). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis.
- ResearchGate. (2017). (PDF) Synthesis, Characterization, and Antibacterial Activity of chalcones derivatives.
- Bohrium. (2022). green-synthesis-characterization-and-antibacterial-activity-of-methoxy-chalcones.
- LookChem. (n.d.). This compound.
- Google Patents. (2010). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- ResearchGate. (n.d.). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES | Request PDF.
- PMC - NIH. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- PubChem. (n.d.). This compound | C9H10O2 | CID 6423793.
- PMC - PubMed Central. (2022). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
- Pharmaffiliates. (n.d.). CAS No : 57415-35-7| Chemical Name : this compound.
- ResearchGate. (2016). (PDF) Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes.
- MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
- ResearchGate. (n.d.). Structure–activity relationships of 2–methylbenzaldehyde analogues. (a)....
- PubChemLite. (n.d.). This compound (C9H10O2).
- PubMed Central. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. This compound|lookchem [lookchem.com]
- 7. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde [mdpi.com]
- 9. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rltsc.edu.in [rltsc.edu.in]
- 12. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 2-methoxy-4-methyl-benzaldehyde | 57415-35-7 [amp.chemicalbook.com]
The Emergence of a Versatile Synthon: A Technical Guide to the Discovery and History of 2-Methoxy-4-methylbenzaldehyde
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Substituted Benzaldehydes
Substituted benzaldehydes are fundamental aromatic carbonyl compounds that serve as critical intermediates and versatile building blocks in the synthesis of a wide spectrum of pharmaceuticals, agrochemicals, fragrances, and dyes.[1] Their inherent reactivity, centered on the electrophilic carbonyl carbon and the adaptable electronic landscape of the benzene ring, has established them as indispensable synthons in the field of organic chemistry. The historical trajectory of their synthesis mirrors the evolution of synthetic organic chemistry, progressing from rudimentary, often inefficient methods to the sophisticated, highly selective catalytic processes employed today. This technical guide provides a comprehensive exploration of the discovery and historical synthesis of 2-Methoxy-4-methylbenzaldehyde, a notable substituted benzaldehyde, offering detailed experimental protocols for key reactions and a comparative analysis of their efficacy.
From Bitter Almonds to a Chemist's Repertoire: A Historical Perspective
The journey of benzaldehydes began with the isolation of the parent molecule, benzaldehyde, from bitter almonds in 1803 by the French pharmacist Martrès.[2] However, the landmark first chemical synthesis of benzaldehyde by Friedrich Wöhler and Justus von Liebig in 1832 truly laid the foundation for the exploration of its substituted derivatives.[2] The subsequent decades saw the development of numerous named reactions that have become pillars of organic synthesis, each providing a unique strategy for the formylation of aromatic rings.
The synthesis of this compound is intrinsically linked to the development of methods for introducing a formyl group onto a phenolic precursor. While a definitive first synthesis of this compound is not explicitly documented as a singular landmark event, its preparation is a logical extension of established formylation and methylation reactions. The most probable and historically significant route to this compound involves the formylation of 3-methylphenol (m-cresol) to produce 2-Hydroxy-4-methylbenzaldehyde, followed by methylation of the hydroxyl group.
The Foundational Step: Formylation of Aromatic Compounds
Several classical methods have been established for the formylation of phenols, each with its own mechanistic nuances and practical considerations. These reactions represent the likely historical basis for the initial synthesis of the precursor to this compound.
The Duff Reaction: A Classic Route to Ortho-Hydroxybenzaldehydes
The Duff reaction, first reported by J. C. Duff and E. J. Bills in 1932, is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent for phenols.[3][4][5] This reaction typically proceeds with ortho-selectivity, making it a suitable method for the synthesis of 2-Hydroxy-4-methylbenzaldehyde from m-cresol.[6]
The reaction mechanism involves the electrophilic attack of an iminium ion, generated from HMTA in an acidic medium, onto the electron-rich phenol ring. Subsequent hydrolysis then yields the aldehyde.
Experimental Protocol: Synthesis of 2-Hydroxy-4-methylbenzaldehyde via the Duff Reaction [6]
-
Materials:
-
p-Cresol
-
Hexamethylenetetramine
-
Anhydrous glycerol
-
Glyceroboric acid
-
Dilute sulfuric acid
-
-
Procedure:
-
Combine p-cresol, hexamethylenetetramine, anhydrous glycerol, and glyceroboric acid in a reaction flask.
-
Heat the mixture to 150-160 °C. The reaction is typically complete within two to three hours.
-
After the reaction is complete, treat the mixture with dilute sulfuric acid.
-
Isolate the product, 2-hydroxy-4-methylbenzaldehyde, by steam distillation. This method often yields a nearly pure product.
-
Tin Tetrachloride-Mediated Formylation
An alternative approach to the Duff reaction is the formylation of p-cresol using paraformaldehyde in the presence of a Lewis acid catalyst such as tin tetrachloride.[6]
Experimental Protocol: Formylation of p-Cresol using Tin Tetrachloride and Paraformaldehyde [6]
-
Materials:
-
p-Cresol
-
Toluene
-
Tin tetrachloride (SnCl₄)
-
Tri-N-butylamine
-
Paraformaldehyde
-
Hydrochloric acid (2N)
-
Ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of toluene (200 ml) containing p-cresol (108 g) under a nitrogen atmosphere, add tin tetrachloride (26 g) and tri-N-butylamine (54 g).
-
Stir the mixture at room temperature for 20 minutes.
-
Add paraformaldehyde (66 g) to the solution.
-
Heat the reaction mixture at 100° C for 8 hours.
-
After cooling to room temperature, pour the reaction mixture into water (500 ml) and acidify to pH 2 with 2N hydrochloric acid.
-
Extract the product with ether.
-
Wash the ether extract with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Evaporate the solvent to yield 2-hydroxy-4-methylbenzaldehyde. The product can be further purified by recrystallization.
-
The Final Step: Methylation to this compound
Once the precursor 2-Hydroxy-4-methylbenzaldehyde is obtained, the final step in the synthesis of this compound is the methylation of the phenolic hydroxyl group. This is a common and generally high-yielding reaction.
Experimental Protocol: Synthesis of this compound [7]
-
Materials:
-
2-Hydroxy-4-methyl-benzaldehyde
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., acetone, DMF)
-
-
Procedure:
-
Dissolve 2-Hydroxy-4-methyl-benzaldehyde in a suitable solvent.
-
Add a base to deprotonate the phenolic hydroxyl group.
-
Add the methylating agent dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
-
Physicochemical Properties and Spectroscopic Characterization
A comprehensive understanding of a molecule's physical and chemical properties is paramount for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [8][9] |
| Molecular Weight | 150.17 g/mol | [8][9] |
| CAS Number | 57415-35-7 | [8][9] |
| Appearance | Solid | [10] |
| Melting Point | 40-43 °C | [11] |
| Boiling Point | 258 °C | [11] |
| Density | 1.062 g/cm³ | [11] |
| LogP | 1.81610 | [11] |
Spectroscopic data is essential for the unambiguous identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the aldehyde proton (around 9.5-10.5 ppm), the methoxy protons (around 3.8-4.0 ppm), and the methyl protons (around 2.3-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (in the range of 110-160 ppm), the methoxy carbon (around 55-60 ppm), and the methyl carbon (around 20 ppm).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 150.17).[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1680-1700 cm⁻¹, as well as C-H stretching and bending vibrations for the aromatic and aliphatic groups, and C-O stretching for the methoxy group.
Applications in Scientific Research and Drug Development
This compound is more than a laboratory curiosity; it is a valuable intermediate with applications in several areas of chemical and pharmaceutical research.
Pharmaceutical Synthesis
This substituted benzaldehyde serves as a key building block in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as:
-
Tachykinin NK2 receptor antagonists: These compounds are investigated for the treatment of irritable bowel syndrome (IBS).[11]
-
Allosteric modulators of hemoglobin: Certain substituted benzaldehydes are being explored for their ability to increase tissue oxygenation, which could be beneficial in treating various disorders.[12]
-
Antifungal and Antibacterial Agents: The related compound, 2-Hydroxy-4-methoxybenzaldehyde, has demonstrated antifungal activity against Fusarium graminearum and antibacterial activity against Staphylococcus aureus.[13][14] This suggests that derivatives of this compound could also possess interesting biological activities.
Fragrance and Flavor Industry
Aromatic aldehydes are well-known for their pleasant aromas, and this compound and its precursors are no exception. 2-Hydroxy-4-methoxybenzaldehyde, an isomer of vanillin, is noted for its pleasant, sweet aroma and is used in the formulation of flavors and fragrances.[15]
Organic Synthesis
As a bifunctional molecule containing both an aldehyde and a methoxy-substituted aromatic ring, this compound is a versatile intermediate in organic synthesis. The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, allowing for the construction of more complex molecular architectures.
Visualizing the Synthetic Pathways
To better illustrate the synthetic routes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Final methylation step to yield the target compound.
Conclusion
From its conceptual origins in the classical formylation reactions of the early 20th century to its modern applications as a key synthetic intermediate, this compound embodies the elegance and utility of substituted benzaldehydes. Its synthesis, rooted in fundamental organic transformations, provides a clear illustration of how foundational chemical knowledge enables the creation of molecules with significant potential in pharmaceuticals, fragrances, and materials science. This in-depth guide has aimed to provide researchers and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic methodologies associated with this versatile compound, thereby facilitating its continued exploration and application in the advancement of chemical and biomedical sciences.
References
- Duff Reaction. Chempedia - LookChem.
- Duff Reaction. Organic-Chemistry.org.
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.
- Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
- Duff, J. C.; Bills, E. J. Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of 3- and 5-aldehydosalicylic acids. J. Chem. Soc.1932, 1987.
- This compound. PubChem.
- 2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies. SciSpace.
- Benzaldehyde. Wikipedia.
- 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. PMC - NIH.
- Duff, J. C.; Bills, E. J. Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of 3- and 5-aldehydosalicylic acids. J. Chem. Soc.1932, 1987-1988.
- This compound. ChemSynthesis.
- (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate.
- US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. Google Patents.
- Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications.
- Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. ResearchGate.
- CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine. Google Patents.
- Benzaldehyde, m-methoxy. Organic Syntheses Procedure.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications.
- US4622429A - Process for the preparation of substituted benzaldehydes. Google Patents.
- Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. ResearchGate.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Process for the preparation of 2-hydroxyarylaldehydes. Justia Patents.
- This compound (C9H10O2). PubChemLite.
- This compound. LookChem.
- Duff, J. C.; Bills, E. J. Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Distinctive behaviour of p-nitrophenol. J. Chem. Soc.1934, 1305.
- 2-Methoxy-4-methyl-benzaldehyde. Chemsrc.
- 2-Hydroxy-4-methylbenzaldehyde. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. Duff Reaction - Chempedia - LookChem [lookchem.com]
- 4. 273. Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of 3- and 5-aldehydosalicylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. 282. Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Distinctive behaviour of p-nitrophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
- 8. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. PubChemLite - this compound (C9H10O2) [pubchemlite.lcsb.uni.lu]
- 11. This compound|lookchem [lookchem.com]
- 12. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
- 13. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
The Solubility Profile of 2-Methoxy-4-methylbenzaldehyde: A Technical Guide for Researchers
This guide provides an in-depth analysis of the solubility characteristics of 2-Methoxy-4-methylbenzaldehyde, a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.
Introduction to this compound and the Principles of Solubility
This compound, with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol , is a substituted aromatic aldehyde.[1][2][3] Its chemical structure, featuring a benzene ring with methoxy, methyl, and aldehyde functional groups, dictates its physicochemical properties and, consequently, its solubility behavior.
The fundamental principle governing solubility is "like dissolves like." This means that substances with similar polarities and intermolecular forces tend to be miscible. The polarity of this compound is influenced by the polar carbonyl group (C=O) of the aldehyde and the ether linkage of the methoxy group, as well as the nonpolar aromatic ring and methyl group. The calculated octanol-water partition coefficient (LogP) of 1.81610 suggests a moderate degree of lipophilicity, indicating that it will generally be more soluble in organic solvents than in water.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of a compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |
| Molecular Weight | 150.17 g/mol | [1][2][3] |
| Melting Point | 40-43 °C | [2] |
| Boiling Point | 258 °C | Chemsrc |
| Calculated LogP | 1.81610 | Chemsrc |
| Appearance | Solid |
Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The methoxy and aldehyde groups can form hydrogen bonds with methanol. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |
| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone interacts favorably with the polar groups of the solute. |
| Dichloromethane | Polar Aprotic | High | As a good solvent for many organic compounds, it is expected to readily dissolve this compound. |
| Ethyl Acetate | Polar Aprotic | High | The ester group can engage in dipole-dipole interactions. |
| Toluene | Nonpolar | Moderate to High | The aromatic ring of toluene will have favorable π-π stacking interactions with the benzene ring of the solute. |
| Hexane | Nonpolar | Low to Moderate | The significant difference in polarity between the solute and this aliphatic hydrocarbon will limit solubility. |
| Water | Polar Protic | Low | The nonpolar aromatic ring and methyl group limit its solubility in water, despite the presence of polar functional groups. |
Experimental Determination of Solubility: A Standardized Protocol
For precise quantitative data, experimental determination of solubility is essential. The following protocol is a generalized procedure based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105 (Water Solubility) and ASTM E1148. This method, often referred to as the "shake-flask method," is a robust approach for determining the saturation solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Intermolecular forces influencing the solubility of this compound.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): The primary interactions are hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of the aldehyde and methoxy groups of the solute. Dipole-dipole interactions also play a significant role.
-
In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Dipole-dipole interactions between the polar functional groups of the solvent and the solute are dominant.
-
In Nonpolar Aromatic Solvents (e.g., Toluene): The solubility is driven by favorable π-π stacking interactions between the aromatic rings of the solvent and the solute, in addition to weaker van der Waals forces.
-
In Nonpolar Aliphatic Solvents (e.g., Hexane): The interactions are limited to weak van der Waals forces, resulting in lower solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While specific quantitative data remains to be experimentally determined and published, a strong theoretical framework based on its physicochemical properties allows for reliable predictions of its behavior in various organic solvents. The provided standardized experimental protocol offers a clear pathway for researchers to obtain precise solubility data, which is critical for the successful application of this versatile compound in research and development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemSynthesis. (n.d.). This compound.
Sources
Thermal stability of 2-Methoxy-4-methylbenzaldehyde
An In-depth Technical Guide to the Thermal Stability of 2-Methoxy-4-methylbenzaldehyde
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound, a key intermediate in the pharmaceutical and fine chemical industries.[1] Recognizing the critical importance of thermal stability for process safety, storage, and product purity, this document moves beyond standard protocols to offer an integrated analytical approach. We will explore the theoretical underpinnings of its decomposition, detail robust experimental methodologies including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outline the chromatographic separation of potential degradants using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and scientifically sound stability profile for this compound.
Introduction: The Imperative of Thermal Stability
This compound (C₉H₁₀O₂) is an aromatic aldehyde characterized by a molecular weight of approximately 150.17 g/mol and a melting point in the range of 42.5-43°C.[2][3] Its utility as a precursor in the synthesis of high-value molecules, such as tachykinin NK2 receptor antagonists for irritable bowel syndrome treatment, underscores the need for a thorough understanding of its chemical and physical properties.[4]
Thermal stability is not merely a data point on a specification sheet; it is a cornerstone of process safety, reaction optimization, and formulation development. An uncontrolled thermal decomposition can lead to catastrophic equipment failure, while even subtle degradation can introduce impurities that compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides the necessary theoretical context and practical, field-proven protocols to comprehensively assess the thermal behavior of this compound.
Theoretical Framework: Predicting Thermal Degradation Pathways
To design meaningful experiments, we must first consider the likely modes of thermal failure. While specific data for this compound is scarce, we can infer potential pathways from studies on its parent molecule, benzaldehyde. High-temperature studies (approaching 1200-1800 K) show that benzaldehyde primarily decomposes through homolytic cleavage of the aldehydic C-H bond, initiating a radical chain reaction that produces benzene and carbon monoxide (CO).[5] Another identified mechanism at high temperatures is the C(O)-H bond fission, leading to a phenyl radical, CO, and a hydrogen atom.[6][7]
The substituents on this compound—an electron-donating methoxy (-OCH₃) group and a weakly electron-donating methyl (-CH₃) group—will influence its decomposition. These groups can affect the bond dissociation energies within the molecule. It is plausible that at lower, more industrially relevant temperatures, decomposition may initiate at the methoxy group or through oxidation of the aldehyde.
Proposed Primary Degradation Pathways:
-
Oxidation: The aldehyde functional group is susceptible to oxidation, especially in the presence of air, forming the corresponding carboxylic acid (2-Methoxy-4-methylbenzoic acid). This is often the most common degradation pathway under ambient storage conditions if exposed to oxygen.
-
Decarbonylation: Similar to benzaldehyde, loss of carbon monoxide could occur, potentially leading to 3-methylanisole.
-
Ether Cleavage: The methoxy group could be cleaved, leading to the formation of 2-hydroxy-4-methylbenzaldehyde.
Caption: Proposed thermal degradation pathways for this compound.
Experimental Assessment of Thermal Stability: An Integrated Workflow
A robust evaluation of thermal stability relies on a multi-technique approach. No single method provides a complete picture. We employ a logical sequence of analyses where the results of one technique inform the experimental design of the next.
Caption: Integrated workflow for comprehensive thermal stability analysis.
Thermogravimetric Analysis (TGA)
Causality: TGA is the initial screening tool. Its purpose is to determine the temperature at which the compound begins to lose mass.[8] This mass loss is indicative of decomposition or evaporation. By identifying the onset temperature of mass loss, we establish the critical temperature region to investigate with other techniques.[9][10]
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Run the experiment under a dynamic nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation and isolate inherent thermal instability.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. This rate is standard for screening and provides a good balance between resolution and experiment time.
-
-
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature (Tₒₙₛₑₜ) of the first major mass loss event. The derivative of this curve (DTG) can be plotted to precisely identify the temperature of the maximum rate of decomposition.[8]
Differential Scanning Calorimetry (DSC)
Causality: While TGA detects mass loss, DSC detects heat flow. It allows us to characterize endothermic events (like melting) and exothermic events (like decomposition), which often release significant energy and pose the greatest safety risk.[11][12] The onset temperature of an exothermic event is a critical parameter for defining safe operating limits.[13]
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to evaporation before decomposition, ensuring that the detected thermal events are true phase transitions or reactions.[13]
-
Atmosphere: Nitrogen purge gas (flow rate of 50 mL/min).
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to 350°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C).
-
Identify the endotherm corresponding to the melting point.
-
Identify any exothermic events. For each exotherm, determine the onset temperature (Tₒₙₛₑₜ) and the integrated energy (enthalpy of decomposition, ΔHₑₓₒ in J/g).
-
Identification of Degradation Products by HPLC
Causality: TGA and DSC identify that and when decomposition occurs. HPLC analysis of thermally stressed samples tells us what is being formed.[14] This is essential for understanding the degradation mechanism and for developing analytical methods to control impurities in a manufacturing process. We use derivatization with 2,4-dinitrophenylhydrazine (DNPH), a common and reliable method for analyzing aldehydes and ketones, which creates stable derivatives with strong UV absorbance for sensitive detection.[15][16]
Experimental Protocol:
-
Stress Sample Preparation:
-
Place a known quantity (e.g., 100 mg) of this compound into several sealed vials.
-
Based on the DSC exotherm onset, select a stress temperature (e.g., 20°C below the onset).
-
Place the vials in a calibrated oven at the stress temperature.
-
Remove vials at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Include an unstressed (T=0) control.
-
-
Derivatization (DNPH Method):
-
Dissolve a precise amount of each stressed sample and the control in acetonitrile.
-
Add an acidic solution of 2,4-dinitrophenylhydrazine to an aliquot of each sample solution.
-
Allow the reaction to proceed for 1 hour at room temperature to form the hydrazone derivatives.
-
-
HPLC-UV Analysis:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[17]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 60:40 Acetonitrile:Water, ramping to 80:20 over 15 minutes.
-
Flow Rate: 1.0 mL/min.[17]
-
Detection Wavelength: 360 nm, the region of maximum absorbance for DNPH derivatives.[17]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the T=0 control.
-
Calculate the percentage loss of the parent this compound peak over time.
-
Identify new peaks corresponding to degradation products. The relative retention times can give clues to their polarity. For definitive identification, HPLC coupled with Mass Spectrometry (LC-MS) would be required.
-
Data Synthesis and Interpretation
The power of this approach lies in correlating the results from all three techniques.
| Parameter | Technique | Hypothetical Result | Interpretation |
| Melting Point (Tₘ) | DSC | 42.8°C | Confirms the identity and purity of the starting material. An endothermic event. |
| Onset of Mass Loss | TGA | 195°C | The temperature at which significant volatilization or decomposition begins under an inert atmosphere. |
| Onset of Exotherm | DSC | 185°C | The temperature at which a potentially hazardous self-heating reaction begins. This is the more critical temperature for process safety. |
| Enthalpy of Decomposition (ΔH) | DSC | -350 J/g | Quantifies the energy released during decomposition. A value >100 J/g suggests a significant energetic event requiring careful process control. |
| Major Degradation Product | HPLC | Peak at Rₜ = 8.5 min | A new, more polar compound is formed under thermal stress. Correlating with LC-MS could confirm this as 2-Methoxy-4-methylbenzoic acid. |
Conclusion
The thermal stability of this compound is a multifaceted property that demands a rigorous, multi-technique evaluation. By integrating the screening power of Thermogravimetric Analysis, the energetic profiling of Differential Scanning Calorimetry, and the separatory and identification capabilities of HPLC, a complete and reliable stability profile can be constructed. This guide provides the theoretical basis and validated experimental protocols to perform such an assessment. Adherence to this systematic approach will empower researchers and development professionals to handle, store, and process this valuable intermediate with the highest degree of safety and quality assurance, ultimately contributing to the integrity of the final pharmaceutical products.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Nimlos, M. R., et al. (2013). Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde. National Institutes of Health.
- Colket, M. B., et al. (1986). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. Semantic Scholar.
- ChemSynthesis. (2024). This compound.
- Colket, M. B., et al. (1986). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. U.S. Department of Energy, Office of Scientific and Technical Information.
- Doni, E., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications.
- Jalal, D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
- Wikipedia. (2024). Differential scanning calorimetry.
- LookChem. (n.d.). This compound.
- Chemsrc. (2024). 2-Methoxy-4-methyl-benzaldehyde.
- ResearchGate. (n.d.). The thermal decomposition of benzaldehyde at different temperatures.
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde.
- Wikipedia. (2024). 2-Hydroxy-4-methoxybenzaldehyde.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- Koivusalmi, E., et al. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ACS Publications.
- Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. ACS Publications.
- Reynolds, D. H. (n.d.). The Kinetics of the Thermal Decomposition of Benzaldehyde and Benzyl Benzoate.
- Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
- Wikipedia. (2024). Thermogravimetric analysis.
- Raman, G., et al. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Techniques.
- ResearchGate. (n.d.). Thermogravimetry analysis (TGA) curves.
- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
- SETARAM. (n.d.). An overview of Thermogravimetric Analysis and of Thermobalances.
- Chemdad. (n.d.). 4-METHOXY-2-METHYLBENZALDEHYDE.
- Pharmaffiliates. (n.d.). This compound.
Sources
- 1. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
- 2. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde | Semantic Scholar [semanticscholar.org]
- 7. Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde (Conference) | OSTI.GOV [osti.gov]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. An overview of Thermogravimetric Analysis - SETARAM [setaramsolutions.cn]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. auroraprosci.com [auroraprosci.com]
Section 1: Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling and Use of 2-Methoxy-4-methylbenzaldehyde
Introduction
This compound is an aromatic aldehyde, a class of organic compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Its unique substitution pattern makes it a valuable intermediate for drug development professionals and research scientists. However, like many reactive aldehydes, its utility is matched by a need for rigorous safety protocols.[1][2] Exposure can lead to adverse health effects, making a comprehensive understanding of its hazards and handling requirements paramount.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information, providing a technical framework for integrating safe handling practices into the experimental workflow. The core philosophy of this document is that robust safety protocols are not merely a list of rules but a self-validating system that protects the integrity of both the research and the researcher.
A foundational understanding of a compound's physical properties is the first step in a thorough risk assessment. These characteristics dictate appropriate storage, handling, and experimental design.
| Property | Value | Implication for Handling |
| Chemical Name | This compound | - |
| CAS Number | 57415-35-7 | Unique identifier for accurate information retrieval.[3][4] |
| Molecular Formula | C₉H₁₀O₂ | - |
| Molecular Weight | ~150.17 g/mol | Used for stoichiometric calculations.[4][5] |
| Appearance | Solid | The compound is a solid at standard room temperature, reducing the risk of vapor inhalation during storage but requiring care to avoid dust generation during transfer. |
| Melting Point | 42.5-43 °C | The low melting point means it can be easily melted. Avoid uncontrolled heating to prevent vapor generation.[4] |
| Density | ~1.062 g/cm³ | Denser than water.[6] |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is critical for appreciating the potential consequences of exposure. The primary hazards are associated with its irritant properties.[5][7]
| GHS Classification | Details |
| Pictogram | |
| Signal Word | Warning [5][8] |
| Hazard Class | Skin Corrosion/Irritation (Category 2)[5][7][8][9] Serious Eye Damage/Eye Irritation (Category 2A)[5][7][8][9] Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[5][7][8][9] |
| Hazard Statements | H315: Causes skin irritation.[5][7][10] H319: Causes serious eye irritation.[5][7][10] H335: May cause respiratory irritation.[5][7][10] |
Causality Behind the Hazards: The aldehyde functional group is inherently reactive. Its electrophilic carbon can react with biological nucleophiles, such as amino acid residues in proteins on the skin, in the eyes, and on the mucous membranes of the respiratory tract. This reactivity is the mechanistic basis for its irritant effects. Long-term or repeated exposure to aldehydes, in general, can lead to sensitization and more severe health conditions.[1]
Section 3: Core Safety Protocols: A Risk-Based Approach
A proactive safety culture relies on the "hierarchy of controls," an approach that prioritizes the most effective and reliable control measures.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Mandatory Use of a Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a properly functioning and certified chemical fume hood.[3][10] This is non-negotiable. The fume hood contains dust and potential vapors, preventing inhalation, which is a primary exposure route.[1]
-
Accessible Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[11]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense, but it is a critical one. The selection of PPE must be based on a risk assessment of the specific task.
| Task | Minimum Required PPE |
| Weighing Solid | Chemical splash goggles, Nitrile gloves, Lab coat |
| Preparing Solutions | Chemical splash goggles, Nitrile gloves, Lab coat |
| Running Reactions / Transfers | Chemical splash goggles (or face shield if splash risk is high), Nitrile gloves, Lab coat, Chemical-resistant apron (recommended)[12] |
| Cleaning Spills | Chemical splash goggles and face shield, Nitrile gloves (consider double-gloving), Lab coat/Chemical-resistant apron, Respiratory protection (e.g., N95 or higher, as dictated by spill size and location)[3][12] |
-
Inspect: Before every use, inspect all PPE for signs of degradation, cracks, or holes.[12][13]
-
Gloves: Use nitrile gloves as a minimum standard. Latex gloves offer poor protection against many organic chemicals, including aldehydes, and are not recommended.[12] For extended procedures or when handling larger quantities, consider heavier-duty gloves or double-gloving.
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine dust.[14]
-
Doffing: Remove PPE carefully to avoid cross-contamination. Gloves should be removed using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly after removing all PPE.[8]
Caption: PPE selection workflow based on task-specific risk assessment.
Section 4: Standard Operating Procedures (SOPs)
Adherence to validated SOPs minimizes variability and risk.
SOP 1: Weighing and Preparing Solutions
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Place a weigh boat or paper on the analytical balance.
-
Aliquotting: Using a clean spatula, carefully transfer the solid this compound from its storage container to the weigh boat. Perform this action slowly to prevent the generation of airborne dust.
-
Container Closure: Immediately and securely close the main storage container.
-
Dissolution: Place a stir bar in the receiving flask containing the desired solvent. Carefully add the weighed solid to the flask. Use a small amount of the solvent to rinse any residual solid from the weigh boat into the flask to ensure a complete transfer.
-
Mixing: Cap the flask and allow the contents to stir until fully dissolved.
SOP 2: Handling Accidental Spills
The response to a spill must be swift, confident, and safe.
Caption: Decision tree for responding to an accidental spill.
SOP 3: Waste Disposal
Improper disposal poses a significant risk to the environment and public health.
-
Segregation: All materials contaminated with this compound, including excess solid, contaminated gloves, weigh boats, and paper towels, must be treated as hazardous waste.[15] Do not mix with non-hazardous trash.
-
Containerization: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.[15] The label must include the full chemical name: "this compound Waste".
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by Environmental Health & Safety (EH&S) or a certified hazardous waste disposal company.[15]
-
Prohibition: Never dispose of this chemical or its solutions down the drain.[3][15]
Section 5: Emergency Procedures and First Aid
In the event of an exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing or irritation persist, seek immediate medical attention.[3][8][16] |
| Skin Contact | Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes. While flushing, remove all contaminated clothing and shoes. If skin irritation develops or persists, seek medical attention.[3][8][16] |
| Eye Contact | Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8][16] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention and provide the SDS to the medical personnel.[3][8] |
Conclusion
This compound is a valuable reagent whose safe use is contingent upon a thorough understanding of its hazards and the consistent application of robust safety protocols. By integrating the principles of the hierarchy of controls—prioritizing engineering solutions like fume hoods, mandating appropriate PPE, and adhering to established SOPs for handling and disposal—researchers can mitigate the risks effectively. A culture of safety is not a barrier to scientific progress; it is the foundation upon which reliable, repeatable, and responsible research is built.[17]
References
- Chemsrc. (2025). 2-Methoxy-4-methyl-benzaldehyde Safety Data Sheet.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- ChemSynthesis. (2025). This compound.
- RPS Group. (n.d.). Aldehydes exposure analysis.
- Bio-Connect. (n.d.). Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde.
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- PubChemLite. (n.d.). This compound (C9H10O2).
- PubChem. (n.d.). 4-Methoxy-2-methylbenzaldehyde. National Center for Biotechnology Information.
- Solubility of Things. (n.d.). Chemical Safety Data Sheet MSDS / SDS - Safe Handling of Organic Compounds in the Lab.
- University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- MDPI. (2021). Aldehydes: What We Should Know About Them.
- California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, o-methoxybenzaldehyde, CAS Registry Number 135-02-4.
Sources
- 1. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7 | Chemsrc [chemsrc.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-methoxy-4-methyl-benzaldehyde | 57415-35-7 [amp.chemicalbook.com]
- 8. westliberty.edu [westliberty.edu]
- 9. 4-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 283285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bio.vu.nl [bio.vu.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdc.gov [cdc.gov]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. csub.edu [csub.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Synthesis of 2-Methoxy-4-methylbenzaldehyde from m-cresol
Application Notes & Protocols
Topic: Synthesis of 2-Methoxy-4-methylbenzaldehyde from m-Cresol Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Two-Step Synthesis of this compound
This compound is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrance compounds. Its substituted benzaldehyde structure makes it a versatile building block for constructing more complex molecular architectures. This guide provides a detailed technical overview and step-by-step protocols for a robust and reliable two-step synthesis starting from the readily available industrial chemical, m-cresol (3-methylphenol).
The synthetic strategy is bifurcated into two core transformations:
-
Electrophilic Formylation: The introduction of a formyl group (-CHO) onto the m-cresol ring to produce the key intermediate, 2-hydroxy-4-methylbenzaldehyde. This step leverages the activating and directing effects of the hydroxyl and methyl substituents.
-
O-Methylation: The selective methylation of the phenolic hydroxyl group of the intermediate to yield the final target molecule, this compound.
This document, designed for the practicing chemist, explains the causality behind the chosen methodologies, provides validated protocols, and emphasizes the critical safety and handling considerations required for a successful synthesis.
Overall Synthetic Pathway
The transformation from m-cresol to this compound is achieved via the intermediate 2-hydroxy-4-methylbenzaldehyde.
Caption: Overall two-step synthesis pathway.
Part 1: Formylation of m-Cresol to 2-Hydroxy-4-methylbenzaldehyde
Mechanistic Rationale & Strategy
The initial step involves an electrophilic aromatic substitution to install a formyl group on the m-cresol ring. The regioselectivity of this reaction is governed by the electronic effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the methyl (-CH3) group is a weaker activating ortho-, para-director.
In m-cresol (3-methylphenol), the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The incoming electrophile is directed to these activated positions. The formation of 2-hydroxy-4-methylbenzaldehyde requires formylation at the C6 position. This position is electronically favored as it is ortho to the strong activating hydroxyl group and para to the methyl group. Furthermore, the C6 position is sterically less hindered compared to the C2 position, which is situated between the hydroxyl and methyl groups.
Several methods can achieve the formylation of phenols, including the Reimer-Tiemann, Gattermann, and Vilsmeier-Haack reactions.[1][2][3] However, for this specific transformation, the Duff reaction is often effective and avoids the use of highly toxic reagents like chloroform or cyanides.[4][5] The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium as the formylating agent and generally exhibits a preference for ortho-formylation.[4][6]
The reaction proceeds through the generation of an iminium ion from protonated HMTA, which acts as the electrophile. This attacks the electron-rich phenol ring, leading to an intermediate that, upon hydrolysis, yields the desired aldehyde.[4][7]
Experimental Protocol: The Duff Reaction
This protocol details the synthesis of 2-hydroxy-4-methylbenzaldehyde from m-cresol using the Duff reaction.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| m-Cresol | 108.14 | 10.8 g | 0.10 | Starting material |
| Hexamethylenetetramine (HMTA) | 140.19 | 21.0 g | 0.15 | Formylating agent |
| Glycerol | 92.09 | 50 mL | - | Solvent |
| Boric Acid | 61.83 | 7.5 g | 0.12 | Forms glyceroboric acid (catalyst) |
| Sulfuric Acid, 50% (v/v) | 98.08 | ~150 mL | - | For hydrolysis and acidification |
| Diethyl Ether or MTBE | - | As required | - | Extraction solvent |
| Anhydrous Magnesium Sulfate | 120.37 | As required | - | Drying agent |
Procedure
-
Catalyst Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 50 mL of glycerol and 7.5 g of boric acid. Heat the mixture to 150-160 °C with stirring until the boric acid dissolves completely, forming glyceroboric acid.
-
Reaction Setup: Cool the mixture to below 100 °C. Add 10.8 g of m-cresol and 21.0 g of hexamethylenetetramine to the flask.
-
Reaction Execution: Reheat the mixture to 150-160 °C and maintain this temperature with vigorous stirring for 3 hours. The reaction mixture will become thick and turn a deep reddish-brown.
-
Hydrolysis: Cool the reaction mixture to about 90 °C. Carefully and slowly add 150 mL of 50% sulfuric acid through the condenser. An exothermic reaction will occur.
-
Product Isolation (Steam Distillation): Assemble the apparatus for steam distillation. Pass steam through the mixture to distill the product. 2-Hydroxy-4-methylbenzaldehyde is steam-volatile and will co-distill with water, appearing as a pale-yellow oil that solidifies in the receiver. Continue distillation until the distillate is clear.
-
Work-up: Collect the solidified product by filtration. Wash the crystals with cold water and dry them. The typical yield is around 25-35%.
-
Purification: The product can be further purified by recrystallization from a water-ethanol mixture or by sublimation if necessary.
Characterization: The identity and purity of the 2-hydroxy-4-methylbenzaldehyde intermediate (CAS 698-27-1) should be confirmed.
-
Melting Point: 59-61 °C.[8]
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 2: O-Methylation to this compound
Mechanistic Rationale & Strategy
The second step is a Williamson ether synthesis, a classic and reliable method for forming ethers. The reaction involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-4-methylbenzaldehyde by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate (DMS), in an Sₙ2 reaction to form the desired methyl ether.[9]
Dimethyl sulfate is an excellent methylating agent for this purpose due to its high reactivity. [10][11] The reaction is typically performed in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃), which is strong enough to deprotonate the phenol but mild enough to avoid side reactions.[12]
Experimental Protocol: Methylation with Dimethyl Sulfate
This protocol describes the O-methylation of 2-hydroxy-4-methylbenzaldehyde.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Hydroxy-4-methylbenzaldehyde | 136.15 | 13.6 g | 0.10 | Starting intermediate |
| Dimethyl Sulfate (DMS) | 126.13 | 15.1 g (11.4 mL) | 0.12 | Highly Toxic & Carcinogenic. Handle in fume hood. |
| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 | Base |
| Acetone | 58.08 | 150 mL | - | Solvent |
| Sodium Hydroxide Solution, 10% | 40.00 | As required | - | For quenching excess DMS |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 13.6 g of 2-hydroxy-4-methylbenzaldehyde, 20.7 g of anhydrous potassium carbonate, and 150 mL of acetone.
-
Addition of Methylating Agent: Stir the suspension vigorously. Slowly add 11.4 mL of dimethyl sulfate to the mixture dropwise over 15-20 minutes at room temperature.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Combine the filtrates and concentrate them under reduced pressure to remove the acetone.
-
DMS Destruction & Extraction: To the oily residue, add 50 mL of 10% aqueous sodium hydroxide solution and stir for 1 hour at room temperature to hydrolyze and destroy any unreacted dimethyl sulfate. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent to yield the crude product. The product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol/water.
Characterization: The final product, this compound (CAS 57415-35-7), should be characterized to confirm its identity and purity.[13][14]
-
Molecular Formula: C₉H₁₀O₂.[15]
-
Molecular Weight: 150.17 g/mol .[15]
-
Melting Point: 42-44 °C.[15]
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and GC-MS.[13]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Safety Precautions
-
m-Cresol: Corrosive and toxic. Avoid skin contact and inhalation.
-
Dimethyl Sulfate (DMS): Extremely hazardous. It is a potent carcinogen, mutagen, and is highly toxic and corrosive. All operations involving DMS must be conducted in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). Have a quenching solution (e.g., aqueous ammonia or NaOH) readily available to neutralize spills and decontaminate glassware.[16]
-
Acids and Bases: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with care.
-
General Precautions: Always wear appropriate PPE. Ensure proper ventilation. Be aware of the exothermic nature of the hydrolysis and quenching steps.
References
- Taylor & Francis Online. (n.d.). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation.
- SynArchive. (n.d.). Duff Reaction.
- StackExchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole.
- Wikipedia. (n.d.). Duff reaction.
- ResearchGate. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde).
- SlideShare. (n.d.). Duff Reaction.
- ACS Publications. (n.d.). Methylation of Phenol by Dimethyl Sulfate.
- Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
- ResearchGate. (n.d.). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
- Google Patents. (n.d.). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.
- Wikipedia. (n.d.). Gattermann reaction.
- RSC Publishing. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
- Quora. (2019). What is Gattermann Koch reaction?.
- BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism.
- Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction.
- Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
- OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl).
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction.
- PubChem. (n.d.). This compound.
- ChemBK. (2024). 4-Hydroxy-2-methylbenzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde.
- ChemSynthesis. (n.d.). This compound.
- LookChem. (n.d.). This compound.
- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
- Cheméo. (n.d.). 4-Hydroxy-2-methylbenzaldehyde.
- European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
- precisionFDA. (n.d.). 2-HYDROXY-4-METHYLBENZALDEHYDE.
- Indian Patents. (n.d.). 188336: "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
- NIST. (n.d.). 4-Hydroxy-2-methylbenzaldehyde.
- ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. synarchive.com [synarchive.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound|lookchem [lookchem.com]
- 13. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Gattermann Reaction in the Synthesis of 2-Methoxy-4-methylbenzaldehyde
Introduction: The Gattermann Reaction in Aromatic Formylation
The Gattermann reaction is a classic and powerful method in organic synthesis for the formylation of aromatic compounds.[1][2] This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto an aromatic ring, providing a direct route to valuable aromatic aldehydes. These aldehydes are key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals. The reaction typically involves the use of a formylating agent, generated in situ from hydrogen cyanide (HCN) and hydrogen chloride (HCl), in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
A significant modification to the original Gattermann reaction, developed by Adams, addresses the safety concerns associated with the use of highly toxic gaseous hydrogen cyanide. The Adams modification utilizes the more manageable solid, zinc cyanide (Zn(CN)₂), which reacts with hydrogen chloride to generate the necessary HCN in situ.[1] This modification has made the Gattermann reaction more accessible and safer for laboratory and potential industrial applications.
This application note provides a detailed guide to the synthesis of 2-Methoxy-4-methylbenzaldehyde from 3-methylanisole (also known as m-cresol methyl ether) using the Gattermann reaction, with a focus on the Adams modification. We will delve into the mechanistic underpinnings of the reaction, the regiochemical control dictated by the substituents on the aromatic ring, a comprehensive experimental protocol, and troubleshooting guidelines.
Reaction Scheme and Regioselectivity
The formylation of 3-methylanisole via the Gattermann reaction yields this compound as the major product.
Caption: Overall reaction scheme for the Gattermann formylation of 3-methylanisole.
The regioselectivity of this reaction is governed by the electronic effects of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring. Both are activating groups and ortho-, para- directors in electrophilic aromatic substitution. The methoxy group is a stronger activating group than the methyl group due to the resonance donation of its lone pair of electrons.
The possible positions for electrophilic attack on the 3-methylanisole ring are C2, C4, and C6.
-
Attack at C2 (ortho to -OCH₃ and ortho to -CH₃): This position is sterically hindered by the two adjacent substituents.
-
Attack at C4 (para to -OCH₃ and ortho to -CH₃): This position is electronically activated by both groups, particularly the strongly activating para-directing methoxy group. Steric hindrance is minimal at this position.
-
Attack at C6 (ortho to -OCH₃ and para to -CH₃): This position is also electronically activated, but the directing effect of the methoxy group to its ortho position is generally stronger than the para-directing effect of the methyl group.
Therefore, the major product formed is this compound, resulting from the electrophilic attack at the C4 position, which is para to the strongly activating methoxy group.
Mechanism of the Gattermann Reaction (Adams Modification)
The Gattermann reaction proceeds through a multi-step mechanism involving the in situ generation of the electrophile, followed by electrophilic aromatic substitution and subsequent hydrolysis.
-
Generation of the Electrophile: Zinc cyanide reacts with hydrogen chloride to produce hydrogen cyanide and zinc chloride, which acts as the Lewis acid catalyst.[1] The hydrogen cyanide then reacts with another molecule of HCl and the Lewis acid to form the electrophilic species, the formimidoyl cation complex.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-methylanisole attacks the electrophilic carbon of the formimidoyl cation complex. This attack preferentially occurs at the C4 position due to the directing effects of the methoxy and methyl groups, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).
-
Rearomatization: A proton is lost from the carbocation intermediate, restoring the aromaticity of the ring and forming an aldimine intermediate.
-
Hydrolysis: The aldimine intermediate is hydrolyzed upon the addition of water during the work-up to yield the final product, this compound.
Caption: Mechanism of the Gattermann reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the Gattermann formylation of activated aromatic ethers.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 3-Methylanisole | C₈H₁₀O | 122.16 | 50 | 6.11 g (6.2 mL) |
| Zinc Cyanide (Zn(CN)₂) | Zn(CN)₂ | 117.44 | 75 | 8.81 g |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 75 | 10.0 g |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 150 mL |
| Hydrogen Chloride (gas) | HCl | 36.46 | - | To saturation |
| Hydrochloric Acid (10% aq.) | HCl | - | - | ~100 mL |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | - | - | ~150 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | - | ~50 mL |
| Saturated Sodium Chloride | NaCl | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | ~10 g |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Gas inlet tube
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble the 500 mL three-necked flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a reflux condenser fitted with a drying tube. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the flask, add anhydrous diethyl ether (100 mL), 3-methylanisole (6.11 g, 50 mmol), and zinc cyanide (8.81 g, 75 mmol).
-
Introduction of Hydrogen Chloride: Cool the stirred mixture in an ice bath to 0-5 °C. Begin bubbling a steady stream of dry hydrogen chloride gas through the mixture. The reaction is exothermic, so maintain the temperature below 10 °C. Continue the addition of HCl for 1.5 to 2 hours, by which time the mixture should be saturated.
-
Addition of Lewis Acid: While maintaining the temperature at 0-5 °C, add anhydrous aluminum chloride (10.0 g, 75 mmol) portion-wise over 30 minutes. After the addition is complete, continue to pass a slow stream of HCl through the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and cautiously add crushed ice (approx. 100 g) to the flask to decompose the reaction complex. This step is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood. After the initial vigorous reaction has subsided, add 100 mL of 10% hydrochloric acid.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize any remaining acid), and finally with saturated sodium chloride solution (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: The expected yield of this compound is typically in the range of 60-75%.
Characterization of this compound:
-
Appearance: Colorless to pale yellow liquid or low melting solid.
-
Molecular Formula: C₉H₁₀O₂
-
Molecular Weight: 150.17 g/mol
-
Boiling Point: Approximately 235-237 °C at atmospheric pressure.
-
¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, -CHO), 7.6 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 6.7 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 190.0, 162.0, 145.0, 128.0, 125.0, 118.0, 108.0, 56.0, 22.0.
-
IR (neat, cm⁻¹): ~2850, 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1600, 1500 (C=C stretch of aromatic ring), ~1250 (C-O stretch of ether).
Troubleshooting and Safety Considerations
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Ensure all reagents are anhydrous. Extend the reaction time. Check the quality of the Lewis acid. |
| Inefficient HCl saturation | Ensure a steady stream of dry HCl gas for the specified duration. | |
| Loss of product during work-up | Perform extractions carefully. Avoid overly vigorous shaking that can lead to emulsions. | |
| Formation of multiple byproducts | Reaction temperature too high | Maintain the temperature at 0-5 °C during the addition of HCl and AlCl₃. |
| Non-selective reaction | The regioselectivity is generally high, but minor isomers may form. Optimize purification to isolate the desired product. | |
| Difficult work-up (emulsions) | Presence of polymeric materials | Add a small amount of brine during the extraction to help break the emulsion. |
Safety Precautions:
-
Hydrogen Chloride: HCl is a corrosive and toxic gas. All operations involving HCl gas must be conducted in a well-ventilated fume hood.
-
Zinc Cyanide: Zinc cyanide is highly toxic if ingested or if it comes into contact with acids, as it releases hydrogen cyanide gas. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Anhydrous Aluminum Chloride: AlCl₃ reacts violently with water. Handle in a dry environment and add it to the reaction mixture in a controlled manner.
-
Diethyl Ether: Diethyl ether is highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources and ensure it is peroxide-free before use.
-
Exothermic Reactions: The addition of HCl, AlCl₃, and the hydrolysis step are all exothermic. Proper cooling and slow, controlled additions are crucial to prevent runaway reactions.
Conclusion
The Gattermann reaction, particularly with the Adams modification, provides an effective and relatively safe method for the synthesis of this compound from 3-methylanisole. Understanding the reaction mechanism and the directing effects of the substituents is key to predicting the outcome and optimizing the reaction conditions. The detailed protocol and troubleshooting guide provided in this application note will be a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.
References
- Wikipedia.
- BYJU'S.
- OrgoSolver.
- Hive Novel Discourse.
- Organic Syntheses. n-methylformanilide. [Link]
- Organic Syntheses. Working with Hazardous Chemicals. [Link]
Sources
Application Note and Protocol: Reductive Amination of 2-Methoxy-4-methylbenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Aryl Amines
N-aryl amines are pivotal structural motifs in a vast array of biologically active molecules, pharmaceuticals, and materials science compounds.[1] The synthesis of these compounds, particularly substituted N-benzylamines, is a cornerstone of modern organic synthesis. The target molecule of this protocol, the N-arylated product derived from 2-Methoxy-4-methylbenzaldehyde, serves as a versatile intermediate in the development of novel therapeutics and functional materials. This document provides a detailed, field-proven protocol for the efficient synthesis of this amine via reductive amination, a powerful and widely utilized method for C-N bond formation.[2][3]
The Chemical Logic: Understanding Reductive Amination
Reductive amination is a robust method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[2][4] The reaction proceeds through a two-step sequence that can often be performed in a single pot:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde (this compound in this case). This is followed by dehydration to form an imine intermediate.[4][5] In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[6][7]
-
Reduction: The C=N double bond of the imine or iminium ion is then selectively reduced by a mild reducing agent to afford the final amine product.[5]
A key advantage of this method is its ability to avoid the overalkylation often encountered with direct alkylation of amines.[8][9]
The Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
For this protocol, we have selected sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB. This reagent is particularly well-suited for reductive aminations for several reasons:
-
Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[10] This reduced reactivity allows it to selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[8][10]
-
One-Pot Procedure: The reaction rate for the reduction of the iminium ion by STAB is significantly faster than the reduction of the aldehyde. This kinetic profile enables a convenient one-pot procedure where the aldehyde, amine, and reducing agent can be combined.[10]
-
Functional Group Tolerance: STAB is compatible with a wide range of functional groups that might be sensitive to more potent reducing agents.[8][11]
Visualizing the Process
Reaction Mechanism
Caption: Reductive amination of this compound.
Experimental Workflow
Caption: General workflow for reductive amination.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Amine (e.g., Aniline) | ≥99% | Acros Organics | Can be substituted with other primary or secondary amines.[5] |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | Combi-Blocks | Moisture-sensitive; handle under an inert atmosphere.[12][13] |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific | 1,2-Dichloroethane (DCE) is also a suitable solvent.[10][11] |
| Acetic Acid, glacial | ACS Grade | VWR | Optional catalyst, particularly for less reactive ketones.[8][11] |
| Saturated Sodium Bicarbonate (aq.) | For quenching the reaction. | ||
| Anhydrous Sodium Sulfate | For drying the organic layer. | ||
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica gel 60 F254 | MilliporeSigma | For reaction monitoring. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[12][14]
-
Fume Hood: Conduct all operations in a well-ventilated fume hood.[12][15]
-
Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive substance that can release flammable gases upon contact with water.[12][16] It is also an irritant to the skin, eyes, and respiratory system.[12][14] Handle under an inert atmosphere (e.g., nitrogen or argon) and avoid inhalation of dust.[12][17] Store in a cool, dry place away from moisture.[14]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
STAB Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic. Maintain the reaction temperature at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes until gas evolution ceases.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. For amines, it is often beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking on the column.[18][19] Alternatively, specialized amine-functionalized silica can be used for improved separation.[18]
-
Characterization: The identity and purity of the final N-aryl amine product should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Self-Validating System and Trustworthiness
This protocol is designed to be self-validating through several in-process checks:
-
Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time feedback on the reaction's progress, confirming the consumption of starting materials and the formation of the desired product.
-
Workup pH Check: Ensuring the aqueous layer is basic after quenching with sodium bicarbonate confirms the neutralization of any acidic species and facilitates the extraction of the amine product into the organic phase.
-
Spectroscopic Confirmation: The final characterization by NMR and MS provides unambiguous confirmation of the product's identity and purity, validating the success of the synthesis.
References
- Chemistry Steps. (n.d.). Reductive Amination.
- Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
- Wikipedia. (2023, November 29). Reductive amination.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Myers, A. (n.d.).
- Le Coz, G., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Chemical Science, 13(9), 2634–2639.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Science Forums. (2011, August 29). Amine purification.
- Rozeboom, M. D., Houk, K. N., Searles, S., & Seyedrezai, S. E. (1982). Photoelectron spectroscopy of N-aryl cyclic amines. Variable conformations and relationships to gas- and solution-phase basicities. Journal of the American Chemical Society, 104(13), 3448–3453.
- Lam, P. Y., Deudon, S., Averill, K. M., Li, R., He, M. Y., DeShong, P., & Clark, C. G. (2000). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Journal of the American Chemical Society, 122(31), 7600–7601.
- Saeedi, M., & Azizi, K. (2012). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. E-Journal of Chemistry, 9(3), 1369-1374.
- Vasile, C., & Asandulesa, M. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WORLD JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 3(9), 147-156.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Jiang, Y., et al. (2011). Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines. Organic Letters, 13(18), 4850–4853.
- ResearchGate. (n.d.). Reductive aminations of benzaldehyde.
Sources
- 1. wjpmr.com [wjpmr.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 12. lifechempharma.com [lifechempharma.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. aksci.com [aksci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. biotage.com [biotage.com]
- 19. Amine purification, - Chemistry - Science Forums [scienceforums.net]
Application Notes & Protocols: Strategic Execution of the Wittig Reaction for the Synthesis of Alkenes from 2-Methoxy-4-methylbenzaldehyde
Introduction: The Strategic Importance of the Wittig Olefination
The Wittig reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] Developed by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction is celebrated for its reliability and broad functional group tolerance.[3][4] Its strategic value is particularly pronounced in the fields of medicinal chemistry and drug development, where the precise construction of carbon-carbon double bonds is fundamental to assembling complex molecular architectures.
This guide provides an in-depth technical overview and actionable protocols for the application of the Wittig reaction to 2-Methoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde. We will delve into the mechanistic underpinnings, critical parameters influencing reaction outcomes—particularly stereoselectivity—and provide a validated, step-by-step protocol for researchers and drug development professionals.
The Reaction Mechanism: A Modern Perspective
The Wittig reaction facilitates the coupling of a carbonyl compound with a phosphorus ylide (the Wittig reagent) to form an alkene and triphenylphosphine oxide.[5] The immense thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6]
2.1. Ylide Generation The process begins with the formation of a phosphonium salt, typically by the SN2 reaction of triphenylphosphine with an alkyl halide.[4][7] This salt is then deprotonated by a strong base to generate the nucleophilic ylide, a species characterized by adjacent atoms with opposite formal charges.[4][8][9]
2.2. The Core Reaction Pathway While early descriptions postulated a zwitterionic betaine intermediate, a significant body of modern evidence supports a more concerted mechanism, especially under lithium salt-free conditions.[1][10][11][12] The currently accepted mechanism involves a [2+2] cycloaddition between the ylide and the aldehyde to directly form a four-membered ring intermediate, the oxaphosphetane.[6][13] This intermediate is transient and rapidly collapses in a retro-[2+2] cycloreversion to yield the final alkene and triphenylphosphine oxide.[4]
Caption: The Wittig reaction mechanism.
Controlling Stereoselectivity: The Nature of the Ylide
The stereochemical outcome (E/Z isomer ratio) of the Wittig reaction is a critical consideration and is primarily dictated by the electronic nature of the 'R' group on the ylide.[13] This leads to a classification of ylides as unstabilized, stabilized, or semi-stabilized.
-
Unstabilized Ylides: When 'R' is an alkyl or aryl group, the ylide is highly reactive. The reaction is under kinetic control, proceeding through a sterically favored, puckered transition state that leads predominantly to the Z-alkene.[1][13][14]
-
Stabilized Ylides: When 'R' is an electron-withdrawing group (e.g., -CO₂R, -CN), the negative charge on the carbon is stabilized by resonance. These ylides are less reactive. The initial cycloaddition becomes reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which collapses to form the E-alkene as the major product.[13][14][15]
-
Semi-stabilized Ylides: Ylides where 'R' is an aryl group (like a benzyl group) fall into this category and often yield a mixture of E and Z isomers, with the ratio being sensitive to reaction conditions.[1]
For situations requiring high E-selectivity from unstabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate with phenyllithium at low temperatures to favor the more stable threo betaine, which then yields the E-alkene.[1][3]
Application Profile: this compound
Substrate: this compound
-
Molecular Formula: C₉H₁₀O₂[16]
This substrate is an electron-rich aromatic aldehyde. The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, aldehydes are inherently more reactive than ketones in the Wittig reaction.[4] The choice of the phosphonium salt will determine the structure of the resulting alkene. For instance, using benzyltriphenylphosphonium chloride will result in the synthesis of a substituted stilbene.[20][21]
Optimization of Reaction Conditions
The success of the Wittig reaction hinges on the careful selection of several key parameters. The following table summarizes these variables and their typical effects on the reaction with this compound.
| Parameter | Options & Considerations | Rationale & Impact |
| Phosphonium Salt | - Unstabilized: e.g., (Alkyl)triphenylphosphonium halide- Semi-stabilized: e.g., Benzyltriphenylphosphonium halide- Stabilized: e.g., (Carbethoxymethylene)triphenylphosphorane | Determines the structure and stereochemistry of the product. Unstabilized ylides favor Z-alkenes; stabilized ylides favor E-alkenes.[13][15] Semi-stabilized ylides often give mixtures. |
| Base | - Strong Bases: n-BuLi, NaH, KHMDS, NaHMDS, t-BuOK- Weaker Bases: NaOMe, K₂CO₃, NaOH | Strong, non-nucleophilic bases are required to deprotonate phosphonium salts for unstabilized and semi-stabilized ylides.[5][9] Weaker bases are sufficient for the more acidic protons of salts leading to stabilized ylides.[9] The presence of lithium cations can influence stereoselectivity.[1][4] |
| Solvent | - Ethereal: THF, Diethyl ether- Hydrocarbon: Toluene- Polar Aprotic: DMF, DMSO- Halogenated: Dichloromethane (DCM) | Anhydrous aprotic solvents like THF are most common, especially when using organolithium bases.[9] Solvent choice can affect ylide solubility, reaction rate, and stereochemical outcome. |
| Temperature | - Ylide Formation: Typically -78 °C to 0 °C- Reaction: 0 °C to room temperature (or reflux) | Ylide generation is often performed at low temperatures to control reactivity and prevent side reactions. The reaction with the aldehyde is then allowed to warm to room temperature.[8][22] |
| Work-up | - Quenching: Saturated aq. NH₄Cl, water- Purification: Column chromatography, recrystallization | The primary challenge is the removal of the triphenylphosphine oxide byproduct.[23] Flash chromatography is highly effective.[22] Recrystallization can sometimes be used if the product is a solid and has significantly different solubility from the byproduct. |
Detailed Experimental Protocol: Synthesis of 1-(2-Methoxy-4-methylphenyl)-2-phenylethene
This protocol details the reaction of this compound with the semi-stabilized ylide generated from benzyltriphenylphosphonium chloride.
Materials and Reagents:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) or n-Butyllithium (n-BuLi)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: In-situ Generation of the Wittig Reagent (Benzylidenetriphenylphosphorane)
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).[22]
-
Add benzyltriphenylphosphonium chloride (1.2 equivalents) to the flask and suspend it in anhydrous THF (approx. 0.2 M).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add a solution of KHMDS (1.15 equivalents) or n-BuLi (1.15 equivalents) dropwise to the stirred suspension. A distinct color change (typically to deep yellow or orange) will be observed, indicating the formation of the ylide.
-
Stir the resulting ylide solution at 0 °C for 1 hour to ensure complete formation.[24]
Step 2: Reaction with this compound
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C over 15-20 minutes.[22]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Step 3: Work-up and Purification
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.[22]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water (1x) and brine (1x).[22][24]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude material will be a mixture of the desired stilbene derivative and triphenylphosphine oxide. Purify this residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure alkene product.[22]
Caption: Experimental workflow for the Wittig reaction.
References
- Wikipedia. Wittig reaction. [Link]
- NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]
- Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
- Vontobel, P. H. V., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. [Link]
- Ahmad, I., et al.
- Refubium.
- Vontobel, P. H. V., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. [Link]
- Scribd. Unstabilized Ylide Reactions in Wittig. [Link]
- AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
- Wiley-VCH.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
- Wikipedia. Wittig reagents. [Link]
- Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6686. [Link]
- ResearchGate.
- ResearchGate. ChemInform Abstract: The Modern Interpretation of the Wittig Reaction Mechanism. [Link]
- Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews. [Link]
- University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. [Link]
- Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
- Chemistry LibreTexts. Wittig Reaction. [Link]
- PubChem. This compound. [Link]
- Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]
- University of California, Irvine. Solvent Free Wittig Reactions. [Link]
- Reddit. Problems with wittig reaction. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. Wittig reagents - Wikipedia [en.wikipedia.org]
- 10. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. scribd.com [scribd.com]
- 15. adichemistry.com [adichemistry.com]
- 16. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. 2-methoxy-4-methyl-benzaldehyde | 57415-35-7 [chemicalbook.com]
- 19. scbt.com [scbt.com]
- 20. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. reddit.com [reddit.com]
Application Notes and Protocols for the Aldol Condensation of 2-Methoxy-4-methylbenzaldehyde with Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chalcone Synthesis
The Claisen-Schmidt condensation, a variant of the aldol condensation, between an aromatic aldehyde and a ketone serves as a powerful and straightforward method for forming carbon-carbon bonds.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science as it leads to the synthesis of chalcones, or α,β-unsaturated ketones.[3][4] Chalcones are recognized as "privileged structures" in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial properties.[5][6][7]
The specific substrate, 2-Methoxy-4-methylbenzaldehyde, offers a unique substitution pattern on the aromatic ring that can influence the biological activity and physicochemical properties of the resulting chalcone derivatives. The methoxy and methyl groups can modulate factors such as lipophilicity, metabolic stability, and receptor binding interactions. This guide provides a detailed exploration of the base-catalyzed Aldol condensation of this compound with various ketones, offering mechanistic insights, detailed experimental protocols, and strategies for optimization.
Reaction Mechanism: A Step-by-Step Look at the Base-Catalyzed Claisen-Schmidt Condensation
The Claisen-Schmidt condensation proceeds through a well-established base-catalyzed mechanism.[8][9] The reaction's success with an aromatic aldehyde like this compound is largely due to its lack of α-hydrogens, which prevents it from undergoing self-condensation and allows it to act solely as an electrophile.[10][11] The ketone, possessing acidic α-hydrogens, serves as the nucleophile precursor.
The key steps are as follows:
-
Enolate Formation: A base, typically hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[2][9]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a β-hydroxy ketone intermediate (an aldol adduct).[12][13]
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by heat, to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone, the chalcone.[8][14]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols
The following protocols provide a general framework for the synthesis of chalcones from this compound and various ketones. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.[15]
Protocol 1: Reaction with Acetophenone
This protocol details the synthesis of (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one, a representative chalcone.
Materials:
-
This compound
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.[10]
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH (approximately 1.2 eq).[10]
-
Reaction: Continue stirring at room temperature for 2-4 hours or until a precipitate forms.[16] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[15] If the reaction is sluggish, gentle heating (40-50 °C) can be applied.[15]
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation of the product.[10]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove the base, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.[15][17]
-
Drying and Characterization: Dry the purified chalcone in a vacuum oven. Determine the yield, melting point, and characterize the structure using spectroscopic methods such as NMR and IR.[10]
Protocol 2: Reaction with Cyclohexanone
This protocol outlines the synthesis of 2,6-bis((2-methoxy-4-methylphenyl)methylene)cyclohexan-1-one. Note the stoichiometric difference for this reaction.
Materials:
-
This compound
-
Cyclohexanone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and this compound (2.0 eq) in ethanol.[15]
-
Catalyst Addition: Slowly add an aqueous solution of NaOH while stirring at room temperature.
-
Reaction: Stir the mixture for 15-30 minutes at room temperature. A solid precipitate is expected to form.[8]
-
Isolation and Purification: Cool the reaction mixture in an ice bath, and collect the solid product by vacuum filtration. Wash the product thoroughly with cold water, followed by a rinse with cold ethanol.[17]
-
Drying and Characterization: Dry the product and characterize it by determining the yield, melting point, and spectroscopic analysis.
Protocol 3: Solvent-Free Grinding Method
This "green chemistry" approach reduces solvent waste and can lead to shorter reaction times and high yields.[18][19]
Materials:
-
This compound
-
Ketone (e.g., Acetophenone)
-
Solid Sodium Hydroxide (NaOH), powdered
-
Mortar and pestle
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Grinding: In a mortar, combine the ketone (1.0 eq) and solid NaOH (1.0-2.0 eq). Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.[10]
-
Reactant Addition: Add this compound (1.0 eq) to the mortar.
-
Reaction: Continue to grind the mixture vigorously. The solid mixture will often turn into a thick, colored paste, and may then solidify again. The reaction is typically complete in 5-15 minutes.[15][20]
-
Work-up: Add cold water to the mortar and grind to break up the solid. Neutralize the mixture with dilute HCl.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent like ethanol.[19]
Data Presentation: Expected Outcomes and Optimization Parameters
The following table summarizes typical reaction parameters and expected outcomes for the Aldol condensation of this compound with various ketones. This data is based on established procedures for similar substrates and should serve as a starting point for optimization.[21]
| Ketone | Molar Ratio (Aldehyde:Ketone) | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Acetone | 1:1 | NaOH | Ethanol | 25 | 2-4 | 80-95 |
| Acetophenone | 1:1 | KOH | Ethanol | 25-50 | 2-6 | 75-90 |
| Cyclohexanone | 2:1 | NaOH | Ethanol | 25 | 0.5-1 | >90 |
| Acetone | 1:1 | Solid NaOH | None | 25 | 0.25 | 85-98 |
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete Reaction: Monitor the reaction by TLC. If starting materials persist, consider extending the reaction time or gently heating the mixture.[15]
-
Catalyst Issues: Ensure the catalyst is not old or deactivated. The amount of catalyst can be optimized; typically 10-20 mol% is effective for solvent-free methods, while a stoichiometric amount is often used in solution.[15]
-
Side Reactions: High temperatures or excessively strong base concentrations can lead to side reactions like the Cannizzaro reaction of the aldehyde or self-condensation of the ketone.[22] Consider using a milder base or lower temperatures.
-
-
Formation of Oily Product instead of Solid:
-
This can occur if the product has a lower melting point or if impurities are present. Try scratching the inside of the flask or adding a seed crystal to induce crystallization. Purification by column chromatography may be necessary.
-
-
Reaction Fails to Initiate:
-
Ensure the purity of your reactants, as impurities can inhibit the reaction.[15]
-
For solvent-based reactions, ensure the reactants and catalyst are sufficiently soluble.
-
Experimental Workflow Visualization
Caption: General workflow for Aldol condensation in solution.
Conclusion
The Aldol condensation of this compound with ketones is a robust and versatile method for synthesizing a diverse range of chalcones. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate these valuable compounds for further investigation in drug discovery and materials science. The protocols and optimization strategies outlined in this guide provide a solid foundation for achieving high yields and purity in these synthetic endeavors.
References
- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). Google Scholar.
- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (n.d.). Google Scholar.
- Optimization of the reaction conditions for Claisen-Schmidt condensation. (n.d.). ResearchGate.
- Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central.
- synthesis and pharmacological applications of chalcones- a review. (n.d.). ResearchGate.
- Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. (n.d.). PubMed Central.
- Experiment 19 — Aldol Condensation. (n.d.). Swarthmore College.
- what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone? 2 molar equivalents of the aldehyde are used. (n.d.). Homework.Study.com.
- Fast Claisen condensation reaction optimization in a continuous flow reactor. (n.d.). Celon Pharma.
- Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.101. (n.d.). ResearchGate.
- Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry.
- Synthesis of Chalcones with Anticancer Activities. (n.d.). PubMed Central.
- Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. (n.d.). Google Scholar.
- Solvent-Free Synthesis of Chalcones. (n.d.). Journal of Chemical Education.
- Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts. (n.d.). Google Scholar.
- Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis.
- The Aldol Condensation. (n.d.). Magritek.
- 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts.
- Draw the aldol reaction mechanism between 4-methylbenzaldehyde and acetophenone. (n.d.). Study.com.
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025, May 19). Google Scholar.
- Draw a detailed mechanism for the aldol condensation reaction of Benzaldehyde and 4' methoxyacetophenone in KOH and 95 percentage ethanol. (n.d.). Homework.Study.com.
- GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. (n.d.). Rasayan Journal of Chemistry.
- Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin.
- Claisen–Schmidt condensation. (n.d.). Wikipedia.
- Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). (n.d.). Google Scholar.
- Chemistry 211 Experiment 5. (2012, November 14). Google Scholar.
- An Introduction to Aldol Condensation. (2014, September 15). AZoM.
- Aldol Condensation Mechanism - Organic Chemistry. (2011, April 16). YouTube.
- Time effect study for the crossed‐aldol condensation between... (n.d.). ResearchGate.
- Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs.
- Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek.
- Aldol condensation of benzaldehyde with cyclohexanone in three... (n.d.). ResearchGate.
- What is the aldol dehydration product of the reaction between 4-methyl benzaldehyde and 4-methyl cyclohexanone? (n.d.). Homework.Study.com.
- Aldol Condensation Reactions Using Unknown Reactants Experiment. (n.d.). Science Learning Center.
- This compound. (n.d.). PubChem.
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. amherst.edu [amherst.edu]
- 9. jackwestin.com [jackwestin.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
- 14. magritek.com [magritek.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 17. Claisen-Schmidt Condensation [cs.gordon.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Passerini Reaction Involving 2-Methoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for performing the Passerini three-component reaction (P-3CR) using 2-Methoxy-4-methylbenzaldehyde as the aldehyde component. It is designed to offer researchers and drug development professionals the foundational knowledge, detailed protocols, and expert insights required to successfully synthesize α-acyloxy carboxamides, a scaffold of significant interest in medicinal chemistry.[1][2]
Introduction: The Strategic Value of the Passerini Reaction
First reported by Mario Passerini in 1921, the Passerini reaction is a cornerstone of isocyanide-based multicomponent reactions (IMCRs).[3][4][5] It elegantly combines an isocyanide, a carbonyl compound (in this case, this compound), and a carboxylic acid in a single, atom-economical step to generate a complex α-acyloxy amide product.[3][6] The power of the Passerini reaction lies in its operational simplicity and its ability to rapidly generate molecular diversity from readily available starting materials, making it an invaluable tool in the construction of compound libraries for drug discovery and development.[1][7][8] The α-acyloxy amide products serve as versatile intermediates and are found in various biologically active molecules, including potential anti-cancer agents and protease inhibitors.[2][3]
The choice of this compound as the carbonyl component introduces a substituted aromatic ring into the final product, a common feature in many pharmaceutical agents. The methoxy and methyl substituents can influence the electronic and steric properties of the molecule, potentially modulating its biological activity and metabolic stability.[8] this compound is a known reagent in the synthesis of various biologically active heterocyclic compounds, such as tachykinin NK2 receptor antagonists.[9][10]
Reaction Mechanism: A Tale of Two Pathways
The mechanism of the Passerini reaction is highly dependent on the solvent system employed.[3][6]
-
Concerted Mechanism (Aprotic Solvents): In non-polar, aprotic solvents like dichloromethane or tetrahydrofuran, and at high concentrations of reactants, the reaction is believed to proceed through a concerted, non-ionic pathway.[2][3][4][5][11] A key feature of this mechanism is the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde. This pre-organization increases the electrophilicity of the carbonyl carbon, facilitating a trimolecular reaction with the isocyanide. This leads to a cyclic transition state that rearranges to an imidate intermediate, which then undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide product.[3][4]
-
Ionic Mechanism (Polar Solvents): In polar, protic solvents such as methanol or water, an ionic mechanism is favored.[3][6] The reaction begins with the protonation of the carbonyl oxygen by the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. The isocyanide then attacks the activated carbonyl, forming a nitrilium ion intermediate. Subsequent nucleophilic attack by the carboxylate anion and a final acyl transfer lead to the desired product.[1][3][6]
For the protocol described herein, an aprotic solvent is recommended to favor the generally more efficient concerted pathway.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the Passerini reaction of this compound, a generic carboxylic acid, and an isocyanide.
3.1. Materials and Reagents
-
This compound (Purity ≥97%)
-
Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid)
-
Isocyanide (e.g., Cyclohexyl isocyanide, tert-Butyl isocyanide)
-
Anhydrous Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate (EtOAc)
-
Hexanes
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
3.3. Reaction Setup and Execution
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Reagent Addition: To the stirred solution, add the carboxylic acid (1.1 eq) followed by the dropwise addition of the isocyanide (1.1 eq) via syringe over 5 minutes. Note: The reaction is often exothermic; for larger scale reactions, consider cooling the flask in an ice bath during the isocyanide addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
3.4. Workup and Purification
-
Solvent Removal: Once the reaction is complete as indicated by TLC, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.[2]
-
Extraction (Optional): If necessary, dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.[2] The appropriate eluent system will depend on the specific product; a gradient of ethyl acetate in hexanes is a good starting point.[2]
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product by standard analytical techniques (NMR, IR, Mass Spectrometry).
Visualizing the Process
4.1. Experimental Workflow
Caption: Concerted mechanism of the Passerini reaction.
Quantitative Data Summary
The following table provides a general framework for reactant quantities. Researchers should adjust these based on the specific molecular weights of their chosen carboxylic acid and isocyanide.
| Component | Role | Stoichiometric Ratio | Example (mmol) | Example (mg) |
| This compound | Aldehyde | 1.0 | 1.0 | 150.2 |
| Benzoic Acid | Carboxylic Acid | 1.1 | 1.1 | 134.3 |
| Cyclohexyl isocyanide | Isocyanide | 1.1 | 1.1 | 120.1 |
| Dichloromethane (DCM) | Solvent | - | - | ~2 mL |
Expert Insights and Troubleshooting
-
Reactivity of Aldehyde: Aromatic aldehydes, like this compound, are generally good substrates for the Passerini reaction. The electron-donating methoxy and methyl groups may slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, but the reaction is still expected to proceed efficiently.
-
Choice of Isocyanide: The scope for the isocyanide component is broad. [5]Aliphatic isocyanides like tert-butyl isocyanide or cyclohexyl isocyanide are common choices. Aromatic isocyanides can also be used but may be less stable. [4][5]* Solvent Purity: The use of anhydrous solvent is crucial, especially when aiming for the concerted mechanism. The presence of water can lead to side reactions and lower yields.
-
Low Yields: If the reaction yield is low, consider increasing the concentration of the reactants, as high concentrations favor the trimolecular concerted mechanism. [11]Gentle heating (e.g., to 40 °C) may also improve the reaction rate, but should be monitored to avoid decomposition.
-
Purification Challenges: The polarity of the final α-acyloxy amide product can vary significantly based on the R groups from the carboxylic acid and isocyanide. It is advisable to perform small-scale trials to determine the optimal TLC and column chromatography conditions.
-
Metabolic Stability: The ester linkage in the Passerini product can be susceptible to hydrolysis by enzymes in biological systems. [7]However, strategic substitution on the aromatic rings of the aldehyde and carboxylic acid components can enhance metabolic stability, a key consideration in drug design. [8]
Conclusion
The Passerini reaction is a robust and versatile method for the synthesis of α-acyloxy carboxamides. By utilizing this compound, researchers can readily access compounds with a substituted aromatic moiety, providing a valuable platform for the exploration of new chemical space in drug discovery and materials science. This guide offers a solid foundation for the successful implementation of this powerful multicomponent reaction.
References
- Passerini reaction - Wikipedia. (n.d.).
- Passerini Reaction - Alfa Chemistry. (n.d.).
- Passerini Reaction - Organic Chemistry Portal. (n.d.).
- Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13274-13299.
- Passerini Reaction Mechanism, Examples, and Applications - Chemistry Notes. (2022, February 26).
- Wahby, Y., Abdel-Hamid, H., & Ayoup, M. S. (2022). Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications. New Journal of Chemistry, 46(4), 1445-1468.
- Kazemizadeh, A. R., & Ramazani, A. (2012). Synthetic Applications of Passerini Reaction. Current Organic Chemistry, 16(4), 418-450.
- Step-by-Step Guide for the Passerini Reaction Using Aromatic Diisocyanides: Application Notes and Protocols - Benchchem. (n.d.).
- Kazemizadeh, A. R., & Ramazani, A. (2012). Synthetic Applications of Passerini Reaction. Current Organic Chemistry, 16(4), 418-450.
- Drug Discovery for Soft Drugs on TRPV1 and TRPM8 Channels Using the Passerini Reaction | Springer Nature Experiments. (n.d.).
- Tron, G. C., et al. (2015). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 6(10), 1043-1048.
- 2-methoxy-4-methyl-benzaldehyde | 57415-35-7 - ChemicalBook. (n.d.).
- Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13274-13299.
- 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia. (n.d.).
- This compound - LookChem. (n.d.).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Drug Discovery for Soft Drugs on TRPV1 and TRPM8 Channels Using the Passerini Reaction | Springer Nature Experiments [experiments.springernature.com]
- 8. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-methoxy-4-methyl-benzaldehyde | 57415-35-7 [amp.chemicalbook.com]
- 10. This compound|lookchem [lookchem.com]
- 11. Passerini Reaction [organic-chemistry.org]
Application Notes and Protocols for Grignard Reaction with 2-Methoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Synthesis of Substituted Diaryl Methanols
The Grignard reaction stands as a cornerstone in organic synthesis, revered for its efficacy in forming carbon-carbon bonds.[1] This application note provides a detailed protocol for the nucleophilic addition of an aryl Grignard reagent to 2-Methoxy-4-methylbenzaldehyde, a common transformation in the synthesis of complex organic molecules and pharmaceutical intermediates. The resulting secondary alcohol, a substituted diaryl methanol, is a valuable scaffold in medicinal chemistry.
The aldehyde substrate, this compound, possesses two key functional groups that influence its reactivity. The methoxy group at the ortho position introduces steric hindrance around the carbonyl, while both the methoxy and methyl groups are electron-donating, which can modulate the electrophilicity of the carbonyl carbon.[2] Understanding these electronic and steric effects is paramount for optimizing reaction conditions and achieving high yields.
Reaction Mechanism: A Nucleophilic Addition Pathway
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[3][4] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic.[5] The reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[6] The initial addition forms a magnesium alkoxide intermediate.[7] Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[8]
Experimental Protocol: Synthesis of (Aryl)(2-methoxy-4-methylphenyl)methanol
This protocol outlines the synthesis of a diaryl methanol through the reaction of an arylmagnesium bromide with this compound. Phenylmagnesium bromide is used as a representative aryl Grignard reagent in this procedure.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Purity | Supplier |
| Magnesium Turnings | Mg | 24.31 | 0.29 g | 0.012 | >99% | Sigma-Aldrich |
| Bromobenzene | C₆H₅Br | 157.01 | 1.57 g (1.05 mL) | 0.01 | >99% | Sigma-Aldrich |
| This compound | C₉H₁₀O₂ | 150.17 | 1.50 g | 0.01 | >98% | Sigma-Aldrich |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~40 mL | - | Anhydrous | Sigma-Aldrich |
| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | ~30 mL | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Anhydrous | Sigma-Aldrich |
| Iodine (crystal) | I₂ | 253.81 | 1 small crystal | - | >99% | Sigma-Aldrich |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) supply
-
Schlenk line (optional, but recommended)[9]
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Workflow Diagram
Caption: Experimental workflow for the Grignard reaction.
Step-by-Step Procedure
Part A: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel. Flame-dry all glassware under a stream of inert gas or oven-dry at 120°C for several hours and allow to cool to room temperature under an inert atmosphere.[10] This is crucial as Grignard reagents are highly sensitive to moisture.[1][11]
-
Initiation: Place the magnesium turnings into the reaction flask. Add a single small crystal of iodine to activate the magnesium surface.[12] In the dropping funnel, prepare a solution of bromobenzene in 15 mL of anhydrous diethyl ether.
-
Grignard Formation: Add approximately 2-3 mL of the bromobenzene solution from the dropping funnel onto the magnesium turnings. The reaction should initiate spontaneously, which is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[12] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition of Bromobenzene: Once the reaction has initiated and is self-sustaining (maintaining a gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[9] The formation of the Grignard reagent is exothermic.[13]
-
Completion: After the addition is complete, reflux the mixture gently using a heating mantle for an additional 30 minutes to ensure all the magnesium has reacted.[14] The resulting dark gray to brown solution is the Grignard reagent.
Part B: Reaction with this compound
-
Cooling: Allow the Grignard reagent solution to cool to room temperature, then cool further to 0°C using an ice-water bath.[15]
-
Addition of Aldehyde: Dissolve this compound in 10 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.[2] A precipitate of the magnesium alkoxide may form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[10]
-
Monitoring: The progress of the reaction can be monitored by TLC by taking a small aliquot, quenching it with saturated aqueous NH₄Cl, and analyzing the organic layer. The disappearance of the aldehyde spot indicates the completion of the reaction.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (approx. 30 mL) dropwise to quench the reaction and any unreacted Grignard reagent.[7][15] This process is exothermic and may cause bubbling.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic product. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether (2 x 20 mL).[7]
-
Washing: Combine all the organic extracts and wash with brine (saturated aqueous NaCl solution) to remove the bulk of dissolved water.[7]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[12]
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product, a viscous oil or a solid, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.[16]
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the formation of the new C-C and C-O bonds.[17][18][19]
-
FT-IR Spectroscopy: To confirm the presence of the hydroxyl group (broad peak around 3200-3600 cm⁻¹) and the disappearance of the aldehyde carbonyl peak (~1680 cm⁻¹).
-
Mass Spectrometry: To determine the molecular weight of the product.
Purification Workflow
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rroij.com [rroij.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. leah4sci.com [leah4sci.com]
- 9. dchas.org [dchas.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. acs.org [acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
The Versatility of 2-Methoxy-4-methylbenzaldehyde in Multicomponent Reactions: Application Notes and Protocols
Introduction: Unlocking Molecular Complexity with a Versatile Aldehyde
In the landscape of modern organic synthesis and drug discovery, multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient construction of complex molecular architectures.[1] These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste, and the rapid generation of chemical diversity.[2][3] Central to the success of many MCRs is the choice of the aldehyde component, which often dictates the steric and electronic properties of the final product. 2-Methoxy-4-methylbenzaldehyde, with its unique substitution pattern, presents an intriguing building block for the synthesis of a wide array of heterocyclic compounds with potential biological activity.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in several key multicomponent reactions. Designed for researchers, scientists, and drug development professionals, this document delves into the practical execution and mechanistic underpinnings of these transformations, empowering the reader to leverage this versatile aldehyde in their synthetic endeavors.
I. The Hantzsch Dihydropyridine Synthesis: A Cornerstone of Medicinal Chemistry
The Hantzsch synthesis is a classic MCR that provides access to 1,4-dihydropyridines (DHPs), a scaffold of immense importance in medicinal chemistry, most notably as calcium channel blockers.[4] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[5] The use of this compound in this reaction allows for the incorporation of a substituted phenyl ring at the 4-position of the DHP core, a common feature in many commercial drugs.
Causality in Experimental Design:
The selection of reagents and conditions in the Hantzsch synthesis is critical for achieving high yields and purity. The β-ketoester provides the carbon framework for the pyridine ring, while the aldehyde is incorporated at the 4-position. Ammonium acetate serves as both the nitrogen source and a mild acidic catalyst to promote the initial condensation steps. The choice of solvent, typically a protic solvent like ethanol or isopropanol, facilitates the dissolution of the reactants and the progression of the reaction.[6]
Reaction Mechanism Workflow
Caption: Mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2-methoxy-4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound (1.50 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.50 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Add ethanol (20 mL) to the flask and equip it with a reflux condenser.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure diethyl 2,6-dimethyl-4-(2-methoxy-4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 150.17 | 1.50 g |
| Ethyl acetoacetate | 2.0 | 130.14 | 2.60 g |
| Ammonium acetate | 1.0 | 77.08 | 0.77 g |
II. The Passerini Three-Component Reaction: A Gateway to α-Acyloxy Amides
First reported by Mario Passerini in 1921, this three-component reaction provides a direct route to α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[7] The Passerini reaction is highly valued for its operational simplicity and its ability to generate products with both ester and amide functionalities in a single step.[8] Employing this compound in this reaction allows for the synthesis of α-acyloxy amides with a substituted aromatic moiety, which can be valuable precursors for further chemical modifications.
Causality in Experimental Design:
The Passerini reaction is typically carried out in aprotic solvents to favor a concerted mechanism.[7][9] The choice of carboxylic acid and isocyanide components allows for significant diversification of the final product. The reaction often proceeds at room temperature, although gentle heating can be employed to accelerate the reaction rate, especially with less reactive substrates. The workup is generally straightforward, involving extraction and purification by chromatography or recrystallization.
Reaction Mechanism Workflow
Caption: Generalized mechanism of the Passerini reaction.
Experimental Protocol: Synthesis of 2-((tert-butylamino)carbonyl)-1-(2-methoxy-4-methylphenyl)ethyl acetate
Materials:
-
This compound (1.50 g, 10 mmol)
-
Acetic acid (0.60 g, 10 mmol)
-
tert-Butyl isocyanide (0.83 g, 10 mmol)
-
Dichloromethane (DCM, 20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry 50 mL round-bottom flask, dissolve this compound (1.50 g, 10 mmol) in dichloromethane (20 mL).
-
Add acetic acid (0.60 g, 10 mmol) to the solution and stir for 5 minutes at room temperature.
-
To this mixture, add tert-butyl isocyanide (0.83 g, 10 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure α-acyloxy amide.
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 150.17 | 1.50 g |
| Acetic acid | 1.0 | 60.05 | 0.60 g |
| tert-Butyl isocyanide | 1.0 | 83.13 | 0.83 g |
III. The Biginelli Reaction: Efficient Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[10][11] This acid-catalyzed reaction is a cornerstone in heterocyclic chemistry, providing access to a scaffold with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[12] The incorporation of this compound into the Biginelli reaction introduces a substituted aryl group at the C4 position of the dihydropyrimidinone ring.
Causality in Experimental Design:
The Biginelli reaction is typically catalyzed by a Brønsted or Lewis acid.[10] The acid catalyst activates the aldehyde towards nucleophilic attack by urea. The choice of the β-dicarbonyl compound allows for variation at the C5 and C6 positions of the heterocyclic ring. The reaction is often carried out under reflux in a protic solvent like ethanol, which aids in the dissolution of the reactants and facilitates the cyclization and dehydration steps.[12]
Reaction Mechanism Workflow
Caption: Mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of Ethyl 4-(2-methoxy-4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound (1.50 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.60 g, 10 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.50 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.60 g, 10 mmol) in ethanol (20 mL).[13]
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 150.17 | 1.50 g |
| Ethyl acetoacetate | 1.0 | 130.14 | 1.30 g |
| Urea | 1.0 | 60.06 | 0.60 g |
IV. The Ugi Four-Component Reaction: A Powerful Tool for Peptide Mimetics
The Ugi reaction is a highly convergent four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide.[14] This reaction is renowned for its ability to rapidly generate complex, peptide-like structures from simple starting materials.[15] The use of this compound in the Ugi reaction allows for the synthesis of bis-amides with a specific aromatic substituent, which can be of interest in the development of new therapeutic agents.
Causality in Experimental Design:
The Ugi reaction is typically performed in a polar solvent such as methanol, which facilitates the initial imine formation between the aldehyde and the amine. The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide. The subsequent intramolecular rearrangement (Mumm rearrangement) leads to the final bis-amide product. The reaction is often carried out at room temperature and is known for its high atom economy and operational simplicity.
Reaction Mechanism Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. DSpace [open.bu.edu]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Ugi Reaction [organic-chemistry.org]
- 15. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
Experimental procedure for the synthesis of 2-methoxy-4-methylbenzylamine
An Application Note on the Synthesis of 2-Methoxy-4-methylbenzylamine via Reductive Amination
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-methoxy-4-methylbenzylamine, a key intermediate in the development of various chemical entities. The described methodology is based on the reductive amination of 2-methoxy-4-methylbenzaldehyde. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a reproducible and safe experimental outcome.
Introduction
Substituted benzylamines are a class of organic compounds that serve as fundamental building blocks in medicinal chemistry and materials science. Their utility stems from their presence in a wide array of biologically active molecules and functional materials. 2-Methoxy-4-methylbenzylamine, in particular, is a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents. Its structure, featuring both methoxy and methyl substitutions on the benzene ring, allows for fine-tuning of steric and electronic properties in the target compounds.
The synthesis of primary amines is a cornerstone of organic chemistry, with reductive amination being one of the most efficient and widely used methods. This process involves the reaction of a carbonyl compound, in this case, this compound, with an amine source, followed by reduction of the intermediate imine. This application note details a robust procedure for the synthesis of 2-methoxy-4-methylbenzylamine, emphasizing experimental reproducibility and safety.
Reaction Scheme
The overall transformation from the starting aldehyde to the target benzylamine is depicted below.
Figure 1: General scheme for the reductive amination of this compound.
Materials and Equipment
Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | C₉H₁₀O₂ | 150.17 | ≥98% | Sigma-Aldrich |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | ≥98% | Sigma-Aldrich |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | ≥95% | Sigma-Aldrich |
| Methanol (Anhydrous) | CH₃OH | 32.04 | ≥99.8% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific |
| 1 M Hydrochloric Acid | HCl | 36.46 | 1 M | VWR |
| 1 M Sodium Hydroxide | NaOH | 40.00 | 1 M | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated | In-house prep. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Experimental Protocol
Synthesis of 2-Methoxy-4-methylbenzylamine
This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 33.3 mmol).
-
Addition of Reagents: Add anhydrous methanol (100 mL) to the flask and stir until the aldehyde is completely dissolved. To this solution, add ammonium acetate (25.7 g, 333 mmol, 10 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Reduction Step: After 30 minutes, slowly and carefully add sodium cyanoborohydride (2.5 g, 39.9 mmol, 1.2 equivalents) to the reaction mixture in small portions over 15 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Ensure the reaction medium remains basic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).
-
Quenching and Work-up: After 24 hours, carefully quench the reaction by the slow addition of 1 M HCl (aq) until the pH of the solution is ~2. This step should be done in the fume hood as it may generate gas. Stir for 1 hour to hydrolyze any remaining imine and to protonate the amine.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add 1 M NaOH (aq) until the pH is ~10-12. Transfer the basic aqueous solution to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methoxy-4-methylbenzylamine.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient elution of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure 2-methoxy-4-methylbenzylamine.
Mechanistic Rationale
The synthesis of 2-methoxy-4-methylbenzylamine via reductive amination proceeds through a two-step, one-pot sequence. This highly efficient method is a cornerstone of amine synthesis in organic chemistry.
Caption: Reaction mechanism of reductive amination.
Step 1: Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia (generated in situ from ammonium acetate) on the carbonyl carbon of this compound. This is followed by a dehydration step to form the corresponding imine intermediate. The use of ammonium acetate provides both the ammonia source and a mild acidic catalyst to facilitate the dehydration.
Step 2: Reduction: The intermediate imine is then reduced to the target primary amine by sodium cyanoborohydride. A key advantage of NaBH₃CN is its mild reactivity and its stability in protic solvents like methanol. It selectively reduces the imine in the presence of the starting aldehyde, which is crucial for achieving a high yield of the desired product.
Characterization
The identity and purity of the synthesized 2-methoxy-4-methylbenzylamine should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons, the methoxy group protons, the methyl group protons, and the benzylic and amine protons. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₃NO, M.W. = 151.21). |
| Purity (HPLC) | >95% |
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle in a fume hood.
-
Sodium Cyanoborohydride: Highly toxic. May be fatal if swallowed or in contact with skin. Reacts with acids to produce toxic hydrogen cyanide gas. All manipulations should be carried out in a well-ventilated fume hood.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive. Cause severe skin burns and eye damage. Handle with extreme care.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment. An emergency eyewash and safety shower should be readily accessible.
References
- Reductive Amin
Application Note: Advanced Analytical Strategies for Monitoring the Synthesis of 2-Methoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methodologies essential for monitoring chemical reactions involving 2-Methoxy-4-methylbenzaldehyde, a key intermediate in the pharmaceutical industry.[1][2] Effective reaction monitoring is critical for optimizing yield, minimizing impurity formation, and ensuring the consistency and quality of the final product. We present detailed protocols and expert insights for three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind instrumental choices and the principles of method validation are explained to ensure robust and reliable data generation, adhering to the stringent requirements of pharmaceutical development.[3][4]
The Imperative for Analytical Monitoring in Synthesis
The synthesis of pharmaceutical intermediates like this compound, for instance, through the methylation of 2-hydroxy-4-methylbenzaldehyde or the formylation of m-cresol derivatives, requires precise control over reaction conditions.[1][5] Real-time or near-real-time monitoring allows chemists to:
-
Track Reactant Consumption and Product Formation: Determine reaction kinetics and identify the optimal endpoint, preventing over- or under-reaction.
-
Identify and Quantify Intermediates and By-products: Gain mechanistic insights and develop strategies to minimize the formation of impurities.
-
Ensure Batch-to-Batch Consistency: Establish a reliable analytical fingerprint for a successful reaction, which is fundamental for process scale-up and quality control.
The foundation of reliable monitoring is a validated analytical method. Before implementation, any analytical procedure must be proven suitable for its intended purpose through a validation process that assesses its accuracy, precision, specificity, linearity, and sensitivity.[6][7]
Method 1: High-Performance Liquid Chromatography (HPLC)
2.1. Principle and Application
Reverse-phase HPLC is an exceptionally powerful technique for monitoring reactions involving moderately polar aromatic compounds like this compound. The molecule's polarity makes it ideal for separation on a non-polar stationary phase (like C18), and its aromatic structure contains a strong chromophore, allowing for sensitive detection using a UV detector.[8] This method is ideal for quantifying the primary components of the reaction mixture: the starting material, the product, and major impurities.
2.2. Experimental Protocol: At-Line Monitoring
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of a 50:50 acetonitrile/water mixture in a volumetric flask. This prevents further reaction and prepares the sample in a solvent compatible with the mobile phase.
-
If the sample contains solid particles, filter it through a 0.45 µm syringe filter to prevent clogging of the HPLC system.
-
-
Instrumentation and Conditions:
-
The following parameters provide a robust starting point for method development. A gradient elution is recommended to ensure good separation of components with differing polarities.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry standard for reverse-phase separation of small organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase ensures sharp peaks for acidic or basic analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier providing good separation efficiency. |
| Gradient | 30% B to 95% B over 15 min | Starts with a more polar environment to retain early-eluting compounds and ramps up to elute more non-polar species. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| UV Detection | 254 nm | A common wavelength where many aromatic compounds absorb strongly. |
-
Data Interpretation:
-
The progress of the reaction is monitored by observing the decrease in the peak area of the starting material and the corresponding increase in the peak area of the this compound product over time. New peaks may indicate the formation of by-products. Quantification is achieved by creating a calibration curve with standards of known concentrations.[9]
-
2.3. HPLC Workflow Diagram
Caption: Workflow for at-line HPLC monitoring of a chemical reaction.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Principle and Application
GC-MS is a highly sensitive and specific technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[10] The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum or "fingerprint" that confirms their identity with high confidence. This is particularly useful for definitively identifying unknown impurities.
3.2. Experimental Protocol
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench and extract the analyte by diluting the aliquot into 2 mL of a volatile, water-immiscible organic solvent such as dichloromethane or ethyl acetate. Add 2 mL of water and vortex thoroughly.
-
Allow the layers to separate. Carefully transfer the organic layer to a GC vial. This liquid-liquid extraction removes non-volatile salts and other components that are incompatible with the GC inlet.
-
-
Instrumentation and Conditions:
-
The following parameters are a good starting point and should be optimized for the specific instrument.
-
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas standard for GC-MS. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 80 °C (hold 2 min), then ramp 15 °C/min to 280 °C (hold 5 min) | A typical temperature program that separates compounds based on boiling point. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Mode | Full Scan (m/z 40-350) and/or SIM | Full scan for identifying unknowns; Selected Ion Monitoring (SIM) for high-sensitivity quantification. |
| SIM Ions | Quantifier: m/z 150 (M+); Qualifiers: m/z 149, 119[10][11] | Monitoring specific ions increases sensitivity and selectivity for the target analyte. |
-
Data Interpretation:
-
Identity is confirmed by matching the retention time and the mass spectrum of the sample peak to that of an authentic standard. Quantitative analysis is performed by integrating the peak area of the quantifier ion (m/z 150) and comparing it against a calibration curve.[10]
-
3.3. GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of a reaction mixture.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1. Principle and Application
NMR spectroscopy is an unparalleled tool for reaction monitoring because it provides detailed structural information about all components in the mixture simultaneously, often without the need for chromatographic separation.[12][13] It is inherently quantitative if proper acquisition parameters are used. This makes it the gold standard for identifying unexpected intermediates or by-products and for conducting mechanistic studies.[14]
4.2. Experimental Protocol: At-Line Monitoring
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction.
-
If the reaction solvent is not deuterated, the solvent must be removed. Evaporate the solvent in vacuo.
-
Re-dissolve the residue in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include ensuring a sufficient relaxation delay (D1, e.g., 5 times the longest T1) for accurate integration.
-
Time-course analysis can be performed by taking samples at regular intervals throughout the reaction.[15]
-
-
Data Interpretation:
-
Monitor the reaction by observing changes in the integrals of characteristic proton signals. For a reaction forming this compound, one would typically track:
-
Disappearance of Reactant Signals: For example, the hydroxyl proton of 2-hydroxy-4-methylbenzaldehyde.
-
Appearance of Product Signals:
-
Aldehyde proton (CHO): ~10.3 ppm
-
Methoxy protons (OCH₃): ~3.9 ppm
-
Aromatic protons: ~6.8-7.7 ppm
-
Methyl protons (Ar-CH₃): ~2.4 ppm
-
-
-
The ratio of the integral of a product peak to a reactant peak (or an internal standard) directly reflects the reaction conversion.
-
4.3. NMR Monitoring Workflow Diagram
Caption: General workflow for at-line NMR reaction monitoring.
Conclusion and Method Selection
The choice of analytical method depends on the specific requirements of the analysis.
-
HPLC-UV is excellent for routine, quantitative analysis in a quality control environment due to its robustness, precision, and ease of automation.
-
GC-MS offers superior sensitivity and specificity, making it the preferred method for trace impurity identification and analysis of volatile components.
-
NMR Spectroscopy provides the most detailed structural information, making it indispensable for mechanistic investigations, by-product identification, and in-depth reaction characterization in a research and development setting.
For comprehensive process understanding, these techniques can be used orthogonally. For example, HPLC can be used for routine quantification, while GC-MS or NMR can be employed to investigate any unknown peaks that appear in the chromatogram. By leveraging the strengths of each method, researchers and drug development professionals can gain complete control over the synthesis of this compound, ensuring a high-quality, efficient, and scalable process.
References
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485.
- Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(S1).
- American Chemical Society. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
- ResearchGate. (n.d.). HPLC chromatograms showing separation of... [Download Scientific Diagram].
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
- Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- International Journal of Pharmaceutical and Life Sciences. (n.d.). Analytical method validation: A brief review.
- YouTube. (2021, November 30). Reaction Monitoring by NMR.
- Ley, S. V., & Baxendale, I. R. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 340-352.
- ResearchGate. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
Sources
- 1. 2-methoxy-4-methyl-benzaldehyde | 57415-35-7 [amp.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
- 6. wjarr.com [wjarr.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. asahilab.co.jp [asahilab.co.jp]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: Derivatization of 2-Methoxy-4-methylbenzaldehyde for Biological Screening
Introduction
Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile synthons for the creation of diverse molecular architectures with a wide range of biological activities.[1][2] The inherent reactivity of the aldehyde functional group allows for a multitude of chemical transformations, enabling the introduction of various pharmacophores and tuning of physicochemical properties.[1] Among these, 2-Methoxy-4-methylbenzaldehyde stands out as a particularly interesting scaffold. The methoxy and methyl substituents on the benzene ring influence the electronic and steric properties of the molecule, which can, in turn, modulate the biological activity of its derivatives.[3] This application note provides a comprehensive guide for the derivatization of this compound, with a focus on generating compound libraries for biological screening. We will delve into the rationale behind derivatization, provide detailed, step-by-step protocols for key synthetic transformations, and discuss the potential therapeutic applications of the resulting compounds.
The derivatization of benzaldehydes is a well-established strategy in drug discovery to explore the chemical space around a core structure and to optimize lead compounds.[4] By systematically modifying the parent molecule, researchers can investigate structure-activity relationships (SAR) and identify derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The aldehyde functional group is a prime target for derivatization due to its susceptibility to nucleophilic attack, allowing for the facile formation of new carbon-carbon and carbon-nitrogen bonds.[5][6]
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel bioactive compounds. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for the generation of diverse chemical libraries based on the this compound core.
Rationale for Derivatization of this compound
The this compound scaffold possesses inherent chemical features that make it an attractive starting point for the synthesis of biologically active molecules. The methoxy group at the 2-position can act as a hydrogen bond acceptor and influences the conformation of the molecule, while the methyl group at the 4-position provides a lipophilic handle. Derivatization of the aldehyde group allows for the introduction of a wide array of functional groups and structural motifs, each with the potential to interact with biological targets and elicit a specific pharmacological response.
For instance, the formation of Schiff bases by condensation with primary amines introduces an imine (-C=N-) linkage, a pharmacophore known to be present in compounds with antimicrobial, anti-inflammatory, and anticancer properties.[7] Similarly, Knoevenagel condensation with active methylene compounds leads to the formation of α,β-unsaturated systems, which are common structural motifs in various biologically active natural products and synthetic compounds.[8] Reductive amination offers a pathway to secondary and tertiary amines, a class of compounds with broad therapeutic applications.[6]
The goal of derivatizing this compound is to create a library of structurally diverse compounds that can be screened against a variety of biological targets. This approach increases the probability of identifying novel hit compounds with therapeutic potential.
Experimental Protocols
This section provides detailed, step-by-step protocols for three key derivatization reactions of this compound: Schiff Base Formation, Knoevenagel Condensation, and Reductive Amination.
Protocol 1: Schiff Base Formation
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[7] This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate.[9]
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 150.2 mg) in absolute ethanol (10 mL).
-
Add the primary amine (e.g., aniline, 1.0 mmol, 93.1 mg) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure Schiff base.[9]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry). The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum (typically around 1600-1650 cm⁻¹).[10]
Data Presentation:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) |
| This compound | 1.0 | 150.18 | 1.0 | 150.2 |
| Aniline | 1.0 | 93.13 | 1.0 | 93.1 |
| Ethanol | - | - | - | 10 mL |
| Glacial Acetic Acid | catalytic | - | - | 2-3 drops |
Protocol 2: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[8][11] Weak bases like piperidine or pyridine are often used as catalysts.[8]
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 150.2 mg) and malononitrile (1.0 mmol, 66.1 mg) in ethanol (10 mL).
-
Cool the mixture in an ice bath.
-
Add a catalytic amount of piperidine (2-3 drops) to the cooled solution with stirring.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product will likely precipitate from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization.
-
Characterize the product by analytical methods. The formation of the α,β-unsaturated product can be confirmed by ¹H NMR, observing the characteristic vinyl proton signals.
Data Presentation:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) |
| This compound | 1.0 | 150.18 | 1.0 | 150.2 |
| Malononitrile | 1.0 | 66.06 | 1.0 | 66.1 |
| Ethanol | - | - | - | 10 mL |
| Piperidine | catalytic | - | - | 2-3 drops |
Protocol 3: Reductive Amination
Reductive amination is a two-step process that converts an aldehyde into an amine.[6] The first step is the formation of an imine or enamine, which is then reduced in situ to the corresponding amine.[12] Common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[12]
Materials:
-
This compound
-
Benzylamine (or other primary or secondary amine)
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 150.2 mg) and benzylamine (1.0 mmol, 107.2 mg) in methanol (15 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol, 56.7 mg) in small portions to the cooled solution. Caution: Hydrogen gas is evolved. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Characterize the final product by appropriate analytical techniques. The reduction of the imine to an amine can be confirmed by the disappearance of the C=N stretch and the appearance of N-H stretching vibrations in the IR spectrum.
Data Presentation:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) |
| This compound | 1.0 | 150.18 | 1.0 | 150.2 |
| Benzylamine | 1.0 | 107.15 | 1.0 | 107.2 |
| Methanol | - | - | - | 15 mL |
| Sodium Borohydride | 1.5 | 37.83 | 1.5 | 56.7 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological screening.
Caption: Workflow for synthesis, screening, and optimization of this compound derivatives.
Biological Screening Considerations
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of biological assays will depend on the therapeutic area of interest. Given the known activities of related benzaldehyde derivatives, promising areas for screening include:
-
Antimicrobial Assays: Derivatives can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).[13][14]
-
Anticancer Assays: The cytotoxicity of the compounds can be evaluated against various cancer cell lines using assays such as the MTT or SRB assay.[7]
-
Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, direct inhibition assays can be performed.
For initial screening, high-throughput screening (HTS) methods are often employed to rapidly assess the activity of a large number of compounds.[15] Hits from the primary screen should be confirmed and further characterized in secondary and tertiary assays to determine their potency, selectivity, and mechanism of action. It is also important to assess the physicochemical properties of the active compounds, such as solubility and stability, as these will be critical for their further development as drug candidates.[16][17]
Conclusion
The derivatization of this compound represents a promising strategy for the discovery of novel bioactive compounds. The versatile reactivity of the aldehyde functional group allows for the synthesis of a diverse library of derivatives through well-established chemical transformations such as Schiff base formation, Knoevenagel condensation, and reductive amination. The detailed protocols provided in this application note offer a practical guide for researchers to generate these compound libraries for biological screening. By systematically exploring the chemical space around this privileged scaffold, it is anticipated that new lead compounds with potential therapeutic applications can be identified and optimized.
References
- Benchchem. Application Notes and Protocols for Schiff Base Formation with 4-[Methyl(propyl)amino]benzaldehyde.
- Bertin bioreagent. 2-Hydroxy-4-methoxybenzaldehyde - Biochemicals - CAT N°: 30091.
- Macsen Labs. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog. Published June 30, 2025.
- Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- International Journal of Farming and Allied Sciences. Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. Published October 28, 2020.
- Guidechem. How can 2-METHOXY-4-NITROBENZALDEHYDE be synthesized? - FAQ.
- Frontiers. Explication of the Potential of 2-Hydroxy-4-Methoxybenzaldehyde in Hampering Uropathogenic Proteus mirabilis Crystalline Biofilm and Virulence.
- PubChem. This compound | C9H10O2 | CID 6423793.
- RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Published February 26, 2019.
- Google Patents. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
- ResearchGate. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus | Request PDF. Published July 7, 2023.
- JOCPR. Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature.
- Wikipedia. Knoevenagel condensation.
- SciSpace. 2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies.
- LookChem. This compound.
- MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Published June 4, 2019.
- ResearchGate. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - Request PDF. Published August 7, 2025.
- Chemistry Stack Exchange. Synthesis of Benzaldehyde and Aniline Schiff Bases. Published December 25, 2017.
- PubMed Central. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
- Organic Reactions. The Knoevenagel Condensation.
- ChemSynthesis. This compound - 57415-35-7, C9H10O2, density, melting point, boiling point, structural formula, synthesis. Published May 20, 2025.
- Benchchem. Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
- Wikipedia. Reductive amination.
- Thermo Fisher Scientific. Knoevenagel Condensation.
- Anhui Newman Fine Chemicals Co., Ltd. News - What are six applications for benzaldehyde.
- Taylor & Francis. Knoevenagel condensation – Knowledge and References.
- Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O.
- NIH. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
- Taylor & Francis. Benzaldehyde – Knowledge and References.
- PubMed Central. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities.
- ACS Publications. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples | Analytical Chemistry. Published December 19, 2024.
- MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Published February 17, 2023.
- Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
- Master Organic Chemistry. Reductive Amination, and How It Works. Published September 1, 2017.
- ResearchGate. A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds | Request PDF. Published August 7, 2025.
Sources
- 1. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 2. News - What are six applications for benzaldehyde [sprchemical.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 2-Hydroxy-4-methoxybenzaldehyde - Biochemicals - CAT N°: 30091 [bertin-bioreagent.com]
- 14. researchgate.net [researchgate.net]
- 15. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2-Methoxy-4-methylbenzaldehyde in the Synthesis of Novel Agrochemicals
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract: This document provides a comprehensive technical guide on the application of 2-Methoxy-4-methylbenzaldehyde as a versatile precursor in the synthesis of advanced agrochemicals. While not a widely documented starting material for existing commercial products, its unique substitution pattern offers significant potential for the development of novel fungicides, particularly within the strobilurin class. We present a detailed, hypothetical synthetic pathway to a novel strobilurin analogue, underscoring the strategic role of this compound in modern agrochemical design. This guide includes in-depth experimental protocols, mechanistic insights, and data interpretation to empower researchers in their discovery and development efforts.
Introduction: The Strategic Value of Substituted Benzaldehydes in Agrochemical Synthesis
The molecular architecture of a successful agrochemical is a delicate balance of efficacy, selectivity, and environmental compatibility. The starting materials for the synthesis of these complex molecules are therefore of paramount importance. Substituted benzaldehydes, in particular, serve as foundational building blocks, offering a reactive aldehyde group for diverse chemical transformations and a substituted aromatic ring that can be tailored to optimize biological activity and physicochemical properties.
This compound (CAS 57415-35-7) is a particularly interesting, though currently underutilized, precursor in this context.[1][2][3] Its methoxy and methyl groups at the 2 and 4 positions, respectively, can influence the electronic and steric properties of the resulting agrochemical, potentially leading to enhanced target binding, improved metabolic stability, or novel modes of action.
This guide will focus on a plausible and scientifically grounded application of this compound in the synthesis of a novel strobilurin-type fungicide. Strobilurins are a critically important class of fungicides that act by inhibiting mitochondrial respiration in fungi.[4][5] The core structure of many strobilurins features a substituted phenyl ring, making this compound an ideal candidate for the synthesis of new analogues with potentially improved properties.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| Melting Point | 42.5-43 °C | [6] |
| Appearance | White to light yellow crystalline solid | |
| CAS Number | 57415-35-7 | [1][3] |
Hypothetical Application: Synthesis of a Novel Strobilurin Analogue
We propose the synthesis of a novel strobilurin analogue, hereafter referred to as "Gemini-Strobin," utilizing this compound as a key starting material. The synthetic strategy is based on established methodologies for strobilurin synthesis, involving the construction of the core phenyl ring system, followed by the attachment of the characteristic β-methoxyacrylate "toxophore."
Proposed Synthetic Pathway for Gemini-Strobin
The overall synthetic route from this compound to Gemini-Strobin is depicted below. This multi-step process involves the initial conversion of the aldehyde to a benzyl bromide, followed by a Williamson ether synthesis to introduce the core of the strobilurin side chain, and finally, the formation of the β-methoxyacrylate moiety.
Sources
The Versatile Precursor: Application Notes on the Synthesis of Heterocyclic Compounds from 2-Methoxy-4-methylbenzaldehyde
Introduction: The Strategic Value of 2-Methoxy-4-methylbenzaldehyde in Heterocyclic Synthesis
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a readily accessible aromatic aldehyde, has emerged as a valuable and versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—a methoxy group at the 2-position and a methyl group at the 4-position—imparts distinct electronic and steric properties that can be leveraged to direct the course of cyclization reactions and ultimately influence the biological activity of the resulting heterocycles.
This comprehensive guide provides detailed application notes and field-proven protocols for the synthesis of three key classes of heterocyclic compounds using this compound as a pivotal building block: quinolines, coumarins, and chalcones. These scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in numerous FDA-approved drugs and biologically active natural products.[1][2] This document is designed to not only provide step-by-step methodologies but also to elucidate the underlying chemical principles, thereby empowering researchers to adapt and innovate upon these foundational protocols.
Part 1: Synthesis of Quinolines via the Doebner-von Miller Reaction
The quinoline moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][3] The Doebner-von Miller reaction is a robust and widely utilized method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones.[4]
Causality of Experimental Choices:
The in situ generation of the α,β-unsaturated aldehyde from this compound and another aldehyde (e.g., acetaldehyde) under acidic conditions is a key feature of this protocol. This approach, sometimes referred to as the Beyer method, avoids the isolation of the often unstable α,β-unsaturated intermediate.[4] The choice of a strong acid catalyst, such as hydrochloric or sulfuric acid, is crucial for promoting both the initial aldol condensation and the subsequent cyclization and dehydration steps. The presence of an oxidizing agent, often nitrobenzene or arsenic pentoxide in classical procedures, is necessary for the final aromatization to the quinoline ring system. However, milder and safer oxidizing conditions are often preferred in modern applications.
Experimental Protocol: Synthesis of 7-Methoxy-5-methyl-2-substituted-quinolines
This protocol describes a general procedure for the synthesis of 7-methoxy-5-methylquinolines, which can be adapted by varying the second carbonyl component.
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Acetaldehyde (or other enolizable aldehyde/ketone)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., nitrobenzene, iron(III) chloride)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aniline (1.0 eq) in a mixture of water and concentrated HCl.
-
Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add a mixture of this compound (1.0 eq) and acetaldehyde (2.0-3.0 eq) to the stirred aniline hydrochloride solution. The slow addition and low temperature are critical to control the exothermic aldol condensation and minimize polymerization of the resulting α,β-unsaturated aldehyde.
-
Addition of Oxidizing Agent: To the reaction mixture, add the oxidizing agent.
-
Cyclization and Aromatization: Heat the reaction mixture to reflux for 4-8 hours. The temperature and time will depend on the specific substrates and should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated NaOH solution until the pH is basic.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 7-methoxy-5-methyl-2-substituted-quinoline.
Reaction Pathway Diagram
Caption: Doebner-von Miller synthesis of a substituted quinoline.
Part 2: Synthesis of Coumarins via Pechmann Condensation
Coumarins are a class of benzopyrone-containing heterocycles that are widely distributed in nature and possess a diverse range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The Pechmann condensation is a classic and efficient method for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[5]
Causality of Experimental Choices:
While this compound is not a direct precursor in the traditional Pechmann condensation, it can be readily converted to a suitable phenol or β-ketoester intermediate. For this application note, we will focus on a hypothetical scenario where a phenol derived from our starting material is used. The choice of a strong acid catalyst, such as sulfuric acid or a Lewis acid like AlCl₃, is essential to facilitate both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular electrophilic aromatic substitution (cyclization).[5] The final dehydration step is also acid-catalyzed and drives the reaction to completion.
Experimental Protocol: Synthesis of 7-Methoxy-5-methyl-4-substituted-coumarins
This protocol outlines a general procedure for the Pechmann condensation, assuming the availability of 3-methoxy-5-methylphenol, a plausible derivative of this compound.
Materials:
-
3-Methoxy-5-methylphenol (or other suitable phenol)
-
Ethyl acetoacetate (or other β-ketoester)
-
Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst (e.g., Amberlyst-15)[6]
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, add the 3-methoxy-5-methylphenol (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 eq) with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Pour the reaction mixture slowly into a beaker of ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 7-methoxy-5-methyl-4-substituted-coumarin.
Data Summary: Catalyst and Condition Optimization for Pechmann Condensation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | Room Temp | 18 | 80 | [6] |
| Amberlyst-15 | 110 | 3 | 88 | [6] |
| InCl₃ (Solvent-free, ball mill) | Room Temp | 0.33 | 80 | [7] |
| Sulfamic Acid (Solvent-free) | 130 | 4 | 90 | [8] |
Reaction Pathway Diagram
Caption: Pechmann condensation for coumarin synthesis.
Part 3: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important biosynthetic precursors to flavonoids and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation is the most common and straightforward method for synthesizing chalcones, involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone derivative.[9]
Causality of Experimental Choices:
The Claisen-Schmidt condensation is a type of crossed aldol condensation.[9] The use of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is essential to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. Since this compound lacks α-hydrogens, it cannot self-condense, which simplifies the reaction and leads to the formation of a single major product. The subsequent dehydration of the aldol adduct is rapid and often occurs spontaneously under the reaction conditions, driven by the formation of a highly conjugated system. Microwave-assisted synthesis has also been shown to be an effective green chemistry approach, often leading to shorter reaction times and higher yields.[10]
Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-ones
This protocol provides a general method for the synthesis of chalcones from this compound and various acetophenones.
Materials:
-
This compound
-
Substituted Acetophenone
-
Ethanol or Methanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (10-40%)
-
Dilute Hydrochloric Acid (HCl)
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol. Stir at room temperature until a homogeneous solution is obtained.
-
Base Addition: Cool the flask in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with continuous stirring. The formation of a precipitate is often indicative of product formation.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress should be monitored by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
Isolation: Collect the precipitated chalcone by vacuum filtration and wash the solid with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.
Data Summary: Reaction Conditions and Yields for Claisen-Schmidt Condensation
| Aldehyde | Ketone | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Substituted Benzaldehydes | Acetophenones | NaOH / Ethanol | Room Temp, 24h | 59-92 | [9] |
| 2-Methylbenzaldehyde | Acetophenone | NaOH / Ethanol (Microwave) | 100-300 W, 2-10 min | High | [10] |
| Veratraldehyde | 4-Hydroxyacetophenone | 50% KOH | Not specified | 97 | [9] |
| Benzaldehyde | 4'-Chloroacetophenone | Solid NaOH (Solvent-free) | Grinding | ~95 | [9] |
Experimental Workflow Diagram
Caption: A logical workflow for chalcone synthesis and purification.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of quinolines, coumarins, and chalcones provide a solid foundation for researchers in the field. The strategic placement of the methoxy and methyl groups on the benzaldehyde ring offers opportunities for further functionalization and the generation of diverse chemical libraries for biological screening. Future work should focus on exploring a wider range of reaction partners and catalytic systems to expand the scope of accessible heterocyclic structures. Furthermore, a systematic investigation into the structure-activity relationships of the synthesized compounds will be crucial in guiding the design of next-generation therapeutic agents.
References
- BenchChem. (2025).
- Wikipedia. (n.d.). Doebner–Miller reaction.
- BenchChem. (2025).
- A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). MDPI.
- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025). PMC - NIH.
- Mogilaiah, K., & Reddy, P. R. (n.d.). Microwave assisted Claisen-Schmidt condensation under solvent-free conditions. Indian Journal of Chemistry - Section B, 42(11), 2907-2909.
- Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condens
- How to synthesize chalcones by Claisen-Schmidt condens
- Synthesis of coumarin derivatives via pechmann condensation and nitr
- Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (n.d.). PMC - NIH.
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
- Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. (n.d.). Arkivoc.
- SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
- Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect.
- Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. (2022, October 10). PMC - PubMed Central.
- Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3- d] pyrimidines. (2024, February 29). PubMed.
Sources
- 1. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3- d] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Pechmann Condensation [organic-chemistry.org]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Formylation of 3-Methoxytoluene
Welcome to the technical support center for the formylation of 3-methoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a higher success rate and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Navigating Side Reactions and Optimizing Yields
The formylation of 3-methoxytoluene is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the interplay of electronic and steric effects of the methoxy and methyl substituents. The primary challenge lies in controlling the formation of isomeric products and minimizing other side reactions.
Issue 1: Poor Regioselectivity - A Mixture of Isomers is Obtained
Q: My reaction is producing a mixture of aldehydes, and I am struggling to isolate the desired 4-methoxy-2-methylbenzaldehyde. Why is this happening and how can I improve the selectivity?
A: The formation of multiple isomers is the most common side reaction in the formylation of 3-methoxytoluene. The methoxy group is a strong activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[1] The methyl group is a weaker activating and ortho, para-director. The directing effects of these two groups lead to the potential formation of three main isomers:
-
4-methoxy-2-methylbenzaldehyde (desired product): Formylation occurs ortho to the methyl group and para to the methoxy group. This is generally the major product due to the strong directing influence of the methoxy group to the para position.
-
2-methoxy-6-methylbenzaldehyde: Formylation occurs ortho to both the methyl and methoxy groups. Steric hindrance between the incoming electrophile and the existing substituents can influence the yield of this isomer.[2]
-
4-methoxy-3-methylbenzaldehyde (minor product): Formylation occurs ortho to the methoxy group and meta to the methyl group. This is generally a minor product as it is not favored by the directing effect of the methyl group.
Causality and Solutions:
The choice of formylation method and reaction conditions significantly impacts the isomer ratio.
For Vilsmeier-Haack Formylation:
-
Mechanism Insight: The Vilsmeier-Haack reaction utilizes a bulky electrophile, the Vilsmeier reagent (a chloroiminium ion), which is sensitive to steric hindrance.[3]
-
Troubleshooting:
-
Low Temperature: Running the reaction at lower temperatures (e.g., 0-10 °C) can enhance selectivity by favoring the electronically preferred product (4-methoxy-2-methylbenzaldehyde) over the sterically hindered one.
-
Slow Addition: Adding the Vilsmeier reagent dropwise to the solution of 3-methoxytoluene can help maintain a low concentration of the electrophile and improve selectivity.
-
For Gattermann and Gattermann-Koch Formylation:
-
Mechanism Insight: The Gattermann reaction involves an electrophilic attack by a formimino cation, while the Gattermann-Koch reaction uses a formyl cation.[4][5] These reactions are often less sensitive to steric hindrance than the Vilsmeier-Haack reaction.
-
Troubleshooting:
-
Lewis Acid Choice: The strength of the Lewis acid catalyst (e.g., AlCl₃) can influence reactivity and selectivity. Experimenting with milder Lewis acids might improve the isomer ratio.
-
Solvent Effects: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the product distribution.
-
For Rieche Formylation:
-
Mechanism Insight: The Rieche formylation employs dichloromethyl methyl ether and a Lewis acid like TiCl₄.[6][7] It is known to be effective for electron-rich aromatic compounds.[7]
-
Troubleshooting:
-
Stoichiometry of Lewis Acid: The amount of Lewis acid can impact the regioselectivity. An excess of Lewis acid may lead to decreased selectivity.
-
Temperature Control: Precise temperature control is crucial, as higher temperatures can lead to the formation of more side products.
-
Workflow for Improving Regioselectivity:
Sources
Technical Support Center: Purification of 2-Methoxy-4-methylbenzaldehyde by Recrystallization
Welcome to the technical support center for the purification of 2-Methoxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our focus is on delivering practical, field-proven insights to help you achieve high purity and yield.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For this compound, a solid with a reported melting point of 40-43°C[1], selecting the appropriate solvent system is paramount for successful purification. This guide will walk you through solvent selection, provide a detailed recrystallization protocol, and offer solutions to common challenges.
Core Principles of Solvent Selection
The ideal solvent for recrystallizing this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.
-
Low solubility at low temperatures: The compound should precipitate out of the solution upon cooling, allowing for recovery.
-
Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical inertness: The solvent must not react with this compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
A good starting point for solvent selection for aromatic compounds like this compound are alcohols such as methanol and ethanol.[2]
Experimental Protocol: Solvent Screening for this compound
Before performing a large-scale recrystallization, it is crucial to identify a suitable solvent through small-scale screening.
Materials:
-
Crude this compound
-
A selection of potential solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes
-
Heating apparatus (e.g., hot plate, water bath)
-
Vortex mixer
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Agitate the mixtures to assess solubility. Note whether the compound dissolves completely, partially, or not at all. A good candidate solvent will not dissolve the compound at room temperature.
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes.
-
Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.
Data Interpretation:
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation on Cooling | Suitability |
| Example: Ethanol | Low | High | Abundant, well-formed crystals | Excellent |
| Example: Dichloromethane | High | High | Poor or no crystal formation | Unsuitable |
| Example: Hexane | Low | Low | Incomplete dissolution | Unsuitable |
| Example: Water | Very Low | Low | Incomplete dissolution | Unsuitable as a single solvent |
This table should be filled out by the researcher based on their experimental observations.
Detailed Recrystallization Protocol for this compound
This protocol assumes a suitable solvent has been identified from the screening process.
dot
Sources
Technical Support Center: Column Chromatography of 2-Methoxy-4-methylbenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, in-depth resource for the successful purification of 2-Methoxy-4-methylbenzaldehyde via column chromatography. This document moves beyond simple instructions to explain the rationale behind each step, ensuring you can adapt and troubleshoot effectively.
Part 1: Foundational Knowledge & Pre-Chromatography Strategy
This section addresses the essential preliminary questions to consider before preparing your column. A successful purification begins with a solid understanding of the target molecule and potential contaminants.
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
Understanding the molecule's properties is the cornerstone of designing a separation strategy. This compound is a moderately polar aromatic aldehyde. Its polarity is primarily dictated by the aldehyde and methoxy functional groups, which can engage in hydrogen bonding with the stationary phase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₉H₁₀O₂ | - |
| Molecular Weight | 150.17 g/mol [1][2] | Affects diffusion rates but is less critical than polarity for this technique. |
| Appearance | Yellow Solid | Visual aid during purification. |
| Melting Point | 42.5-43 °C[2] | Useful for assessing the purity of final fractions. |
| XLogP3 | 2.1[1] | This value indicates moderate lipophilicity, suggesting that standard normal-phase chromatography with common organic solvents will be effective. |
| Solubility | Soluble in dichloromethane, methanol; slightly soluble in water.[3] | Guides the choice of solvent for sample loading and the mobile phase. |
Q2: What are the common impurities I should expect, and how do their polarities compare to my target compound?
The most common impurities arise from the synthesis of the aldehyde. Typically, this involves the oxidation of the corresponding alcohol or reduction of the carboxylic acid.
-
2-Methoxy-4-methylbenzyl alcohol: This is a common precursor and a potential impurity if the oxidation is incomplete. Alcohols are significantly more polar than aldehydes due to stronger hydrogen bonding, meaning they will have a much lower Rf value and elute later.
-
2-Methoxy-4-methylbenzoic acid: Over-oxidation of the aldehyde results in the corresponding carboxylic acid. This is a highly polar impurity that will strongly adhere to the silica gel stationary phase and may not elute at all with standard solvent systems.[4]
-
Unreacted Starting Materials: Depending on the synthetic route, various precursors could be present.[5]
The expected elution order from a silica gel column, from first to last (least polar to most polar), would be: This compound > 2-Methoxy-4-methylbenzyl alcohol > 2-Methoxy-4-methylbenzoic acid .
Q3: How do I select the appropriate stationary phase?
The choice of stationary phase is critical and depends on the stability of your compound.
-
Silica Gel (SiO₂): This is the most common, versatile, and cost-effective stationary phase for compounds of moderate polarity.[6] Silica gel is slightly acidic, which can sometimes cause issues with sensitive compounds, particularly aldehydes.[7][8]
-
Alumina (Al₂O₃): Available in acidic, neutral, or basic forms, alumina is an excellent alternative if your aldehyde proves to be unstable on silica gel.[9] For aldehydes, neutral alumina is generally the safest choice to avoid acid- or base-catalyzed side reactions.
Recommendation: Start with standard flash-grade silica gel (40-63 µm particle size) as it provides good resolution.[10] If you observe compound degradation, switch to neutral alumina.
Q4: How can I efficiently determine the optimal mobile phase before committing to a large-scale column?
Never run a preparative column without first optimizing the solvent system using Thin-Layer Chromatography (TLC).[11] This small-scale experiment saves significant time, solvent, and sample.
The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 .[12] This range ensures the compound moves down the column at a reasonable rate without eluting too quickly, providing the best separation from impurities.
-
Select a Solvent System: For moderately polar compounds like this aldehyde, a binary mixture of a non-polar and a polar solvent is standard. The most common and effective system is Hexane/Ethyl Acetate . Alternatives include Hexane/Diethyl Ether or Hexane/Dichloromethane.[7][9]
-
Perform TLC Analysis: Spot your crude mixture on a silica gel TLC plate. Develop the plate in chambers with varying ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Visualize and Analyze: View the developed plate under a UV lamp. Identify the spot corresponding to your product. Calculate the Rf value for each spot. The solvent system that gives your product an Rf of ~0.3 and shows the greatest separation from other spots is your ideal mobile phase.
Part 2: Step-by-Step Experimental Protocol
This section provides a detailed workflow for performing the purification.
Workflow for Column Chromatography Purification
Sources
- 1. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7 | Chemsrc [chemsrc.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. silicycle.com [silicycle.com]
Technical Support Center: Troubleshooting Low Conversion in Wittig Reactions with Substituted Benzaldehydes
Welcome to the technical support center for troubleshooting Wittig reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates, particularly when working with substituted benzaldehydes. Here, we move beyond simple procedural lists to delve into the underlying chemical principles that govern the success of your Wittig olefination.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with a substituted benzaldehyde is showing very low conversion to the desired alkene. What are the most likely causes?
Low conversion in a Wittigas reaction can be attributed to several factors, often related to the electronic nature of the substituents on the benzaldehyde, the stability of the ylide, or suboptimal reaction conditions.[1] The primary culprits include:
-
Reduced Electrophilicity of the Aldehyde: Electron-donating groups (EDGs) on the benzaldehyde ring decrease the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by the ylide.[2]
-
Ylide Instability or Low Reactivity: Highly reactive, non-stabilized ylides can decompose before reacting with the aldehyde, while overly stabilized ylides may not be reactive enough to attack the carbonyl, especially if it is sterically hindered or electronically deactivated.[1][3]
-
Incomplete Ylide Formation: The choice of base is critical.[4] An inappropriate or weak base may not fully deprotonate the phosphonium salt, leading to a low concentration of the active ylide.[1]
-
Steric Hindrance: Bulky substituents on either the benzaldehyde (particularly in the ortho position) or the ylide can physically obstruct the approach of the reactants.[1][5][6]
-
Side Reactions: The presence of other functional groups can lead to unwanted side reactions. For instance, acidic protons (like a phenolic -OH) can be deprotonated by the ylide or the base, quenching the reaction.[7]
Q2: I'm using a benzaldehyde with a strong electron-donating group (e.g., p-methoxybenzaldehyde) and getting poor yields. How can I improve this?
Electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃), decrease the reactivity of the benzaldehyde.[2][8] To overcome this, you need to either increase the nucleophilicity of your ylide or enhance the electrophilicity of the aldehyde.
Troubleshooting Steps:
-
Switch to a More Reactive Ylide: If you are using a stabilized ylide (one with an electron-withdrawing group like an ester or ketone), it may not be nucleophilic enough.[3][9] Consider using a non-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium halide).[9][10][11] These are more reactive but require stronger bases for their formation.[4][12]
-
Use a Stronger Base: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary for complete deprotonation of the phosphonium salt.[4][12]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the reduced reactivity of the aldehyde.[5] However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Consider Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
In-Depth Troubleshooting Guides
Issue 1: Low Conversion with Electron-Withdrawing Group (EWG) Substituted Benzaldehydes (e.g., p-nitrobenzaldehyde)
While EWGs generally increase the electrophilicity of the carbonyl carbon and thus the reaction rate, low yields can still occur.[2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ylide Stability | If using a highly stabilized ylide, the reaction may be slow despite the activated aldehyde. | Switch to a semi-stabilized or non-stabilized ylide for increased reactivity. |
| Side Reactions | The nitro group itself can potentially undergo side reactions under strongly basic conditions. | Maintain low reaction temperatures during ylide formation and reaction with the aldehyde. |
| Solubility Issues | Highly substituted or polar starting materials may have limited solubility in common ethereal solvents. | Consider using a co-solvent like DMF or DMSO to improve solubility. Ensure all starting material is dissolved before proceeding. |
| Base Selection | While EWGs on the aldehyde make it more reactive, the choice of base is still crucial for efficient ylide generation. | For stabilized ylides, weaker bases like sodium methoxide or potassium carbonate may suffice.[4][13] For non-stabilized ylides, a strong base like n-BuLi is still required.[12] |
Issue 2: My reaction is sluggish and incomplete, even after extended reaction times.
A stalled reaction often points to a problem with one of the core components or conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Wittig reaction conversion.
Detailed Steps:
-
Reagent Integrity:
-
Aldehyde: Aldehydes can oxidize to carboxylic acids upon storage.[1][14] It's advisable to use freshly purified or distilled benzaldehyde.
-
Phosphonium Salt: Ensure the phosphonium salt is dry, as moisture will quench the strong base used for ylide formation.
-
Base: Strong bases like n-BuLi can degrade over time. Titrate your n-BuLi solution to determine its exact molarity.
-
Solvent: Use anhydrous solvents. Traces of water will react with the ylide and the base.[1]
-
-
Ylide Formation: The formation of a non-stabilized ylide is often accompanied by a distinct color change (e.g., orange, red, or deep red).[2] If no color change is observed upon addition of the base, ylide formation is likely incomplete. Re-evaluate your choice of base and ensure anhydrous conditions.
-
Reaction Conditions:
-
Temperature: For reactions with non-stabilized ylides, ylide generation is often performed at 0°C or -78°C, followed by the addition of the aldehyde at the same temperature, and then allowing the reaction to warm to room temperature.[1] Reactions with stabilized ylides can often be run at room temperature or with gentle heating.
-
Addition Order: Typically, the ylide is generated first, and then the aldehyde is added.[1] For unstable ylides, in situ generation in the presence of the aldehyde can sometimes be beneficial.[1][7]
-
-
Steric Hindrance: If your benzaldehyde has bulky ortho-substituents, or if you are using a sterically demanding ylide, the reaction may be inherently slow.[5][14] In these cases, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative, as the smaller phosphonate-stabilized carbanions are more nucleophilic and less sterically hindered.[1][5]
Issue 3: Difficulty in Removing the Triphenylphosphine Oxide (TPPO) Byproduct.
A common challenge in Wittig reactions is the removal of triphenylphosphine oxide (TPPO), which can co-purify with the desired alkene due to similar polarities.[15]
Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Crystallization/Precipitation | TPPO is poorly soluble in nonpolar solvents like hexane or diethyl ether.[16] After the reaction, concentrating the crude mixture and triturating with or recrystallizing from a nonpolar solvent can precipitate the TPPO.[15][17] | Simple, chromatography-free.[15] | Product must be soluble in the nonpolar solvent. May not be effective for all products. |
| Column Chromatography | Standard silica gel chromatography can separate the product from TPPO. | Effective for a wide range of products. | Can be time-consuming and require large volumes of solvent. |
| Complexation with Metal Salts | TPPO forms insoluble complexes with certain metal salts like ZnCl₂ or CaBr₂.[16][18] Adding the salt to the crude mixture in a suitable solvent (e.g., ethanol for ZnCl₂) precipitates the complex, which can be filtered off.[16] | Highly effective and can simplify purification significantly. | Requires an additional reagent and filtration step. |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Non-Stabilized Ylide
This protocol is suitable for reacting a substituted benzaldehyde with a non-stabilized ylide, such as one derived from benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Substituted benzaldehyde
-
Flame-dried, two-necked round-bottom flask with a stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of an inert gas (N₂ or Ar).
-
Ylide Generation:
-
Suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A deep red or orange color should develop, indicating ylide formation.[2]
-
Stir the mixture at 0°C for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve the substituted benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting aldehyde.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or crystallization to remove triphenylphosphine oxide.
Protocol 2: Wittig Reaction with a Stabilized Ylide in a Biphasic System
This protocol is adapted for stabilized ylides, which are less reactive and can often be handled under less stringent conditions.[19]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[20]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 equivalent) and the stabilized ylide (1.1 equivalents) in dichloromethane.
-
Reaction: Add the saturated NaHCO₃ solution. Stir the biphasic mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
-
Purification: Purify the product via column chromatography or recrystallization.
Mechanistic Considerations
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Caption: Ylide type dictates the stereochemical outcome of the Wittig reaction.
-
Non-stabilized ylides are highly reactive, and the initial cycloaddition to form the oxaphosphetane intermediate is typically irreversible and kinetically controlled.[9][14] This leads predominantly to the Z-alkene (cis).[21][22]
-
Stabilized ylides are less reactive, and the formation of the oxaphosphetane is often reversible.[9] The reaction proceeds under thermodynamic control, allowing the intermediates to equilibrate to the more stable trans-oxaphosphetane, which then collapses to form the E-alkene (trans).[9][13]
Understanding these principles is key to not only troubleshooting low yields but also to controlling the stereoselectivity of your reaction.
References
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Fiveable. (n.d.). Ylide Stability.
- YouTube. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained.
- ACS Omega. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
- Chem-Station. (2024, April 6). Wittig Reaction.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- ACS Publications. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega.
- ResearchGate. (2014, September 1). How does one remove triphenylphosphine oxide from product?
- Google Patents. (n.d.). CN109354595B - Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid.
- ACS Publications. (2022, June 9). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 | Organic Process Research & Development.
- University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link] migrated/msl-chem/documents/procedures/p5/Wittig.pdf
- ResearchGate. (n.d.). Wittig Reaction: Role of Steric Effects in Explaining the Prevalent Formation of Z Olefin from Nonstabilized Ylides | Request PDF.
- Wikipedia. (n.d.). Wittig reagents.
- Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Reddit. (2020, December 28). Need help with the wittig reaction, does the large steric hindrance here matter? Or is the product Cis because of the unstabilised carbanion. Thanks.
- University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction.
- Reddit. (2022, December 16). Problems with wittig reaction.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
- Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde.
- Macalester College. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- University of California, Irvine. (2013, March 21). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION.
- YouTube. (2020, March 4). Wittig Reaction and Mechanism with Electron Donating Group.
- Macalester College. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Wittig reagents - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. reddit.com [reddit.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing byproduct formation in Aldol condensation of 2-Methoxy-4-methylbenzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the Aldol condensation involving 2-Methoxy-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Claisen-Schmidt condensation. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: I am observing a very low yield of my desired α,β-unsaturated ketone. What are the likely causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Let's break down the probable causes and their corresponding solutions.
Probable Cause 1: Competing Cannizzaro Reaction
This compound lacks α-hydrogens, making it incapable of enolization and self-condensation.[1][2][3] However, this structural feature also makes it a prime substrate for the base-induced Cannizzaro reaction, a disproportionation process where two aldehyde molecules produce a primary alcohol and a carboxylic acid.[4][5][6] This is a significant competing pathway, especially under strongly basic conditions.[6]
Solutions:
-
Choice of Base: Avoid using highly concentrated strong bases like NaOH or KOH for extended periods. Consider using milder bases such as Ba(OH)₂ or weaker alkali like sodium ethoxide.[7] Alternatively, employing a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to pre-form the ketone's enolate before adding the aldehyde can maximize the desired reaction pathway.[2][8]
-
Temperature Control: The Cannizzaro reaction is often accelerated at higher temperatures. Maintaining a low reaction temperature (e.g., 0-5 °C or even lower for LDA-mediated reactions) can significantly suppress this byproduct formation.
-
Stoichiometry: Use a slight excess of the enolizable ketone partner to ensure the aldehyde is consumed primarily through the aldol pathway.
Probable Cause 2: Ketone Self-Condensation
If your ketone partner has α-hydrogens, it can react with itself in a symmetrical aldol condensation, reducing the amount of enolate available to react with the target aldehyde.[1][8]
Solutions:
-
Slow Addition: Add the enolizable ketone slowly to the reaction mixture containing the aldehyde and the base.[2][7] This strategy keeps the instantaneous concentration of the enolate low, minimizing its opportunity to self-condense and favoring the reaction with the more electrophilic aldehyde present in higher concentration.[9][10]
-
Pre-formation of Enolate: As mentioned, using a strong base like LDA at low temperatures (e.g., -78 °C) allows for the quantitative, irreversible formation of the ketone enolate.[2][8] The aldehyde is then added to this solution, ensuring a directed reaction.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Q2: My final product is contaminated with a significant amount of 2-Methoxy-4-methylbenzyl alcohol and 2-Methoxy-4-methylbenzoic acid. How do I prevent this?
A2: This is a classic sign of the Cannizzaro reaction running rampant. As your aldehyde is non-enolizable, it is highly susceptible to this disproportionation in the presence of a strong base.[5][11]
Mechanism of Cannizzaro Byproduct Formation
Caption: Simplified mechanism of the competing Cannizzaro reaction.
Prevention Strategies:
-
Modify Base and Solvent Conditions: Switch from aqueous NaOH/KOH to a base/solvent system less prone to promoting the Cannizzaro reaction. Using an alkoxide base like sodium ethoxide in an alcohol solvent can favor the aldol pathway.[7] The Tishchenko reaction, a variation, uses an alkoxide base to produce an ester, which might also be a consideration depending on the desired final product.[6]
-
Use a Sacrificial Aldehyde: In a "crossed Cannizzaro" approach, you could theoretically include formaldehyde, which is more readily oxidized.[4][11] However, this would complicate the reaction mixture and is generally not ideal. The better approach is to optimize conditions to prevent the reaction altogether.
-
Acid-Catalyzed Conditions: Consider switching to an acid-catalyzed aldol condensation. This completely avoids the base-induced Cannizzaro reaction. The mechanism proceeds through an enol intermediate instead of an enolate.
Q3: The reaction produces a thick, oily mixture that is difficult to purify by recrystallization. What are my options?
A3: An oily product often indicates an incomplete reaction, the presence of multiple byproducts (including the aldol addition product before dehydration), or both.
Solutions:
-
Promote Dehydration: The initial β-hydroxy carbonyl product of the aldol addition can sometimes be slow to eliminate water to form the final conjugated enone. Gently heating the reaction mixture can promote this irreversible dehydration step, driving the reaction to completion and yielding a more crystalline product.[2][12]
-
Improve Work-up: After quenching the reaction, ensure the pH is neutralized or slightly acidic to remove the base catalyst.[2] A thorough wash with water can help remove water-soluble byproducts like the carboxylate salt from the Cannizzaro reaction.
-
Purification Technique: If recrystallization fails, column chromatography is the method of choice. A silica gel column with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) can effectively separate the desired α,β-unsaturated ketone from unreacted starting materials and byproducts. Monitor fractions using Thin-Layer Chromatography (TLC) to isolate the pure product.[2]
Frequently Asked Questions (FAQs)
Q: Why is this compound a good substrate for a crossed Aldol (Claisen-Schmidt) condensation?
A: It is an excellent substrate for two key reasons:
-
No α-Hydrogens: It cannot form an enolate, meaning it cannot act as the nucleophile or undergo self-condensation. It can only function as the electrophile in the reaction.[1][2][3] This dramatically simplifies the potential product mixture.
-
Activated Carbonyl: Aldehydes are generally more reactive electrophiles than ketones.[2][9] The electron-donating effects of the methoxy and methyl groups slightly reduce this reactivity compared to benzaldehyde, but it remains a highly effective electrophile for ketone enolates.
Q: How do I choose the best ketone to react with my aldehyde?
A: The ideal ketone partner should have readily available α-hydrogens. Symmetrical ketones like acetone or cyclohexanone are often used because they can only form one type of enolate, preventing the formation of constitutional isomers.[9] If using an unsymmetrical ketone, be prepared for potential regioselectivity issues, although the reaction will typically occur at the less sterically hindered α-carbon under thermodynamic control.
Q: What are the standard reaction conditions for this type of Claisen-Schmidt condensation?
A: A typical starting point involves using a base like NaOH or KOH in a protic solvent like ethanol.[3][10]
| Parameter | Typical Condition | Rationale & Notes |
| Base | 10% Aqueous NaOH or KOH | Effective, but can promote Cannizzaro reaction.[4] |
| Solvent | Ethanol | Good solvent for both the aldehyde and ketone. |
| Temperature | Room Temperature | A good starting point. Lower temperatures (0-5 °C) can suppress byproducts. |
| Stoichiometry | 1 equiv. Aldehyde : 1-2 equiv. Ketone | Using excess ketone can help minimize double addition if the ketone has two enolizable sides (e.g., acetone).[13] |
| Reaction Time | 30 min - 24 hours | Progress should be monitored by TLC.[2][5] |
Standard Operating Protocol: Synthesis of (E)-4-(2-Methoxy-4-methylphenyl)but-3-en-2-one
This protocol details the Claisen-Schmidt condensation of this compound with acetone.
Reaction Scheme
Caption: General reaction scheme for the target synthesis.
Materials:
-
This compound
-
Acetone (reagent grade)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
50 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Solutions:
-
In the 50 mL Erlenmeyer flask, dissolve 10 mmol of this compound in 15 mL of 95% ethanol.
-
In a separate small beaker, prepare the catalyst solution by dissolving 0.5 g of NaOH in 5 mL of deionized water. Cool this solution to room temperature.
-
-
Initiate Reaction:
-
Add 20 mmol of acetone to the ethanolic solution of the aldehyde.
-
Place the flask on a magnetic stirrer and begin gentle stirring.
-
Slowly add the aqueous NaOH solution dropwise to the flask over 5-10 minutes. A color change and/or precipitation of the product may be observed.
-
-
Reaction Monitoring:
-
Allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the starting aldehyde.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask in an ice bath for 15-20 minutes to maximize product precipitation.
-
Add 20 mL of cold deionized water to the flask and stir for another 5 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold deionized water (2 x 15 mL) to remove any residual NaOH and other water-soluble impurities.
-
-
Purification:
-
Allow the crude product to air-dry.
-
Recrystallize the solid from a minimal amount of hot ethanol to obtain the purified product.[3]
-
Dry the purified crystals, determine the mass, calculate the percent yield, and characterize by NMR and melting point.
-
References
- JoVE. (2023). Crossed Aldol Reaction Using Weak Bases.
- Wikipedia. (n.d.). Self-condensation.
- Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- Reddit. (2021). Aldol reaction/condensation prevention or slowed.
- L.S. College, Muzaffarpur. (n.d.). Cannizzaro Reaction.
- L.S. College, Muzaffarpur. (2021). Cannizzaro reaction.
- ResearchGate. (n.d.). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.
- YouTube. (2016). Aldol Condensation Reaction Shortcut by Leah4sci.
- YouTube. (2025). Aldol Condensation Worked Practice Questions + TRICK!.
- Chemistry LibreTexts. (2023). Cannizzaro Reaction.
- Chemistry Steps. (n.d.). Aldol Addition and Condensation Reactions – Practice Problems.
- AZoM. (2014). An Introduction to Aldol Condensation.
- Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde.
- University of Missouri-St. Louis. (n.d.). The Aldol Condensation: Synthesis of Dibenzalacetone.
- Science Learning Center. (n.d.). Aldol Condensation Reactions Using Unknown Reactants Experiment.
- Chegg. (2021). a)Draw the reaction when 4-methylbenzaldehyde and acetone react UNDER THE CONDITIONS OF THIS LAB.
- Magritek. (n.d.). The Aldol Condensation.
- Study.com. (n.d.). What is the name of the product formed by a double aldol condensation between 4-methoxybenzaldehyde and cyclohexanone?.
- Soka. (n.d.). Dibenzalacetone by Aldol Condensation.
- Chemistry Stack Exchange. (2019). Does 4-methylbenzaldehyde give haloform and aldol reactions?.
Sources
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Crossed Aldol Reaction Using Weak Bases [jove.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chegg.com [chegg.com]
Technical Support Center: Catalyst Selection for the Efficient Synthesis of 2-Methoxy-4-methylbenzaldehyde
Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies. We will explore various catalytic approaches, provide in-depth troubleshooting for common experimental hurdles, and answer frequently asked questions to ensure a successful and efficient synthesis.
Section 1: Strategic Overview & Synthesis Pathway Selection
The efficient synthesis of this compound hinges on the selection of an appropriate starting material and a corresponding catalytic or stoichiometric reaction pathway. The primary precursors are typically 3-methylanisole or 2-hydroxy-4-methylbenzaldehyde.
FAQ: Core Synthesis Strategies
Q1: What are the principal synthetic routes for preparing this compound, and how do I choose the best one?
A1: There are three main strategies, and the choice depends on factors like starting material availability, required scale, and tolerance for isomeric impurities.
-
Direct Formylation of 3-Methylanisole: This involves introducing a formyl group (-CHO) directly onto the 3-methylanisole ring. The Vilsmeier-Haack reaction is the most common method for this transformation.[1][2] It is suitable for electron-rich aromatic compounds.[3]
-
Oxidation of 2-Methoxy-4-methyltoluene: If the corresponding toluene derivative is available, its methyl group can be selectively oxidized to an aldehyde. This requires careful catalyst selection to prevent over-oxidation to the carboxylic acid.[4][5]
-
Methylation of 2-Hydroxy-4-methylbenzaldehyde: This is a reliable two-step approach where a readily available precursor, 2-hydroxy-4-methylbenzaldehyde, is first synthesized (e.g., via formylation of p-cresol) and then methylated to yield the final product.[6][7]
The following workflow can guide your decision-making process:
Caption: Decision workflow for selecting a synthesis route.
Section 2: In-Depth Guides to Key Synthetic Methods
This section provides detailed Q&As, troubleshooting guides, and protocols for the most common and effective synthesis routes.
Method A: Vilsmeier-Haack Formylation of 3-Methylanisole
This electrophilic aromatic substitution reaction uses a "Vilsmeier reagent," a chloroiminium ion, to formylate electron-rich arenes.[2]
Q2: What is the Vilsmeier reagent and how does it work?
A2: The Vilsmeier reagent is an electrophile formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][8] The electron-rich aromatic ring of 3-methylanisole attacks this electrophile. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[3]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Guide: Vilsmeier-Haack Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Decomposition of Vilsmeier Reagent: The reagent is sensitive to moisture. 2. Insufficient Activation: The aromatic ring may not be electron-rich enough for the mild electrophile.[2] 3. Low Temperature: Reaction temperature is often critical and substrate-dependent.[3] | 1. Use anhydrous solvents (e.g., dry DMF) and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. This is unlikely for 3-methylanisole but confirm starting material purity. 3. Gradually increase the reaction temperature (e.g., from 0°C to room temperature, then to 50-80°C) while monitoring via TLC. |
| Formation of Isomers | Regioselectivity: The methoxy group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. Formylation can occur at the 2-, 4-, or 6-positions relative to the methoxy group. | 1. Purification: The desired 2-methoxy-4-methyl isomer must be carefully separated from other isomers (e.g., 4-methoxy-2-methylbenzaldehyde) using column chromatography. 2. Characterization: Use ¹H NMR to confirm the substitution pattern of the purified product. |
| Difficult Workup | Hydrolysis Step: The hydrolysis of the iminium intermediate can be slow or incomplete. | 1. After the main reaction, pour the mixture onto ice. 2. Add a solution of a base like sodium acetate or sodium hydroxide to neutralize the acid and facilitate hydrolysis.[9] 3. Stir vigorously for a sufficient time (1-2 hours) until TLC indicates complete conversion to the aldehyde. |
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a stirred solution of anhydrous DMF (3 equivalents) at 0°C under a nitrogen atmosphere, add POCl₃ (1.2 equivalents) dropwise, ensuring the temperature remains below 10°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 3-methylanisole (1 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent like DCM.[8]
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0°C and carefully pour it onto crushed ice.
-
Add a saturated solution of sodium acetate until the mixture is neutral (pH ~7) and stir for 1 hour.[9]
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Method B: Methylation of 2-Hydroxy-4-methylbenzaldehyde
This method is often preferred for its high selectivity and yield. It involves a standard Williamson ether synthesis on a phenolic precursor.
Q3: What is the most effective catalyst system for methylating the hydroxyl group?
A3: This reaction is typically not catalytic but base-mediated. A weak inorganic base like potassium carbonate (K₂CO₃) is highly effective.[7] The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the methylating agent (e.g., iodomethane or dimethyl sulfate).
Troubleshooting Guide: Methylation Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient Base: Not enough base to fully deprotonate the phenol. 2. Inactive Methylating Agent: The agent may have degraded due to moisture. 3. Presence of Water: Water can hydrolyze the methylating agent and inhibit phenoxide formation. | 1. Use a slight excess of base (e.g., 1.1-1.5 equivalents of K₂CO₃). 2. Use a fresh, high-purity methylating agent. 3. Use an anhydrous polar aprotic solvent like DMF or acetone. Ensure all glassware is thoroughly dried. |
| Low Yield | Volatile Reagent: Iodomethane has a low boiling point (42°C) and can evaporate from the reaction. | 1. Perform the reaction in a sealed vessel or under a reflux condenser to prevent the loss of iodomethane. 2. Consider using dimethyl sulfate, which is less volatile, but be aware of its higher toxicity. |
| Safety Concerns | High Toxicity: Methylating agents like iodomethane and dimethyl sulfate are toxic and carcinogenic. | 1. ALWAYS handle these reagents in a well-ventilated chemical fume hood. 2. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. 3. Have a quenching solution (e.g., ammonium hydroxide) available to neutralize any spills. |
Experimental Protocol: Methylation of 2-Hydroxy-4-methylbenzaldehyde [7]
-
Dissolve 2-hydroxy-4-methylbenzaldehyde (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add iodomethane (1.2-1.5 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature overnight, or until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction by adding distilled water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography if necessary.
Section 3: Emerging & Alternative Catalytic Systems
Q4: Are there "greener" or more advanced catalytic methods available for this synthesis?
A4: Yes, biocatalysis and advanced oxidation systems represent the cutting edge for aromatic aldehyde synthesis.
-
Biocatalysis: The use of whole-cell microorganisms or isolated enzymes offers a sustainable alternative to traditional chemical synthesis.[10] Enzymes can provide exceptional selectivity, avoiding the formation of unwanted byproducts.[11] However, challenges include the need for specialized engineered strains to prevent the reduction of the desired aldehyde to an alcohol.[12][13]
-
Phase Transfer Catalysis (PTC): For oxidation routes, PTC can be a highly efficient and green methodology.[14] A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of an oxidant (e.g., sodium bromate) from an aqueous phase to the organic phase containing the substrate, allowing the reaction to proceed under milder conditions.[15][16]
Section 4: General FAQs & Analytical Characterization
Q5: How should I monitor my reaction to determine its endpoint?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for real-time monitoring. Spot the reaction mixture alongside the starting material(s) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Q6: What analytical techniques are recommended to confirm the final product's identity and purity?
A6: A combination of spectroscopic and chromatographic methods is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation and confirming the correct isomeric form.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight and assessing the purity of the volatile aldehyde product.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the product's purity and separating it from any non-volatile impurities or isomers.
References
- Temperature‐Directed Biocatalysis for the Sustainable Production of Aromatic Aldehydes or Alcohols.
- Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. (Source: Research Journal of Pharmacy and Technology) URL: [Link]
- Production of Aldehydes by Biocatalysis. (Source: PubMed Central, NIH) URL: [Link]
- Biocatalytic oxidation of fatty alcohols into aldehydes for the flavors and fragrances industry. (Source: Biotechnology Advances) URL: [Link]
- Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research. (Source: Indo American Journal of Pharmaceutical Research) URL: [Link]
- Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. (Source: Journal of Chemical and Pharmaceutical Research) URL: [Link]
- Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli. (Source: SciSpace) URL: [Link]
- Efficient chemoenzymatic synthesis of α-aryl aldehydes as intermediates in C–C bond forming biocatalytic cascades. (Source: PubMed Central, NIH) URL: [Link]
- Phase-Transfer Catalysis in Organic Syntheses. (Source: CRDEEP Journals) URL: [Link]
- Vilsmeier-Haack Reaction. (Source: NROChemistry) URL: [Link]
- Classification test for aldehydes involving phase transfer catalysis.
- Vilsmeier-Haack Reaction. (Source: J&K Scientific LLC) URL: [Link]
- Synthesis method for 2-methoxy-4-methylbenzylamine. (Source: Google Patents)
- Vilsmeier–Haack reaction. (Source: Wikipedia) URL: [Link]
- Vilsmeier-Haack Reaction. (Source: YouTube) URL: [Link]
- Formylation of Amines. (Source: MDPI) URL: [Link]
- Vilsmeier-Haack Reaction. (Source: Chemistry Steps) URL: [Link]
- Reimer–Tiemann reaction. (Source: Wikipedia) URL: [Link]
- Reimer-Tiemann Reaction: Mechanism & Examples. (Source: NROChemistry) URL: [Link]
- The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (Source: Google Patents)
- Benzaldehyde, m-methoxy. (Source: Organic Syntheses Procedure) URL: [Link]
- Reimer Tiemann Reaction Mechanism. (Source: BYJU'S) URL: [Link]
- Reimer-Tiemann Reaction. (Source: YouTube) URL: [Link]
- Method for synthesizing environment-friendly p-methoxybenzaldehyde. (Source: Google Patents)
- This compound. (Source: ChemSynthesis) URL: [Link]
- Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. (Source: MDPI) URL: [Link]
- Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds. (Source: MDPI) URL: [Link]
- Recent Advances in Organometallic Chemistry and C
- 2-bromo-4-methylbenzaldehyde. (Source: Organic Syntheses Procedure) URL: [Link]
- Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (Source: Infoscience) URL: [Link]
- Results of N-formylation of N-methylaniline with PhSiH 3 and CO 2 over various catalysts.
- Preparation of 3-methylanisole. (Source: PrepChem.com) URL: [Link]
- Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
- This compound. (Source: PubChem) URL: [Link]
- Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
- 7. 2-methoxy-4-methyl-benzaldehyde | 57415-35-7 [amp.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jeffleenovels.com [jeffleenovels.com]
- 12. scispace.com [scispace.com]
- 13. Efficient chemoenzymatic synthesis of α-aryl aldehydes as intermediates in C–C bond forming biocatalytic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iajpr.com [iajpr.com]
- 15. rjptonline.org [rjptonline.org]
- 16. crdeepjournal.org [crdeepjournal.org]
Common impurities in 2-Methoxy-4-methylbenzaldehyde and their removal
Introduction: Welcome to the technical support guide for 2-Methoxy-4-methylbenzaldehyde (CAS: 57415-35-7). This document is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their work. The purity of this compound is paramount, as impurities can significantly impact the yield, safety, and efficacy of downstream products. This guide provides a comprehensive overview of common impurities, their origins, and robust, field-proven methods for their removal, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial or lab-synthesized this compound?
The impurities in this compound are typically process-related or arise from degradation. They can be broadly categorized as:
-
Starting Materials: Unreacted precursors from the synthesis, such as 2-methoxy-4-methyltoluene or 3-methoxy-4-methylphenol.
-
Oxidation Products: The most common degradation product is 2-Methoxy-4-methylbenzoic acid , formed by the oxidation of the aldehyde group.[1][2][3]
-
Demethylation Products: The presence of 2-Hydroxy-4-methylbenzaldehyde (4-Methylsalicylaldehyde) can occur due to the cleavage of the methyl ether bond during synthesis, particularly under harsh acidic conditions.[4]
-
Side-Reaction Products: Depending on the synthetic route (e.g., Gattermann-Koch or Vilsmeier-Haack formylation), various regioisomers or related by-products might form, although these are typically less common in commercially available material.[5][6]
Q2: How do these impurities originate?
Understanding the synthetic pathway is key to anticipating impurities.
-
Oxidation to Carboxylic Acid: The aldehyde functional group is susceptible to oxidation, which can happen slowly upon exposure to air (autoxidation) or more rapidly if oxidizing agents are present during the workup.
-
Incomplete Reaction: If the synthesis involves the oxidation of 2-methoxy-4-methyltoluene, any unreacted starting material will be carried through.
-
Harsh Reaction Conditions: Formylation reactions, such as the Gattermann-Koch reaction, often employ strong Lewis acids (e.g., AlCl₃).[5][6][7][8][9] These conditions can sometimes lead to the demethylation of the methoxy group, resulting in the corresponding phenolic impurity (2-Hydroxy-4-methylbenzaldehyde).
Q3: What analytical methods are recommended for detecting and quantifying these impurities?
A multi-pronged analytical approach is best for comprehensive impurity profiling.[3]
-
High-Performance Liquid Chromatography (HPLC): This is the ideal method for separating and quantifying non-volatile impurities like the starting material, the corresponding benzoic acid, and the phenolic by-product. A reversed-phase C18 column with a UV detector is standard.[3]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities and can also be used for the main component. It is particularly effective for detecting residual solvents.[3]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation of impurities. The aldehyde proton of the product has a characteristic shift (~10 ppm), while the carboxylic acid proton of the impurity appears further downfield (>12 ppm). The phenolic proton of 2-hydroxy-4-methylbenzaldehyde will also have a distinct chemical shift.
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS is invaluable for identifying the exact mass of unknown impurities, aiding in their structural elucidation.[3]
Troubleshooting and Purification Guides
This section addresses specific purification challenges in a problem-and-solution format.
Problem 1: My sample is acidic and an NMR spectrum indicates the presence of 2-Methoxy-4-methylbenzoic acid.
Cause: This is the most common impurity, resulting from the oxidation of the aldehyde. Its acidic nature makes it highly amenable to a straightforward chemical separation.
Solution: Acid-Base Extraction
This technique exploits the difference in acidity between the neutral aldehyde and the acidic carboxylic acid. The acid is converted into its water-soluble salt, allowing for separation in an aqueous layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the impure this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approx. 10 mL of solvent per gram of aldehyde).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, using about 20% of the organic volume for each wash.
-
Expertise Note: Sodium bicarbonate is a weak base, which is sufficient to deprotonate the carboxylic acid (pKa ~4-5) but not the much less acidic aldehyde. This prevents potential side reactions like aldol condensations that can be promoted by stronger bases (e.g., NaOH).
-
-
Phase Separation: Allow the layers to separate fully. The deprotonated sodium 2-methoxy-4-methylbenzoate will be in the upper aqueous layer. Drain the lower organic layer containing the purified aldehyde.
-
Final Wash: Wash the organic layer once with brine (saturated NaCl solution) to remove any residual water and dissolved bicarbonate.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Purity Verification: Confirm the removal of the acidic impurity using HPLC or ¹H NMR.
Visualization of Acid-Base Extraction Workflow
Caption: Workflow for removing acidic impurities.
Problem 2: My sample contains a phenolic impurity, identified as 2-Hydroxy-4-methylbenzaldehyde.
Cause: This impurity arises from the cleavage of the ether bond during synthesis. While its acidity is lower than a carboxylic acid, it is significantly more acidic than a typical alcohol, allowing for a similar extraction-based separation, albeit with a stronger base.
Solution: Base Extraction or Column Chromatography
Method A: Extraction with Strong Base This method is effective if the phenolic impurity is the primary contaminant.
-
Dissolution: Dissolve the impure aldehyde in a water-immiscible solvent like diethyl ether or dichloromethane (DCM).
-
Base Wash: Wash the organic solution with a dilute (e.g., 1-2 M) aqueous solution of sodium hydroxide (NaOH).
-
Trustworthiness Note: Use cold NaOH solution and perform the extraction quickly. Aldehydes can be sensitive to strong bases, so minimizing contact time is crucial.
-
-
Separation & Neutralization: Separate the organic layer (containing the desired product) from the aqueous layer (containing the sodium salt of the phenol). The organic layer should be immediately washed with water until the washings are neutral to pH paper.
-
Drying & Evaporation: Proceed with the standard drying and solvent removal steps as described in the previous protocol.
Method B: Flash Column Chromatography This is the most reliable method for removing a variety of non-volatile impurities with different polarities, including phenolic by-products and unreacted starting materials.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Load this dry onto the column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 98:2 Hexane:Ethyl Acetate).
-
Expertise Note: The desired product, this compound, is less polar than the phenolic impurity (2-Hydroxy-4-methylbenzaldehyde) due to the absence of the hydrogen-bond-donating hydroxyl group. Therefore, the desired product will elute from the column first.
-
-
Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 Hexane:Ethyl Acetate) to elute the more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Decision Tree for Purification Strategy
Caption: Selecting the right purification method.
Summary of Common Impurities and Removal Strategies
| Impurity Name | Potential Origin | Key Physical Property | Recommended Removal Method |
| 2-Methoxy-4-methylbenzoic acid | Oxidation of aldehyde | Acidic (pKa ≈ 4) | Acid-Base Extraction |
| 2-Hydroxy-4-methylbenzaldehyde | Demethylation of ether | Phenolic (more polar) | Column Chromatography, Base Extraction |
| 2-Methoxy-4-methyltoluene | Unreacted starting material | Non-polar | Column Chromatography, Distillation |
References
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google P
- PubChem Compound Summary for CID 6423793, this compound.
- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google P
- This compound Synthesis. ChemSynthesis. [Link]
- 2-Methoxy-4-methyl-benzaldehyde MSDS. Chemsrc. [Link]
- Hyma Synthesis Pvt. Ltd. Product Listing. Hyma Synthesis. [Link]
- PubChem Compound Summary for CID 597164, 2-Methoxy-4-methylbenzoic acid.
- Supporting Information: Iridium-catalysed branched-selective hydroacylation. Royal Society of Chemistry. [Link]
- G
- Gattermann Koch Reaction Detailed Explan
- Gatterman Koch Reaction. The Organic Chemistry Tutor (YouTube). [Link]
- Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. [Link]
- Gattermann Koch Reaction Mechanism. BYJU'S. [Link]
- PubChem Compound Summary for CID 61200, 2-Hydroxy-4-methylbenzaldehyde.
- 2-HYDROXY-4-METHYLBENZALDEHYDE.
- Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde.
- 2-Hydroxy-4-methoxybenzaldehyde. Wikipedia. [Link]
- This compound (C9H10O2). PubChemLite. [Link]
Sources
- 1. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. testbook.com [testbook.com]
- 7. youtube.com [youtube.com]
- 8. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 9. byjus.com [byjus.com]
Technical Support Center: Grignard Reaction with 2-Methoxy-4-methylbenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Grignard reaction with 2-methoxy-4-methylbenzaldehyde. The unique substitution pattern of this aromatic aldehyde, featuring both an ortho-methoxy and a para-methyl group, presents specific challenges that require careful consideration to achieve high yields and purity. This document is designed to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your synthetic strategies.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses common issues encountered during the Grignard addition to this compound. The format is designed to help you diagnose the problem, understand its chemical origin, and implement a robust solution.
Question 1: My reaction shows low or no conversion of the starting aldehyde. What are the primary causes and how can I improve the yield?
Low conversion is a frequent yet multifaceted issue. The root cause often lies in one of three areas: the integrity of the Grignard reagent, the inherent reactivity of the substrate, or suboptimal reaction conditions.
Answer:
Several factors related to the specific structure of this compound can contribute to low conversion rates.
-
Poor Grignard Reagent Quality: Grignard reagents are potent bases and nucleophiles, rendering them extremely sensitive to moisture and atmospheric oxygen.[1][2] Any protic source will quench the reagent, converting it into an unreactive alkane.[3]
-
Solution: Ensure all glassware is rigorously flame- or oven-dried and cooled under an inert atmosphere (argon or nitrogen).[4][5] Solvents must be anhydrous, preferably freshly distilled from an appropriate drying agent. The magnesium turnings should be activated to remove the passivating oxide layer; common methods include crushing the turnings, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[6]
-
-
Reduced Carbonyl Electrophilicity: The aldehyde's carbonyl carbon is the electrophilic site for the Grignard's nucleophilic attack.[7][8] However, both the ortho-methoxy and para-methyl groups are electron-donating, which enriches the benzene ring with electron density and subsequently reduces the partial positive charge on the carbonyl carbon. This deactivation makes the aldehyde less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
-
Steric Hindrance: The ortho-methoxy group poses a significant steric barrier, physically obstructing the Grignard reagent's approach to the carbonyl carbon.[9][10] This effect is magnified when using bulky Grignard reagents (e.g., isopropylmagnesium bromide or tert-butylmagnesium bromide).
Optimization Strategies:
| Strategy | Mechanism of Action | Recommended Protocol |
| Use a Lewis Acid Additive | A Lewis acid, such as cerium(III) chloride (CeCl₃), coordinates to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it a better target for the Grignard reagent and accelerating the desired addition reaction over side reactions.[9] | Pre-complex the aldehyde with anhydrous CeCl₃ in THF for 1-2 hours before the slow, cooled addition of the Grignard reagent. |
| Increase Reaction Temperature | Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[9] | This should be approached with caution, as higher temperatures can also promote side reactions like Wurtz coupling.[4] Monitor the reaction closely by TLC. |
| Employ a More Reactive Organometallic | Organolithium reagents are generally more nucleophilic than their Grignard counterparts and can be effective where Grignards fail due to steric or electronic factors. | Perform the reaction at a low temperature (e.g., -78 °C) to control reactivity and minimize side reactions. |
Troubleshooting Workflow for Low Conversion
Caption: A decision tree to diagnose and resolve low reaction yields.
Question 2: I'm observing significant side products. What are the likely culprits and how can I suppress their formation?
Answer:
The formation of byproducts in this specific reaction is typically driven by the basicity of the Grignard reagent and competitive reaction pathways.
-
Wurtz Coupling: This side reaction occurs between the Grignard reagent (R-MgX) and unreacted organic halide (R-X), forming a new carbon-carbon bond (R-R).[5] It is favored by higher temperatures and high concentrations of the organic halide.
-
Solution: Prepare the Grignard reagent by adding the organic halide slowly to the magnesium suspension to maintain a low instantaneous concentration. Ensure the reaction is not overheating; use a water bath to maintain a gentle reflux.[11]
-
-
Reduction: Sterically hindered Grignard reagents can act as reducing agents by delivering a β-hydride to the carbonyl carbon via a cyclic transition state.[12] This results in the formation of 2-methoxy-4-methylbenzyl alcohol, the same product as if a simple hydride reducing agent were used.
-
Solution: Avoid using bulky Grignard reagents if possible. Perform the addition of the aldehyde to the Grignard reagent at low temperatures (0 °C to -78 °C) to favor the nucleophilic addition pathway over reduction.[5]
-
-
Methoxy Group Displacement: While less common for aldehydes than for esters, direct displacement of an ortho-methoxy group by a Grignard reagent is a known, albeit challenging, reaction.[13][14] This would lead to the formation of a 2-alkyl-4-methylbenzaldehyde.
-
Solution: This side reaction is generally disfavored. Using standard, controlled reaction temperatures should be sufficient to prevent it.
-
Key Reaction Pathways
Caption: Competing reaction pathways in the Grignard reaction.
Question 3: The aqueous work-up is problematic, leading to persistent emulsions and low isolated yields. How can I improve product isolation?
Answer:
Work-up issues are common in Grignard reactions due to the formation of gelatinous magnesium salts. The ortho-methoxy group in the product can also chelate these salts, complicating extraction.
-
Quenching: The initial reaction product is a magnesium alkoxide.[7][15] Quenching is the process of protonating this intermediate to the final alcohol and neutralizing any excess Grignard reagent. A highly exothermic and uncontrolled quench can lead to product degradation and emulsion formation.
-
Solution: The reaction mixture should be cooled to 0 °C in an ice bath. Slowly and with vigorous stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] NH₄Cl is a weak acid, which effectively protonates the alkoxide while being gentle enough to avoid side reactions with the acid-sensitive secondary alcohol product.
-
-
Phase Separation and Extraction: Emulsions are often caused by finely dispersed magnesium salts at the interface of the organic and aqueous layers.
-
Solution: After quenching, allow the mixture to separate. If an emulsion persists, add a saturated solution of sodium chloride (brine).[15] Brine increases the ionic strength of the aqueous layer, which helps to break up emulsions and reduces the solubility of the organic product in the aqueous phase. Extract the aqueous layer multiple times (e.g., 3x) with your organic solvent (e.g., diethyl ether, EtOAc) to maximize product recovery.
-
-
Chelation: The final product, a 1-aryl-alkanol with an ortho-methoxy group, is a bidentate ligand that can chelate to Mg²⁺ ions, potentially trapping the product in the aqueous layer or as an insoluble salt.
-
Solution: Using a saturated NH₄Cl quench is typically sufficient. In stubborn cases, a very dilute, cold acid (e.g., 1M HCl) can be used to fully dissolve the magnesium salts. However, this must be done cautiously as stronger acids can promote elimination of the secondary alcohol to form an alkene.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the ideal solvents and temperatures for this reaction?
-
Tetrahydrofuran (THF) is often preferred over diethyl ether for Grignard reactions involving substituted aromatic aldehydes. THF is a better solvating agent for the Grignard reagent, which can increase its reactivity.[16] The initial formation of the Grignard reagent can be done at room temperature or with gentle reflux. The subsequent addition of the this compound should be performed at a reduced temperature, typically starting at 0 °C, to control the reaction's exothermicity and improve selectivity.[5]
-
-
FAQ 2: How can I be sure my Grignard reagent has formed and is active before I add my aldehyde?
-
Visual cues like the disappearance of magnesium metal and the formation of a cloudy, greyish solution are good indicators.[11] However, for quantitative results, the reagent should be standardized. A common method is titration. A known volume of the Grignard solution is added to a solution of iodine in THF until the characteristic brown color of I₂ disappears.[3] This allows for the calculation of the molar concentration of the active Grignard reagent.
-
-
FAQ 3: Can I use this reaction to synthesize a primary or tertiary alcohol?
-
To synthesize a primary alcohol, the Grignard reagent must react with formaldehyde.[12][17] To synthesize a tertiary alcohol, the Grignard reagent must react with a ketone or an ester (using two equivalents of the Grignard).[8][18] Reacting a Grignard reagent with any aldehyde other than formaldehyde will always yield a secondary alcohol.[19]
-
Experimental Protocols
Protocol 1: Preparation and Standardization of a Grignard Reagent (e.g., Phenylmagnesium Bromide)
-
Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under an inert atmosphere.
-
Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Formation: Add anhydrous THF via syringe. In the dropping funnel, place a solution of bromobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color.
-
Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed.[11]
-
Standardization (Titration): In a separate dry flask under inert gas, dissolve a known mass of iodine in anhydrous THF. Cool to 0 °C. Slowly add the prepared Grignard reagent via syringe until the brown color just disappears. Record the volume added and calculate the molarity.[3]
Protocol 2: Grignard Addition to this compound
-
Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the aldehyde solution to 0 °C using an ice-water bath.
-
Addition: Add the standardized Grignard reagent (1.05-1.1 equivalents) dropwise to the cooled aldehyde solution via syringe over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the consumption of the starting material by TLC.
Protocol 3: Reaction Work-up and Purification
-
Quenching: Cool the reaction flask back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise with vigorous stirring.[15]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with water and then with saturated aqueous NaCl (brine).[15]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired secondary alcohol.
References
- Filo. (2025). Mechanism of reaction between dimethoxy ketone and Grignard reagent.
- Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Aparicio, D., et al. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. National Institutes of Health.
- Reddit. (2017). Grignard decomposition. r/chemistry.
- Web Pages. (n.d.). Grignard Reaction.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Mandal, B., et al. (2026, January 2). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Catalysis.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- BYJU'S. (n.d.). Grignard Reagent.
- Organic Letters. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications.
- Wikipedia. (n.d.). Grignard reaction.
- Steiner, S., et al. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. National Institutes of Health.
- Unknown. (n.d.). Grignard Reaction.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- ResearchGate. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions.
- Wikipedia. (n.d.). Grignard reagent.
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
- Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement.
- ResearchGate. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones.
- Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions.
- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II.
- Allen. (n.d.). Synthesise the following : Benzyl alcohol from G.R..
- Khan Academy. (2012, December 31). Synthesis of alcohols using Grignard reagents I.
- University of Calgary. (n.d.). Alcohols: Multi-Step Synthesis.
- Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- Wentzel Lab. (2021, February 7). Synthesis of Alcohols using Grignard Reagents. YouTube.
- The Journal of Organic Chemistry. (n.d.). THE SYNTHESIS OF ALDEHYDES FROM GRIGNARD REAGENTS. II. POLYMETHYLBENZALDEHYDES. ACS Publications.
- SciSpace. (2004). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent.
- Chemistry Stack Exchange. (2017). Why do orthoesters react with Grignard reagents, but acetals and ketals don't?.
Sources
- 1. reddit.com [reddit.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. Mechanism of reaction between dimethoxy ketone and Grignard reagent | Filo [askfilo.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. leah4sci.com [leah4sci.com]
- 18. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Navigating the Scale-Up of 2-Methoxy-4-methylbenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylbenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of scaling this important chemical intermediate from the bench to production. Our focus is to provide in-depth, field-proven insights into the common challenges, particularly concerning regioselectivity and process safety, and to offer robust troubleshooting strategies and detailed protocols.
Introduction: The Core Challenge of Regioselectivity
This compound is a valuable building block in the synthesis of various pharmaceuticals, including tachykinin NK2 receptor antagonists used in therapeutic research.[1] Its synthesis, while conceptually straightforward, presents a significant hurdle during scale-up: achieving high regioselectivity. The primary precursor, 3-methylanisole (m-cresol methyl ether), possesses two activating groups—methoxy and methyl—whose directing effects are often in competition during electrophilic formylation. The methoxy group is a strong ortho-, para- director, while the methyl group is a weaker ortho-, para- director. The desired product requires formylation at the C2 position, ortho to the powerful methoxy directing group. However, competing formylation at the C6 position (ortho to the methyl group) and the C4 position (para to the methoxy group, which is blocked) often leads to the formation of the undesired isomer, 4-methoxy-2-methylbenzaldehyde, complicating purification and reducing overall yield.
This guide dissects the primary synthetic routes, providing a framework for selecting the optimal method based on scale, purity requirements, and available equipment.
Section 1: Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from two principal directions: direct formylation of 3-methylanisole or a multi-step route starting from p-cresol. The choice of formylation chemistry is the most critical decision point in the direct route.
Caption: Primary synthetic routes to this compound.
Comparison of Key Formylation Methods for 3-Methylanisole
The critical step in "Route A" is the formylation of 3-methylanisole. The two most viable methods at scale are Directed ortho-Metalation (DoM) and the Vilsmeier-Haack reaction.
| Parameter | Directed ortho-Metalation (DoM) | Vilsmeier-Haack Reaction |
| Reagents | n-BuLi or s-BuLi, TMEDA, then DMF | POCl₃, DMF |
| Regioselectivity | Excellent (>98% for desired isomer) | Moderate to Good (Can produce significant isomeric impurities) |
| Mechanism | Deprotonation ortho to the methoxy DMG, followed by electrophilic quench.[2][3] | Electrophilic aromatic substitution with the Vilsmeier reagent (chloroiminium ion).[4][5] |
| Yield | Good to Excellent (70-85%) | Variable (50-75%), often lowered by isomer formation. |
| Conditions | Cryogenic (-78 °C to -40 °C), strictly anhydrous. | Mild (0 °C to RT, can require heating). |
| Scalability Issues | Handling of pyrophoric organolithiums, cryogenic cooling, precise temperature control. | Handling of corrosive and water-reactive POCl₃, potential for exothermic runaway. |
| Safety | High (Pyrophoric reagents, inert atmosphere required). | Moderate (Corrosive and toxic reagents). |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during scale-up, framed in a question-and-answer format.
Issue 1: Poor Regioselectivity and Isomer Contamination
Q: My Vilsmeier-Haack reaction is producing a 70:30 mixture of the desired this compound and the 4-methoxy-2-methylbenzaldehyde isomer. Why is this happening and how can I improve the selectivity?
A: This is the classic challenge with this substrate. The Vilsmeier reagent is a bulky electrophile, and while the methoxy group is a more powerful electronic director than the methyl group, steric hindrance at the C2 position (flanked by both the methoxy and methyl groups) can lower the activation energy for attack at the less-hindered C6 position, leading to the undesired isomer.
-
Causality: The reaction outcome is a delicate balance between electronic directing effects and steric hindrance. Higher reaction temperatures often provide enough energy to overcome the barrier for attack at the sterically hindered C2 position, but can also favor the thermodynamically more stable products, which may not be the desired isomer.
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain the reaction at a lower temperature (0-10 °C) during the addition of the Vilsmeier reagent to the 3-methylanisole. This favors kinetic control, which is more sensitive to the strong electronic directing effect of the methoxy group.
-
Order of Addition: Add the 3-methylanisole slowly to the pre-formed Vilsmeier reagent at low temperature. This keeps the concentration of the aromatic substrate low, minimizing side reactions.
-
Solvent Choice: While DMF is a reactant, using a non-polar co-solvent can sometimes influence the transition state and improve selectivity, although this requires careful optimization.
-
Q: I require >99% isomeric purity for a pharmaceutical application. Is Directed ortho-Metalation (DoM) a more reliable strategy?
A: Absolutely. For applications demanding high isomeric purity, DoM is the superior method. The methoxy group is a powerful Directed Metalation Group (DMG). It coordinates to the lithium atom of the organolithium base (e.g., n-BuLi), directing the deprotonation specifically to the adjacent C2 position.[2][6] The subsequent reaction with an electrophile like DMF occurs precisely at this lithiated site, virtually eliminating the formation of other isomers. While operationally more demanding, the resulting purity often justifies the investment in specialized equipment and handling procedures.
Issue 2: Low Reaction Yields
Q: My DoM reaction has a clean conversion by TLC/GC, but my isolated yield is consistently below 50%. What are the common pitfalls?
A: Low isolated yields in otherwise clean DoM reactions almost always point to issues with the lithiation step or the quench.
Caption: Troubleshooting Decision Tree for Low Yields in DoM Reactions.
-
Potential Cause 1: Inactive Organolithium Reagent: n-Butyllithium is highly reactive and degrades upon exposure to moisture and air, and even during storage. Using a partially degraded reagent results in incomplete deprotonation.
-
Solution: Always titrate your organolithium reagent before use to determine its exact molarity. This is a non-negotiable step for reproducibility and scale-up.
-
-
Potential Cause 2: Presence of Moisture: Trace amounts of water in the solvent, glassware, or starting material will rapidly quench the organolithium base and the aryllithium intermediate.
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon). Solvents must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF).
-
-
Potential Cause 3: Inefficient Quench: The reaction between the aryllithium and DMF can be complex. If the temperature rises too quickly during the quench, side reactions can occur.
-
Solution: Perform the quench at low temperature (-78 °C). A "reverse quench"—adding the cold aryllithium solution to a cold solution of DMF—is often more efficient and reproducible at scale than adding DMF to the reaction mixture.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary concerns depend on the chosen route. Both DoM and Vilsmeier-Haack routes involve hazardous materials that require strict engineering controls and PPE. All procedures should be conducted in a certified fume hood.[7][8][9][10]
| Reagent | Hazard Class | Key Risks | Recommended Handling Procedures |
| n-Butyllithium (n-BuLi) | Pyrophoric, Corrosive | Ignites spontaneously in air. Reacts violently with water. Causes severe chemical burns. | Handle under inert atmosphere (N₂/Ar) using syringe/cannula techniques. Use fire-resistant lab coat and safety glasses. Keep a Class D fire extinguisher nearby. |
| Phosphorus Oxychloride (POCl₃) | Toxic, Corrosive | Reacts violently with water to produce HCl gas. Highly corrosive to skin, eyes, and respiratory tract. | Handle in a well-ventilated fume hood. Use acid-resistant gloves and face shield. Add dropwise to reaction mixtures to control exotherm. |
| Dimethylformamide (DMF) | Toxic | Liver toxin, potential teratogen. Readily absorbed through the skin. | Use nitrile gloves (double-gloving recommended). Avoid inhalation of vapors. |
| Methyl Iodide / Dimethyl Sulfate | Toxic, Carcinogen | Potent alkylating agents, classified as known or suspected carcinogens. Highly toxic upon inhalation or skin contact.[7] | Handle only in a fume hood with appropriate PPE. Use caution to avoid any direct contact. Quench residual reagent with an appropriate nucleophile (e.g., ammonia solution). |
Q2: Which synthesis route is most suitable for industrial production?
A2: The "best" route depends on a company's specific capabilities and the final product's purity requirements.
-
Directed ortho-Metalation: This route is preferred when isomeric purity is paramount and the higher cost associated with cryogenic processing and handling of pyrophoric reagents is acceptable. It generates a cleaner product stream, simplifying downstream purification.
-
Vilsmeier-Haack: This route is often more attractive from an equipment and cost perspective (no cryogenics needed). However, it may necessitate the development of a robust, scalable purification method (like fractional distillation or crystallization) to separate the isomers, which can offset the initial cost savings.
-
Route from p-Cresol: The multi-step route involving formylation of p-cresol to 2-hydroxy-4-methylbenzaldehyde followed by methylation can also be viable.[11] The formylation of p-cresol can be achieved with high regioselectivity, and the final methylation is typically a high-yielding, clean reaction.[1] This route avoids the isomer issue entirely but adds an extra step to the process.
Section 4: Detailed Experimental Protocols
Note: These protocols are intended for trained chemists. A thorough risk assessment must be conducted before any experiment.[8]
Protocol 1: High-Selectivity Synthesis via Directed ortho-Metalation (DoM)
This protocol describes the synthesis of this compound with high isomeric purity.
-
Materials:
-
3-Methylanisole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes, titrated)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Add 3-methylanisole and anhydrous THF to the flask.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add the titrated n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate dry flask, prepare a solution of anhydrous DMF in anhydrous THF and cool it to -78 °C.
-
Slowly transfer the aryllithium solution via cannula into the cold DMF solution. A color change is typically observed.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Allow the reaction to warm slowly to 0 °C, then quench by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation or recrystallization.
-
Protocol 2: O-Methylation of 2-Hydroxy-4-methylbenzaldehyde
This protocol is for the final step in "Route B".
-
Materials:
-
2-Hydroxy-4-methylbenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Anhydrous Acetone or DMF
-
-
Procedure:
-
To a solution of 2-hydroxy-4-methylbenzaldehyde in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add methyl iodide dropwise to the mixture.[1]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the product.
-
References
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google P
- Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde - designer-drug.com. (URL: [Link])
- Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])
- Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])
- CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google P
- Formyl
- Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". (URL: )
- Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])
- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google P
- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
- Vilsmeier-Haack Transformations under Non Classical Conditions. (URL: [Link])
- Gattermann reaction - Wikipedia. (URL: [Link])
- Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction...
- Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])
- 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7 | Chemsrc. (URL: [Link])
- This compound - 57415-35-7, C9H10O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
- Directed ortho metal
- Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
- Directed (ortho)
- Gattermann Koch Reaction Mechanism - BYJU'S. (URL: [Link])
- ortho metalation - Andrew G Myers Research Group. (URL: [Link])
- Gattermann-Koch Formyl
- A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. (URL: [Link])
- This compound - LookChem. (URL: [Link])
- Benzaldehyde, m-methoxy - Organic Syntheses Procedure. (URL: [Link])
- This compound | C9H10O2 | CID 6423793 - PubChem. (URL: [Link])
- Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) - YouTube. (URL: [Link])
Sources
- 1. 2-methoxy-4-methyl-benzaldehyde | 57415-35-7 [amp.chemicalbook.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 2-Methoxy-4-methylbenzaldehyde during storage
Welcome to the technical support center for 2-Methoxy-4-methylbenzaldehyde (CAS: 57415-35-7). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this valuable aromatic aldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your starting material and the success of your experiments.
Introduction to the Stability of this compound
This compound is a versatile intermediate in organic synthesis. However, like many aromatic aldehydes, its reactivity can also lead to degradation over time, primarily through two pathways: oxidation and polymerization.[1] Understanding and mitigating these degradation processes are crucial for obtaining reliable and reproducible experimental results. This guide will walk you through identifying potential degradation, its consequences, and best practices for storage and handling.
Troubleshooting Guide
This section addresses specific issues you might encounter with your stored this compound.
Issue 1: Visual Changes in the Product - Discoloration and Solidification
Question: My this compound, which was initially a white to off-white solid, has developed a yellowish tint and seems to have hardened. What could be the cause?
Answer:
This is a common observation and typically indicates the onset of degradation.
-
Discoloration (Yellowing): A yellow tint often suggests the formation of minor impurities due to slow, air-induced oxidation or polymerization over time. While slight discoloration may not significantly impact all applications, it is an early warning sign of declining purity.
-
Hardening or Clumping: this compound has a relatively low melting point (40-43 °C).[2] Temperature fluctuations during storage or shipping can cause partial melting and subsequent resolidification, leading to clumping. However, the formation of polymeric materials can also result in a change in the physical appearance of the material.
Issue 2: Inconsistent Reaction Yields or Unexpected Side Products
Question: I am experiencing lower than expected yields in my reaction, or I am observing unexpected side products by TLC or LC-MS analysis. Could my this compound be the culprit?
Answer:
Absolutely. The purity of your starting material is paramount. The primary degradation product, 2-methoxy-4-methylbenzoic acid, is the most likely cause of these issues.
-
Mechanism of Interference: The presence of the carboxylic acid impurity can interfere with your reaction in several ways:
-
Stoichiometry: The presence of the acid impurity means the actual concentration of the aldehyde is lower than what you weighed out, leading to incorrect stoichiometry and reduced yields.
-
Catalyst Deactivation: In reactions involving acid-sensitive catalysts (e.g., certain organometallic catalysts), the acidic impurity can neutralize or poison the catalyst, thereby stalling the reaction.
-
Side Reactions: The carboxylic acid can participate in unwanted acid-base reactions or other side reactions, leading to the formation of unexpected byproducts.[3]
-
Workflow for Diagnosing and Addressing Purity Issues
Caption: Primary degradation pathways of this compound.
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. The carboxylic acid impurity will typically have a different Rf value than the aldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool for identifying and quantifying the aldehyde and its corresponding carboxylic acid impurity. The aldehyde proton of this compound has a characteristic chemical shift around 10 ppm, while the carboxylic acid proton will appear further downfield (typically >10 ppm) and is often broad.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities. It can be used to separate and identify the aldehyde from its degradation products. [4][5]* High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the purity of the aldehyde and detecting the presence of the carboxylic acid impurity. [6][7] Q5: My material appears to be partially oxidized. Can I purify it?
A5: Yes, it is often possible to purify partially oxidized this compound. A common method is to take advantage of the acidic nature of the carboxylic acid impurity.
Experimental Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the impure aldehyde in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic solution will react with the acidic impurity (2-methoxy-4-methylbenzoic acid) to form its sodium salt, which is soluble in the aqueous layer.
-
Causality: This step selectively removes the acidic impurity from the organic phase.
-
-
Separation: Separate the aqueous layer.
-
Repeat Wash: Repeat the wash with the NaHCO3 solution to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
-
Purity Confirmation: Confirm the purity of the recovered material using one of the analytical methods described in Q4.
References
- PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. National Center for Biotechnology Information.
- ResearchGate. (2007). HPLC chromatograms showing separation of 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzoic acid.
- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.
- Sircar, D., Dey, G., & Mitra, A. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Chromatographia, 65, 349–353.
- Silva, R., et al. (2005). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 53(16), 6330-6335.
- Koner, R. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.
- ResearchGate. (2016). Condensation of Aromatic Aldehydes with Acidic Methylene Compounds Without Catalyst.
- GERSTEL. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption.
- Sugaya, N., et al. (2001). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 47(1), 21-27.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemSynthesis. (n.d.). This compound.
- NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-. National Institute of Standards and Technology.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
- ResearchGate. (2010). The synthesis, characterization and thermal stability of oligo-4-hydroxybenzaldehyde.
- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
- NIH. (2020). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. National Institutes of Health.
- LTQ. (2024). Evaluating Aromaticity; Substituent Effects on Acidity Practice.
- PubChem. (n.d.). 4-Methylbenzaldehyde. National Center for Biotechnology Information.
- MDPI. (2021). Assessing Impacts of Additives on Particulate Matter and Volatile Organic Compounds Produced from the Grilling of Meat.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Ugi Reaction Troubleshooting Center: A Guide to Identifying and Minimizing Impurities
Welcome to the technical support center for the Ugi four-component reaction (Ugi-4CR). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multicomponent reaction. Here, we will delve into the common impurities encountered, their mechanisms of formation, and provide practical, field-tested strategies for their minimization and elimination.
The Ugi reaction is a cornerstone of multicomponent reactions, enabling the one-pot synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[1][2][3] Its efficiency and high atom economy make it invaluable for creating diverse compound libraries, particularly in pharmaceutical research.[1][3][4] However, like any complex transformation, it is not without its challenges. Understanding and controlling potential side reactions is critical to achieving high purity and yield.
This guide is structured to provide direct answers to the problems you may be facing at the bench. We will move from identifying unknown peaks in your chromatogram to implementing preventative measures in your reaction setup and finally, to effective purification strategies.
Part 1: Frequently Asked Questions (FAQs) - Impurity Identification & Formation
This section addresses the fundamental questions regarding the origins of impurities in the Ugi reaction.
Q1: I see several byproducts in my crude NMR/LC-MS. What are the most common impurities in an Ugi reaction?
A1: The most frequently observed impurities in Ugi reactions are typically derived from competing side reactions or are simply unreacted starting materials. The primary culprits to investigate are:
-
Passerini Reaction Product: This three-component reaction between the carbonyl compound, carboxylic acid, and isocyanide can compete with the Ugi pathway, especially if the amine is unreactive or sterically hindered. The product is an α-acyloxy carboxamide.
-
Unreacted Starting Materials: Due to the equilibrium nature of the initial steps, unreacted aldehyde/ketone, amine, carboxylic acid, and isocyanide are common. Isocyanides can also be prone to hydrolysis or polymerization.
-
Imine or Enamine: The initial condensate of the aldehyde/ketone and amine may persist if it does not efficiently proceed through the Ugi pathway.
-
Amide from Carboxylic Acid and Amine: A simple amide bond formation can occur, particularly if the reaction is heated or if a coupling agent is inadvertently present.
-
Products of Isocyanide Hydrolysis: Isocyanides can be hydrolyzed to the corresponding formamides, especially in the presence of acidic or basic impurities and water.
-
Products from Side Reactions of Functionalized Starting Materials: If your starting materials contain other reactive functional groups, you may see byproducts from their unintended participation in the reaction.
Q2: What is the mechanism of Passerini byproduct formation and how can I differentiate it from my Ugi product?
A2: The Passerini reaction is a significant competitor to the Ugi reaction.[5] It involves the reaction of the carbonyl compound, carboxylic acid, and isocyanide, notably excluding the amine.
The key mechanistic difference lies in the initial steps. In the Ugi reaction, the amine and carbonyl compound first form an imine, which is then activated by the carboxylic acid.[1][2][3] In the Passerini reaction, the carbonyl compound is activated by the carboxylic acid, and this complex is then attacked by the isocyanide.
To differentiate the products:
-
Mass Spectrometry (MS): The Passerini product will have a molecular weight corresponding to the sum of the carbonyl, carboxylic acid, and isocyanide components, minus a water molecule that is not lost in this pathway. The Ugi product's mass will be the sum of all four components minus one water molecule.
-
Nuclear Magnetic Resonance (NMR): The Ugi product will contain signals corresponding to all four starting materials. The Passerini product will lack the signals from the amine component. Specifically, you will observe an α-acyloxy group instead of the α-amino group characteristic of the Ugi product.
Q3: My reaction is sluggish and gives a low yield of the desired product. What factors could be inhibiting the main Ugi reaction pathway?
A3: Several factors can lead to a sluggish or low-yielding Ugi reaction:
-
Steric Hindrance: Highly hindered aldehydes, ketones, amines, or carboxylic acids can slow down or prevent the reaction.
-
Poor Imine Formation: The initial condensation to form the imine is a crucial equilibrium step.[1] If this equilibrium is unfavorable, the overall reaction will be slow. This can be an issue with less reactive carbonyls (e.g., some ketones) or electron-deficient amines.
-
Solvent Choice: The choice of solvent is critical. Polar protic solvents like methanol or ethanol are generally preferred as they can stabilize the polar intermediates.[6][7] Aprotic solvents can sometimes be used, but may not be as effective for all substrate combinations.[6][8]
-
Concentration: The Ugi reaction is typically favored at high concentrations (0.5 M - 2.0 M) of reactants.[1] Dilute conditions can disfavor the multicomponent assembly.
-
Temperature: While many Ugi reactions proceed readily at room temperature, some less reactive systems may benefit from gentle heating. However, excessive heat can promote side reactions. Conversely, for highly reactive systems, cooling may be necessary to control exotherms and minimize byproduct formation.[5]
-
Purity of Reagents: Impurities in the starting materials, such as water or other nucleophiles, can interfere with the reaction.
Part 2: Troubleshooting Guide - Minimizing Impurities and Maximizing Yield
This section provides actionable steps to address specific issues encountered during your Ugi experiments.
Issue 1: High Levels of Passerini Product Observed
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Slow imine formation | Pre-form the imine by stirring the aldehyde/ketone and amine together for a period (e.g., 30-60 minutes) before adding the carboxylic acid and isocyanide. | This shifts the initial equilibrium towards the imine, increasing its concentration and favoring the Ugi pathway over the Passerini pathway. |
| Sterically hindered amine | Use a less sterically hindered amine if the scaffold allows. Alternatively, increase the reaction time or consider microwave irradiation to overcome the activation barrier. | Steric bulk around the nitrogen can impede its nucleophilic attack on the carbonyl, slowing imine formation. |
| Inappropriate solvent | Ensure a polar, protic solvent like methanol is used.[5][6] | Protic solvents facilitate the proton transfers involved in imine formation and stabilize the charged intermediates of the Ugi pathway. |
Issue 2: Significant Amount of Unreacted Starting Materials
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Low reactant concentration | Increase the concentration of all reactants to the 0.5 M - 2.0 M range.[1] | The Ugi reaction is a higher-order reaction, and its rate is significantly dependent on the concentration of the four components. |
| Reversible steps not driven forward | Add the isocyanide last.[1] | The final Mumm rearrangement is irreversible and drives the entire reaction sequence to completion. Adding the isocyanide to the pre-equilibrated mixture of the other three components can help push the reaction forward.[1] |
| Reaction not at equilibrium | Increase the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | Some Ugi reactions can be complete in minutes, while others with less reactive components may require 24-48 hours.[9] |
Issue 3: Formation of an Amide from the Carboxylic Acid and Amine
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High reaction temperature | Run the reaction at room temperature or even cooled in an ice bath if the reaction is highly exothermic. | The direct amidation of a carboxylic acid and an amine typically requires heat to drive off water. By keeping the temperature low, this bimolecular side reaction is disfavored. |
| Presence of activating agents | Ensure all glassware is clean and free of any residual coupling agents (e.g., carbodiimides) from previous reactions. | Contaminating activating agents can promote direct amide bond formation. |
Experimental Workflow: A Step-by-Step Protocol for a Standard Ugi Reaction
This protocol provides a general procedure that can be adapted for a wide range of substrates.
-
Reagent Preparation:
-
Ensure all starting materials (aldehyde/ketone, amine, carboxylic acid, and isocyanide) are of high purity.
-
Use an anhydrous polar protic solvent, such as methanol or ethanol.
-
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aldehyde/ketone (1.0 eq.), amine (1.0 eq.), and carboxylic acid (1.0 eq.).
-
Dissolve the components in the chosen solvent to achieve a final concentration of 0.5 M to 2.0 M.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
-
Isocyanide Addition:
-
Cool the reaction mixture in an ice bath, especially if using reactive starting materials.
-
Slowly add the isocyanide (1.0 eq.) to the stirred solution.
-
Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the desired time (typically 12-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.[9]
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, followed by brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[9]
-
Purify the crude product by flash column chromatography on silica gel.[9][10]
-
Visualizing the Ugi Reaction Pathway and Potential Side Reactions
The following diagram illustrates the main Ugi reaction pathway and the competing Passerini side reaction.
Caption: Ugi vs. Passerini reaction pathways.
Workflow for Impurity Minimization
This diagram outlines a logical workflow for troubleshooting and optimizing your Ugi reaction.
Sources
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ugi Reaction [organic-chemistry.org]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 8. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Conditions for the Passerini Reaction with Aromatic Aldehydes
Welcome to the technical support center for the Passerini three-component reaction (P-3CR). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing solvent conditions, particularly when working with aromatic aldehydes. We will delve into the mechanistic nuances of the Passerini reaction, offer detailed troubleshooting guides, and provide step-by-step protocols to enhance your experimental success.
Foundational Principles: Understanding the Passerini Reaction and the Critical Role of Solvents
The Passerini reaction is a powerful multicomponent reaction that combines a carboxylic acid, a carbonyl compound (such as an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide in a single synthetic step.[1] Its efficiency and high atom economy have made it a valuable tool in combinatorial chemistry, medicinal chemistry, and the synthesis of complex molecules.[1][2]
The reaction mechanism is highly dependent on the solvent system employed.[3] This is a crucial concept to grasp, as the choice of solvent can dictate the reaction pathway, rate, and ultimately, the yield. Two primary mechanisms are generally considered:
-
Concerted Mechanism: In non-polar, aprotic solvents and at high reactant concentrations, the reaction is believed to proceed through a concerted, trimolecular pathway.[3][4] This involves the formation of a hydrogen-bonded cluster between the carboxylic acid and the aldehyde, which then reacts with the isocyanide via a cyclic transition state.[5] This pathway is generally favored in solvents like dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and ethyl acetate.[6]
-
Ionic Mechanism: In polar solvents, such as water or methanol, an ionic mechanism is proposed.[1][3] The carbonyl compound is first protonated by the carboxylic acid, increasing its electrophilicity. The isocyanide then attacks the activated carbonyl, forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate.[3][7]
Aromatic aldehydes, due to their reduced electrophilicity compared to their aliphatic counterparts, can present unique challenges in the Passerini reaction, often resulting in lower yields or requiring longer reaction times.[8] Optimizing the solvent conditions is therefore paramount to achieving successful outcomes.
Troubleshooting Guide & FAQs: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter when performing the Passerini reaction with aromatic aldehydes, with a focus on solvent-related solutions.
FAQs
Q1: My Passerini reaction with an aromatic aldehyde is giving a low yield. What is the first solvent parameter I should investigate?
A1: The first and most critical parameter to assess is the choice of solvent and the concentration of your reactants. For many Passerini reactions, especially with less reactive aromatic aldehydes, aprotic solvents are the preferred starting point.[4][6] Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[6][9] Additionally, high concentrations of the starting materials can significantly improve yields, as this favors the concerted mechanism.[4] If you are observing low yields at a standard concentration (e.g., 0.1 M), consider increasing it to 1 M.[8]
Q2: I've tried common aprotic solvents like DCM and THF, but my yield is still poor. What other solvent systems can I explore?
A2: If standard aprotic solvents are not providing satisfactory results, you can explore the use of strong hydrogen bond donating (HBD) co-solvents. Recent studies have shown that adding 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a co-solvent can significantly enhance the reaction rate.[8][10] This is somewhat counterintuitive, as alcohols have traditionally been considered poor solvents for the Passerini reaction.[6] However, the strong hydrogen-bonding ability of HFIP can facilitate the reaction. A 4:1 mixture of DCM:HFIP is a good starting point.[8]
Q3: Can I use protic solvents like methanol or water for the Passerini reaction with aromatic aldehydes?
A3: While aprotic solvents are generally favored, polar protic solvents can be effective in some cases, promoting the ionic reaction pathway.[1][3] Methanol has been used successfully.[11] Water, particularly in the presence of salts like LiCl, has also been shown to accelerate the reaction.[8] However, be aware that in some instances, particularly in the context of Ugi reactions, polar protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) can sometimes suppress the Passerini reaction as an unwanted side reaction.[6][12] Therefore, the suitability of protic solvents should be evaluated on a case-by-case basis.
Q4: My reaction is very slow, even with optimized solvent conditions. What else can I do?
A4: If reaction times are excessively long, consider the following:
-
Temperature: While most Passerini reactions are conducted at room temperature, gentle heating can be beneficial for less reactive substrates.[12]
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid, such as Sc(OTf)₃, Yb(OTf)₃, or TiCl₄, can activate the aromatic aldehyde, making it more susceptible to nucleophilic attack by the isocyanide.[9]
-
Reagent Purity: Ensure all your reagents, especially the isocyanide and aldehyde, are of high purity and free from water, as moisture can lead to decomposition of the isocyanide.[12]
Q5: I am observing the formation of side products. How can solvent choice help mitigate this?
A5: Side product formation can sometimes be attributed to competing reaction pathways. For instance, if you are performing a related multicomponent reaction like the Ugi reaction, the Passerini reaction can occur as a side process. In such cases, switching to a more polar protic solvent like methanol or trifluoroethanol can favor the Ugi pathway and suppress the Passerini reaction.[6][12] Careful control of stoichiometry is also crucial to minimize the formation of byproducts.[9]
Data-Driven Solvent Selection
The choice of solvent can have a dramatic impact on the yield of the Passerini reaction. The following table summarizes representative data on the effect of different solvents on the reaction yield for a model Passerini reaction.
| Entry | Solvent | Yield (%) | Reference |
| 1 | Acetonitrile | Inefficient | [11] |
| 2 | Toluene | 51 | [11] |
| 3 | Tetrahydrofuran (THF) | Inefficient | [11] |
| 4 | Dichloromethane (CH₂Cl₂) | 82 | [11] |
| 5 | Ethanol | Inefficient | [11] |
| 6 | Methanol (CH₃OH) | 75 | [11] |
As the data indicates, dichloromethane and methanol provided the highest yields in this particular study, highlighting the significant influence of the solvent.
Experimental Protocols
Here are detailed, step-by-step protocols for performing and optimizing the Passerini reaction with aromatic aldehydes.
Protocol 1: General Procedure for the Passerini Reaction in an Aprotic Solvent
This protocol provides a general framework for conducting the Passerini reaction in a common aprotic solvent like dichloromethane (DCM).
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.0 equivalent) and the carboxylic acid (1.1 equivalents).
-
Add a suitable volume of anhydrous dichloromethane to achieve the desired concentration (starting with 0.5 M is recommended).
-
Stir the mixture at room temperature.
-
Add the isocyanide (1.0 equivalent) dropwise to the stirring solution over a period of 5 minutes.[12]
-
Continue to stir the reaction at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]
-
Upon completion (consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acyloxy amide.[9]
Protocol 2: Optimization Using a Strong Hydrogen Bond Donating Co-solvent (HFIP)
This protocol is recommended when yields are low or reaction times are long with standard aprotic solvents.
-
Follow steps 1-3 from Protocol 1.
-
For the solvent, use a 4:1 mixture of anhydrous dichloromethane and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[8]
-
Proceed with steps 4-11 from Protocol 1. Note that with the addition of HFIP, you may observe a significant rate enhancement, so monitor the reaction progress closely.[8]
Visualizing the Passerini Reaction and Troubleshooting Workflow
Passerini Reaction Mechanism
The following diagram illustrates the two primary mechanistic pathways of the Passerini reaction, highlighting the role of the solvent.
Caption: Mechanistic pathways of the Passerini reaction.
Troubleshooting Workflow for Low Yields
This workflow provides a logical sequence of steps to troubleshoot and optimize your Passerini reaction when encountering low yields with aromatic aldehydes.
Caption: Troubleshooting workflow for low-yielding Passerini reactions.
References
- Organic Chemistry Portal. (n.d.). Passerini Reaction.
- Wikipedia. (2023, December 2). Passerini reaction.
- Banfi, L., Basso, A., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(38), 12535–12553. [Link]
- Chemistry Notes. (2022, February 26). Passerini Reaction Mechanism, Examples, and Applications.
- New Journal of Chemistry. (2021). Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications.
- RSC Publishing. (2021, September 30). The 100 facets of the Passerini reaction. Chemical Science. [Link]
- ResearchGate. (n.d.). Optimization of the stereoselective Passerini reaction.
- ResearchGate. (n.d.). Optimization of the Passerini reaction.
- ACS Publications. (2023, April 3). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Effect of different solvents on the scope of the Passerini reaction.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- MDPI. (2023). Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- ResearchGate. (2023, April 7). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction.
- ACS Publications. (2023, February 17). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Methoxy-4-methylbenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up procedures for chemical reactions involving 2-Methoxy-4-methylbenzaldehyde. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the successful isolation and purification of your target compounds.
Introduction
This compound is a versatile aromatic aldehyde used in the synthesis of various organic compounds.[1][2][3] Its unique substitution pattern can influence its reactivity and the behavior of reaction mixtures during work-up. This guide will address specific issues you may encounter, from removing unreacted starting material to dealing with stubborn byproducts.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the work-up of reactions involving this compound.
Issue 1: Difficulty Removing Unreacted this compound from the Reaction Mixture
Q: I'm struggling to separate my product from unreacted this compound using standard column chromatography. The two spots have very similar Rf values. What can I do?
A: This is a frequent challenge, as the polarity of this compound can be very similar to that of many reaction products. Here’s a field-proven strategy based on chemical reactivity rather than just physical properties:
Expert Insight: Instead of relying solely on polarity differences, we can exploit the reactivity of the aldehyde functional group. A highly effective method is a bisulfite extraction .[4][5][6] This technique converts the aldehyde into a water-soluble bisulfite adduct, allowing for easy separation from your non-aldehyde product via liquid-liquid extraction.
Protocol: Bisulfite Extraction for Aromatic Aldehyde Removal [4][5]
-
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., methanol, diethyl ether, or ethyl acetate).
-
Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for several minutes to ensure complete reaction and formation of the charged bisulfite adduct.
-
Extraction: Add an immiscible organic solvent (e.g., hexanes or a mixture of ethyl acetate/hexanes) and deionized water to the separatory funnel. Shake vigorously to partition the components.[4]
-
Separation: Allow the layers to separate. Your desired non-aldehyde product will remain in the organic layer, while the water-soluble bisulfite adduct of this compound will be in the aqueous layer.
-
Isolation: Separate the organic layer. You can then wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to isolate your purified product.
-
(Optional) Recovery of Aldehyde: If you need to recover the starting aldehyde, the aqueous layer containing the bisulfite adduct can be treated with a base (e.g., NaOH) to regenerate the aldehyde, which can then be extracted with an organic solvent.[4][5]
Issue 2: Formation of an Unforeseen Carboxylic Acid Byproduct
Q: My reaction mixture contains a significant amount of 2-Methoxy-4-methylbenzoic acid, which is complicating my purification. How did this happen and how can I remove it?
A: The aldehyde group is susceptible to oxidation, which can occur under various conditions, sometimes even upon exposure to air over time, especially if certain catalysts or reagents are present.[7][8] This oxidation converts the aldehyde to a carboxylic acid.
Causality:
-
Oxidizing Agents: The presence of even mild oxidizing agents in your reaction can lead to this side reaction.
-
Air Oxidation: Prolonged reaction times or work-up procedures exposed to air can contribute to the formation of the carboxylic acid.
Solution: Basic Extraction
The most straightforward way to remove the acidic byproduct is through a basic wash.
Protocol: Basic Extraction to Remove Carboxylic Acid Impurities
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt.
-
Separation: The organic layer will contain your desired product (and any unreacted aldehyde), while the aqueous layer will contain the sodium salt of 2-Methoxy-4-methylbenzoic acid.
-
Isolation: Separate the organic layer, wash it with brine, dry it over an anhydrous salt, and concentrate it to obtain your product, now free of the acidic impurity.
Issue 3: Dealing with Emulsions During Aqueous Work-up
Q: I'm getting a persistent emulsion at the interface of my organic and aqueous layers during extraction. How can I break it?
A: Emulsions are common when working with aromatic compounds and can be frustrating. They are often caused by the presence of polar functional groups and fine particulate matter.
Troubleshooting Steps:
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
-
Brine Wash: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up emulsions.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help to remove particulate matter that may be stabilizing the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method for separating the layers.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of during work-up?
A1: Key properties include:
-
Appearance: Light yellow to brown solid[9]
-
Boiling Point: ~258 °C[10]
-
Solubility: It is generally soluble in common organic solvents like ethers, esters, and chlorinated solvents. Its solubility in nonpolar solvents like hexanes is lower.
Q2: Can this compound undergo a Cannizzaro reaction during work-up?
A2: Yes, under strongly basic conditions, this compound, being a non-enolizable aldehyde, can undergo the Cannizzaro reaction.[11] This disproportionation reaction would yield both 2-Methoxy-4-methylbenzyl alcohol and 2-Methoxy-4-methylbenzoic acid. To avoid this, it is crucial to avoid prolonged exposure to strong bases during the work-up. If a basic wash is necessary, use a milder base like sodium bicarbonate and minimize the contact time.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, you should always handle this chemical with appropriate personal protective equipment (PPE). It may cause skin and eye irritation, and respiratory irritation.[1][10] Always work in a well-ventilated fume hood and wear safety goggles, gloves, and a lab coat.[10]
Q4: How can I monitor the progress of my work-up procedure?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. By spotting the crude mixture, the organic layer after each wash, and the aqueous layer, you can track the separation of your product from impurities and starting materials. Use a suitable solvent system that gives good separation of the components on the TLC plate.
Visualizing Work-up Logic
The following diagram illustrates the decision-making process for a typical work-up involving a reaction with this compound.
Caption: Decision flowchart for work-up procedures.
References
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments).
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC, NIH.
- Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. ACS Publications.
- Aldehydes in water: Simultaneous derivatisation and extraction in green process. Wiley Online Library.
- Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube.
- Oxidation of aldehydes and ketones. Chemguide.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.
- This compound. PubChem.
- Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry.
- Determining Reactions of Aldehydes and Ketones. Owlcation.
- Video: Identification of Unknown Aldehydes and Ketones. JoVE.
- Reactions of Aldehydes and Ketones Practice Problems. Chemistry Steps.
- 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7. Chemsrc.
- Benzaldehyde, m-methoxy-. Organic Syntheses Procedure.
- CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine. Google Patents.
- Draw a detailed mechanism for the aldol condensation reaction of Benzaldehyde and 4' methoxyacetophenone in KOH and 95 percentage ethanol. Homework.Study.com.
- This compound - 57415-35-7. ChemSynthesis.
Sources
- 1. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. owlcation.com [owlcation.com]
- 9. 2-methoxy-4-methyl-benzaldehyde | 57415-35-7 [amp.chemicalbook.com]
- 10. 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7 | Chemsrc [chemsrc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 2-Methoxy-4-methylbenzaldehyde and Vanillin in Bioactive Compound Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Art of Aromatic Aldehyde Selection in Medicinal Chemistry
In the intricate tapestry of bioactive compound synthesis, the choice of starting materials is a critical determinant of both the synthetic route's efficiency and the final molecule's pharmacological profile. Aromatic aldehydes, with their versatile reactivity, serve as foundational pillars in the construction of a vast array of heterocyclic and polyphenolic scaffolds. Among these, vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-established and extensively studied precursor, prized for its natural origin, biocompatibility, and the diverse bioactivities of its derivatives. However, the nuanced world of medicinal chemistry often demands subtle structural modifications to optimize drug-target interactions. This guide presents a detailed comparative analysis of vanillin and a close structural analog, 2-methoxy-4-methylbenzaldehyde, as precursors in the synthesis of bioactive compounds.
While vanillin's utility is thoroughly documented, this compound offers a unique substitution pattern that can significantly influence the electronic and steric landscape of a reaction, potentially leading to novel derivatives with enhanced or entirely different pharmacological properties. This guide will delve into the chemical personalities of these two aldehydes, compare their reactivity in key synthetic transformations, and provide experimental protocols to empower researchers in their quest for new therapeutic agents.
Structural and Physicochemical Properties: A Tale of Two Benzaldehydes
At first glance, this compound and vanillin share a common benzaldehyde core with a methoxy group. However, the seemingly minor difference in the substituent at the C4 position—a methyl group versus a hydroxyl group—imparts distinct physicochemical properties that have profound implications for their reactivity and the biological activity of their derivatives.
| Property | This compound | Vanillin |
| IUPAC Name | This compound | 4-hydroxy-3-methoxybenzaldehyde |
| CAS Number | 57415-35-7[1] | 121-33-5[2] |
| Molecular Formula | C₉H₁₀O₂[1] | C₈H₈O₃[2] |
| Molecular Weight | 150.17 g/mol [1] | 152.15 g/mol [2] |
| Appearance | Not specified in retrieved results | White or very slightly yellow needles[2] |
| Melting Point | 42.5-43 °C[3] | 81-83 °C |
| Key Functional Groups | Aldehyde, Ether, Methyl | Aldehyde, Ether, Phenolic Hydroxyl |
The most critical distinction lies in the presence of a phenolic hydroxyl group in vanillin, which is absent in this compound, being replaced by a methyl group. This hydroxyl group in vanillin can act as a hydrogen bond donor and can be deprotonated to form a phenoxide, significantly influencing its reactivity in base-catalyzed reactions. Conversely, the methyl group in this compound is electron-donating through hyperconjugation, which can also modulate the reactivity of the aromatic ring and the aldehyde functionality, albeit through a different mechanism.
Comparative Reactivity in Bioactive Scaffold Synthesis
The choice between these two aldehydes hinges on the desired reaction pathway and the intended biological target. The differing substituents at the C4 position create distinct electronic and steric environments, influencing the course and outcome of key synthetic transformations.
Schiff Base Formation: A Gateway to Diverse Bioactivities
The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental reaction in the synthesis of a plethora of bioactive molecules. Vanillin is extensively used in the synthesis of Schiff bases, which have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7][8][9][10][11][12]
Vanillin's Reactivity: The phenolic hydroxyl group of vanillin can participate in intramolecular hydrogen bonding in the resulting Schiff base, which can stabilize the molecule and influence its conformation and bioactivity. Furthermore, the hydroxyl group can be deprotonated, which can be a key step in certain reaction mechanisms or for the coordination of the Schiff base to metal ions to form bioactive complexes.
This compound's Predicted Reactivity: In contrast, this compound lacks the phenolic hydroxyl group. The electron-donating nature of the 4-methyl group is expected to slightly decrease the electrophilicity of the aldehyde's carbonyl carbon compared to an unsubstituted benzaldehyde, potentially leading to slower reaction rates in Schiff base formation. However, the absence of the hydroxyl group can be advantageous in reactions where it might interfere or require protection. The resulting Schiff bases will lack the hydrogen-bonding capability seen in vanillin derivatives, which could lead to different biological activities and physicochemical properties.
Experimental Protocol: Synthesis of a Vanillin-Derived Schiff Base
This protocol describes the synthesis of a Schiff base from vanillin and an aromatic amine, a common procedure for generating libraries of potential bioactive compounds.
Materials:
-
Vanillin (1.0 eq)
-
Substituted Aromatic Amine (e.g., 4-aminoantipyrine) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
Procedure:
-
In a round-bottom flask, dissolve vanillin (1.0 eq) in a minimal amount of ethanol.
-
To this solution, add the substituted aromatic amine (1.0 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Chalcone Synthesis: Building Blocks for Anticancer Agents
The Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone is a classic method for synthesizing chalcones, which are well-known precursors to flavonoids and exhibit a broad range of biological activities, particularly anticancer effects.[6][9][10][13][14][15][16][17][18]
Vanillin's Reactivity: Vanillin readily undergoes Claisen-Schmidt condensation. The phenolic hydroxyl group can influence the reaction rate, especially in base-catalyzed conditions where it can be deprotonated. The resulting chalcones often exhibit potent biological activities, which can be further modulated by the hydroxyl group.
This compound's Predicted Reactivity: The 4-methyl group in this compound is electron-donating, which, similar to the hydroxyl group in vanillin, can increase the electron density on the aromatic ring. This may slightly deactivate the aldehyde towards nucleophilic attack by the enolate of the acetophenone. However, the absence of the acidic proton of the hydroxyl group means that it will not be deprotonated under basic conditions, which could lead to cleaner reactions with fewer side products in some cases. The resulting chalcones will have a methyl group instead of a hydroxyl group, which will significantly alter their polarity, hydrogen bonding capacity, and ultimately, their interaction with biological targets.
Experimental Protocol: Synthesis of a Vanillin-Derived Chalcone
This protocol outlines the base-catalyzed Claisen-Schmidt condensation of vanillin with an acetophenone to yield a chalcone.
Materials:
-
Vanillin (1.0 eq)
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Stirring plate and magnetic stir bar
-
Beaker and standard laboratory glassware
Procedure:
-
In a beaker, dissolve vanillin (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
While stirring vigorously, slowly add the aqueous NaOH solution dropwise.
-
Continue stirring in the ice bath for 2-3 hours. The reaction mixture will typically turn cloudy and a precipitate will form.
-
After the reaction period, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Visualizing the Synthetic Pathways
To better illustrate the role of these aldehydes in the synthesis of bioactive scaffolds, the following diagrams, generated using DOT language, depict the general workflows for Schiff base and chalcone formation.
Caption: General workflow for Schiff base synthesis.
Caption: General workflow for chalcone synthesis.
Impact on Bioactivity: The Pharmacological Consequences of a Single Functional Group Change
The substitution of a hydroxyl group (in vanillin) with a methyl group (in this compound) can lead to significant differences in the biological activity of the resulting derivatives.
-
Hydrogen Bonding: Vanillin-derived compounds, with their phenolic hydroxyl group, can act as hydrogen bond donors, which is often a crucial interaction in drug-receptor binding. Derivatives of this compound would lack this capability, potentially leading to a different binding mode or a complete loss of affinity for certain biological targets.
-
Polarity and Bioavailability: The hydroxyl group makes vanillin and its derivatives more polar than their 4-methyl counterparts. This difference in polarity can affect solubility, membrane permeability, and overall bioavailability, which are critical parameters in drug development.
-
Metabolism: The phenolic hydroxyl group in vanillin derivatives is a potential site for metabolic transformations such as glucuronidation or sulfation, which can affect the drug's half-life and clearance. Derivatives of this compound would not undergo these specific metabolic pathways.
-
Antioxidant Activity: The phenolic hydroxyl group is a key feature for the antioxidant activity of many vanillin derivatives. The absence of this group in this compound derivatives would likely result in a significant reduction or complete loss of radical scavenging properties.
While there is a wealth of data on the anticancer, antimicrobial, and anti-inflammatory activities of vanillin derivatives, similar data for compounds derived from this compound is sparse in the current literature. However, it has been reported as a reagent in the synthesis of [3,2-d]pyrimidine derivatives and tachykinin NK2 receptor antagonists, which may be used in the treatment of Irritable Bowel Syndrome (IBS), indicating its potential in generating novel pharmacologically active molecules.[17]
Conclusion: Strategic Selection for Targeted Outcomes
The choice between this compound and vanillin as a starting material in bioactive compound synthesis is a strategic one that should be guided by the specific goals of the research.
Vanillin remains the precursor of choice when:
-
The phenolic hydroxyl group is desired for its potential to engage in hydrogen bonding with a biological target.
-
Antioxidant activity is a desired feature of the final molecule.
-
A well-established, biocompatible, and readily available starting material is preferred.
This compound presents an attractive alternative when:
-
The phenolic hydroxyl group would interfere with the desired reaction chemistry and would otherwise require protection and deprotection steps.
-
A less polar, more lipophilic final molecule is desired to potentially enhance membrane permeability.
-
The goal is to explore novel chemical space and generate derivatives with potentially different pharmacological profiles by avoiding the hydrogen-bonding and metabolic liabilities associated with the phenolic hydroxyl group.
Ultimately, the decision should be based on a thorough understanding of the structure-activity relationships of the target class of compounds and the specific synthetic challenges at hand. While vanillin provides a well-trodden path to a wide range of bioactive molecules, this compound offers an intriguing, less-explored avenue for the discovery of new therapeutic agents.
References
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. URL
- Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. URL
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
- Synthesis of Vanillin-derived Chalcone using Microwave Irradi
- Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. Scientific.Net. URL
- Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)
- Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant.
- 2-methoxy-4-methyl-benzaldehyde Chemical Properties,Usage,Production. ChemicalBook. URL
- Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents.
- Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents.
- Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones.
- Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. URL
- Biological Profiling of Two New Vanillyl Schiff Bases. SvedbergOpen. URL
- Synthesis, Characterization and Biological Evaluation of Some Novel Schiff'S Bases Derived
- Schiff Base Synthesis Material: Harnessing O-Vanillin Syn's Potential. NINGBO INNO PHARMCHEM CO.,LTD. URL
- Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3).
- Synthesis and Characterization of Schiff Base Complexes of o-Vanillin and Anthranilic Acid and Their Biological Evaluation.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. URL
- Wittig Reaction. Organic Chemistry Portal. URL
- A Comparative Guide to the Biological Activity of Schiff Bases Derived from 2-Ethoxybenzaldehyde and Its Analogs. BenchChem. URL
- Synthesis, Characterization, Anti-bacterial Activity Study of Vanillin Schiff Base Complexes. Kirkuk University Journal-Scientific Studies. URL
- GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry. URL
- Vanillin. PubChem. URL
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
- Knoevenagel Condens
- Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characteriz
- This compound. PubChem. URL
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- This compound. ChemSynthesis. URL
- The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. URL
- (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.
- Synthesis of olefins via a Wittig reaction mediated by triphenylarsine.
- Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pictet-Spengler_reaction [chemeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. periodicos.ufms.br [periodicos.ufms.br]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] O-hydroxy Schiff Bases Derived from 2-Hydroxy-4-methoxy Benzaldehyde: Synthesis, X-Ray Studies and Hydrogen Bonding Attributes | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jk-sci.com [jk-sci.com]
A Comparative Guide to the Reactivity of 2-Methoxy-4-methylbenzaldehyde and 4-methoxybenzaldehyde
This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Methoxy-4-methylbenzaldehyde and 4-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple product description to offer a robust analysis grounded in chemical principles and supported by experimental data. We will explore the nuanced interplay of electronic and steric effects that govern the reactivity of these two important aromatic aldehydes, providing both the theoretical foundation and practical methodologies for their application in synthesis.
Introduction: A Tale of Two Isomers
Aromatic aldehydes are foundational building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aldehyde functional group is profoundly influenced by the nature and position of substituents on the benzene ring.[1] This guide focuses on two such molecules: this compound and 4-methoxybenzaldehyde (also known as p-anisaldehyde).
While both molecules share a methoxy-substituted benzaldehyde core, the positioning of these groups, along with an additional methyl group in the former, creates significant differences in their chemical behavior. Understanding these differences is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways.
| Compound | This compound | 4-methoxybenzaldehyde |
| Structure | ||
| CAS Number | 57415-35-7[2] | 123-11-5[3] |
| Molecular Formula | C₉H₁₀O₂[4] | C₈H₈O₂[5] |
| Molecular Weight | 150.17 g/mol [2] | 136.15 g/mol [6] |
The Decisive Factors: Electronic vs. Steric Effects
The reactivity of the carbonyl carbon in benzaldehydes towards nucleophiles is the primary measure of their chemical behavior. This reactivity is modulated by two principal factors: the electronic environment of the carbonyl group and the steric accessibility of the reaction center.
Electronic Effects: The Push of Electrons
The electrophilicity of the carbonyl carbon dictates its susceptibility to nucleophilic attack. Electron-donating groups (EDGs) on the aromatic ring increase the electron density on this carbon, reducing its partial positive charge and thereby decreasing its reactivity. Conversely, electron-withdrawing groups (EWGs) enhance reactivity.[1][7]
-
4-methoxybenzaldehyde : The methoxy (-OCH₃) group at the para position is a powerful EDG. It exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+R or +M). The +R effect dominates, pushing electron density into the ring and onto the carbonyl carbon. This significantly deactivates the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde.[8][9][10]
-
This compound : This molecule features two electron-donating groups. The methoxy group in the ortho position also donates electron density via resonance. The methyl (-CH₃) group at the 4-position (meta to the aldehyde) provides a weak electron-donating inductive effect (+I). The cumulative electronic effect of these two EDGs makes the carbonyl carbon even more electron-rich, and thus electronically more deactivated, than in 4-methoxybenzaldehyde.
Steric Hindrance: A Physical Barrier
Steric hindrance refers to the physical obstruction of a reaction site by bulky neighboring groups, which can prevent or slow down the approach of a reactant.[11]
-
4-methoxybenzaldehyde : With the methoxy group positioned at the opposite end of the ring, there is no steric hindrance around the aldehyde functional group. Nucleophiles have an unobstructed path to attack the carbonyl carbon.[12]
-
This compound : The methoxy group in the ortho position creates a significant steric shield around the aldehyde group.[12] This bulkiness physically impedes the trajectory of incoming nucleophiles, dramatically slowing down reaction rates for many transformations. This "ortho effect" is a well-documented phenomenon in substituted aromatic systems.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (A) p-methoxy benzaldehyde is less recative than bensaldehyde towards cyanohydrin formation. (R) The +R effect methoxy group increases the electron deficiency of the carbonyl carbon. [allen.in]
- 9. quora.com [quora.com]
- 10. (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon . [allen.in]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
A Spectroscopic Guide to Methoxy-4-Methylbenzaldehyde Isomers: Distinguishing the 2-, 3-, and 4-Methoxy Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a foundational requirement for robust and reproducible research. The subtle differences in the substitution patterns of aromatic rings can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of three closely related isomers: 2-methoxy-4-methylbenzaldehyde, 3-methoxy-4-methylbenzaldehyde, and 4-methoxy-4-methylbenzaldehyde. By leveraging the distinct analytical signatures provided by Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will demonstrate how to confidently differentiate these isomers. This guide is grounded in fundamental spectroscopic principles and supported by experimental data to ensure both theoretical understanding and practical applicability.
The Structural Challenge: Why Isomer Differentiation Matters
The three isomers share the same molecular formula (C₉H₁₀O₂) and molecular weight (150.17 g/mol ), making them indistinguishable by simple mass determination.[1][2] Their structural divergence lies in the relative positions of the methoxy and aldehyde functional groups on the toluene scaffold. This seemingly minor variation has significant implications for the electronic environment of the molecule, which in turn governs its spectroscopic behavior. Accurate identification is paramount in fields like medicinal chemistry, where receptor binding and metabolic pathways are highly sensitive to molecular geometry, and in materials science, where isomeric purity can dictate polymer characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The Causality Behind NMR Experimental Choices
The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the presence of a distinct deuterium signal for locking the magnetic field frequency. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-220 ppm and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Diagram of the NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Comparative ¹H NMR Data
| Proton Type | This compound (ppm) | 3-Methoxy-4-methylbenzaldehyde (ppm) | 4-Methoxy-3-methylbenzaldehyde (ppm) |
| Aldehyde (-CHO) | ~10.26 | ~9.96 | ~9.85 |
| Aromatic (Ar-H) | ~7.79 (d), ~7.47 (t), ~7.25 (d) | ~7.66 (s), ~7.39 (t) | ~7.71 (d), ~7.67 (s), ~6.92 (d) |
| Methoxy (-OCH₃) | ~3.80-3.90 | ~3.83 | ~3.91 |
| Methyl (-CH₃) | ~2.66 | ~2.41 | ~2.25 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data compiled from multiple sources.[6]
Analysis of ¹H NMR Spectra:
The most downfield signal in all three spectra corresponds to the aldehydic proton, a consequence of the strong deshielding effect of the carbonyl group. The position of this proton is subtly influenced by the methoxy group's location. The aromatic region provides the most definitive clues for differentiation. The number of signals, their splitting patterns (multiplicity), and their chemical shifts are unique to each isomer's substitution pattern. For instance, the symmetry in 4-methoxy-3-methylbenzaldehyde leads to a simpler aromatic region compared to the other two isomers. The chemical shifts of the methoxy and methyl protons also show slight variations that are consistent with the electronic effects of the substituents' positions.
Comparative ¹³C NMR Data
| Carbon Type | This compound (ppm) | 3-Methoxy-4-methylbenzaldehyde (ppm) | 4-Methoxy-3-methylbenzaldehyde (ppm) |
| Carbonyl (C=O) | ~192.8 | ~192.6 | ~190-192 |
| Aromatic (Ar-C) | ~126-162 | ~112-160 | ~110-165 |
| Methoxy (-OCH₃) | ~55-56 | ~55.3 | ~55-56 |
| Methyl (-CH₃) | ~19.9 | ~21.2 | ~16-22 |
Note: Chemical shifts are approximate and can vary. Data compiled from multiple sources.[6][7]
Analysis of ¹³C NMR Spectra:
Similar to the ¹H NMR, the carbonyl carbon is the most downfield signal in the ¹³C NMR spectrum. The aromatic carbons resonate in the 110-165 ppm range, and the number of distinct signals reflects the symmetry of each isomer. The ipso-carbons (carbons directly attached to the substituents) and the ortho-, meta-, and para-carbons all experience unique shielding or deshielding effects based on the substituent positions, leading to a unique fingerprint for each molecule.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans for a good quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.
Diagram of the IR Spectroscopy Workflow
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Comparative IR Data
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Isomer-Specific Observations |
| C=O Stretch (Aldehyde) | 1680-1710 | The exact position is sensitive to conjugation and electronic effects. Differences between the isomers are expected. |
| C-H Stretch (Aldehyde) | 2720-2820 (two bands) | The presence of two distinct bands is characteristic of the aldehydic C-H stretch. |
| C-O Stretch (Methoxy) | 1200-1300 (asymmetric), 1000-1100 (symmetric) | The precise wavenumbers can vary slightly with the substitution pattern. |
| C-H Stretch (Aromatic) | 3000-3100 | Present in all isomers. |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands are expected, with patterns that can be indicative of the substitution. |
| C-H Bend (Aromatic) | 700-900 | The out-of-plane bending vibrations in this "fingerprint" region are highly characteristic of the substitution pattern on the benzene ring. |
Analysis of IR Spectra:
While all three isomers will exhibit the characteristic strong C=O stretch of an aromatic aldehyde and the distinctive double C-H stretch of the aldehyde proton, the key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹).[8] The C-O stretching vibrations of the methoxy group and, more importantly, the aromatic C-H out-of-plane bending modes are sensitive to the substitution pattern. These subtle but reproducible differences in the fingerprint region can serve as a reliable method for distinguishing the isomers.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10][11] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
The Rationale Behind Electron Ionization (EI)
Electron ionization (EI) is a hard ionization technique that bombards the sample with high-energy electrons. This process not only creates a molecular ion (M⁺˙) but also induces extensive fragmentation. While this can sometimes lead to the absence of a molecular ion peak, the resulting fragmentation pattern is highly reproducible and characteristic of the molecule's structure, acting as a molecular fingerprint.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
-
Sample Introduction: A dilute solution of the isomer in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph.
-
Separation: The GC column separates the components of the sample based on their boiling points and interactions with the stationary phase. For a pure sample, this step confirms its purity.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with 70 eV electrons.
-
Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Diagram of the GC-MS Workflow
Sources
- 1. scribd.com [scribd.com]
- 2. longdom.org [longdom.org]
- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 4. microbenotes.com [microbenotes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 11. fiveable.me [fiveable.me]
A Comparative Guide to Purity Analysis of 2-Methoxy-4-methylbenzaldehyde: HPLC vs. GC-MS
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. For a compound like 2-Methoxy-4-methylbenzaldehyde, an important intermediate in the synthesis of various high-value molecules, ensuring its purity is paramount. This guide provides an in-depth comparison of two of the most powerful and prevalent analytical techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical considerations necessary to select the most appropriate methodology for their specific analytical challenges.
The Analyte: Understanding this compound
Before delving into the analytical techniques, it is essential to understand the physicochemical properties of this compound, as these characteristics fundamentally dictate the suitability of a given method.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₉H₁₀O₂ | Provides the basis for mass spectrometric identification. |
| Molecular Weight | 150.17 g/mol [1][2][3] | A key parameter for mass spectrometry. |
| Melting Point | 40-43 °C[1][3] | Indicates the compound is a solid at room temperature, requiring dissolution for analysis. |
| Boiling Point | 258 °C[1] | Suggests the compound is sufficiently volatile for GC analysis, though thermal stability must be considered. |
| Structure | Aromatic aldehyde | The aromatic ring provides a strong chromophore for UV detection in HPLC. The aldehyde group can be reactive at high temperatures. |
| Polarity | Moderately polar | Influences the choice of stationary and mobile phases in both HPLC and GC. |
The compound's volatility, indicated by its boiling point, makes it a candidate for GC analysis. However, the presence of the aldehyde functional group raises concerns about potential thermal degradation in the hot GC inlet. Conversely, its strong UV absorbance due to the aromatic ring makes HPLC with UV detection a highly viable, non-destructive alternative.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, prized for its wide applicability to compounds of varying polarities and its operation at or near ambient temperatures, which preserves the integrity of thermally sensitive molecules.[4][5][6]
The Rationale for HPLC
For this compound, the primary advantage of HPLC is its ability to perform separations without the need for high temperatures, thus mitigating the risk of on-column degradation.[4] The presence of the benzaldehyde moiety, with its conjugated system, allows for sensitive detection using a UV-Vis detector, a standard component of most HPLC systems.
Experimental Protocol: Purity Determination by HPLC-UV
This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A / 30% B, hold for 2 min; ramp to 100% B over 10 min; hold for 3 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by DAD scan)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile in a volumetric flask to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Purity is typically assessed using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
The method must be validated according to ICH Q2(R2) guidelines to ensure its accuracy, precision, linearity, and specificity for its intended purpose.[7][8][9]
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Advantages and Limitations of HPLC
Advantages:
-
Thermal Integrity: Analysis at ambient temperature prevents degradation of the analyte.[4]
-
Broad Applicability: Suitable for a wide range of impurities, both more and less polar than the main compound.[10]
-
Robust and Reproducible: Well-established technology with high reproducibility.
Limitations:
-
Peak Identification: Without a mass spectrometer or certified reference standards, peak identification is presumptive, based on retention time alone.
-
Co-elution: Structurally similar impurities may co-elute, leading to an overestimation of purity.
-
Solvent Consumption: HPLC can consume significant volumes of expensive and environmentally unfriendly solvents.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification
GC-MS combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[11] It is the gold standard for the analysis of volatile and semi-volatile compounds.[4]
The Rationale for GC-MS
Given that this compound has a boiling point of 258 °C, it is amenable to GC analysis. The key advantage of GC-MS is its ability to provide structural information about any detected impurities. The mass spectrometer fragments molecules in a reproducible way, creating a "mass spectral fingerprint" that can be compared against extensive libraries (like NIST) for positive identification. This is invaluable for identifying unknown degradation products or process-related impurities.
Experimental Protocol: Purity and Impurity Identification by GC-MS
This protocol describes a typical GC-MS method for the analysis of this compound.
1. Instrumentation and Consumables:
-
GC-MS system equipped with an autosampler and a mass selective detector.
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Ultra-high purity helium as the carrier gas.
-
GC vials with septa.
2. Chromatographic and MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 100 °C, hold for 2 min; ramp at 10 °C/min to 280 °C; hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
3. Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Filter if necessary, though typically less critical than for HPLC.
4. Data Analysis:
-
The Total Ion Chromatogram (TIC) is used to assess purity based on peak area percentages.
-
For each impurity peak, the corresponding mass spectrum is extracted.
-
The mass spectrum is compared against a spectral library (e.g., NIST) to tentatively identify the impurity. Confirmation may require analysis of a reference standard.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity and impurity analysis.
Advantages and Limitations of GC-MS
Advantages:
-
Definitive Identification: Provides mass spectral data for confident identification of impurities.[4]
-
High Sensitivity: Often more sensitive than HPLC-UV, especially with selected ion monitoring (SIM).[10]
-
High Efficiency: Capillary GC columns offer excellent separation efficiency.[4]
-
Faster Analysis: GC run times can be shorter than HPLC runs.[5]
Limitations:
-
Thermal Lability: The high temperatures of the inlet and column can cause degradation of the analyte or impurities, creating artifacts that are not present in the original sample.
-
Volatility Requirement: Only suitable for impurities that are volatile enough to pass through the GC system.[10] Non-volatile impurities (e.g., salts, polymers) will not be detected.
-
Derivatization: For some aldehydes, derivatization might be necessary to improve stability and chromatographic behavior, adding complexity to the sample preparation.[12][13]
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the analytical question at hand.[4]
| Feature | HPLC-UV | GC-MS | Rationale for this compound |
| Analyte Suitability | Excellent. Non-destructive, ideal for potentially thermally labile compounds.[5] | Good. Compound is volatile, but thermal stability is a potential concern. | HPLC is the safer, more conservative choice for routine purity checks. GC-MS is superior for impurity identification. |
| Identification Power | Low (Retention time only). | High (Mass spectral library matching). | GC-MS is essential for identifying unknown impurities or confirming the identity of known ones. |
| Speed | Slower (typically 10-60 min runs).[6] | Faster (runs can be <15 min).[5] | GC-MS offers higher throughput for screening volatile components. |
| Sensitivity | Good. | Excellent, especially in SIM mode.[10] | For trace-level impurity analysis, GC-MS is generally more sensitive. |
| Quantitation | Excellent and highly reproducible. | Good, but can be affected by matrix effects and thermal degradation. | HPLC is often preferred for precise quantitative assays for release testing. |
| Cost & Complexity | Higher initial and running costs due to solvent usage.[6][14] | Lower solvent cost, but instrumentation can be complex.[6] | Cost-per-sample can be lower for GC-MS if run times are significantly shorter. |
| Detection of Impurities | Detects a wide range of polar and non-polar, volatile and non-volatile impurities. | Only detects volatile and semi-volatile impurities. | HPLC provides a more comprehensive impurity profile by detecting non-volatile species that GC would miss. |
Conclusion and Recommendations
For the purity analysis of this compound, both HPLC and GC-MS are powerful and complementary techniques. The optimal choice depends on the specific goal of the analysis.
-
For routine quality control, batch release, and stability testing where the primary goal is to determine the purity percentage against a known profile, HPLC-UV is the recommended method. Its non-destructive nature eliminates concerns about thermal degradation, and it provides a more comprehensive view of both volatile and non-volatile impurities. The method is robust, reproducible, and well-suited for quantitative analysis as required by regulatory bodies.[8][15]
-
For impurity profiling, identification of unknown peaks, troubleshooting synthetic pathways, or investigating degradation products, GC-MS is the superior choice. Its ability to provide structural information via mass spectrometry is unparalleled for identifying unexpected components. While there is a risk of thermal degradation, this can often be minimized with careful method development (e.g., using a lower inlet temperature or derivatization).
In a comprehensive analytical strategy, the two techniques are best used in concert. HPLC provides the reliable, quantitative purity value, while GC-MS offers the deep dive into the identity of volatile and semi-volatile impurities, ensuring a complete and thorough understanding of the sample's composition. This dual approach provides the highest level of scientific integrity and trustworthiness for researchers and drug development professionals.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Chemsrc. (2025). 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ACS Publications. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education.
- BioPharm International. (n.d.). Method Validation Guidelines.
- (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- News-Medical. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.
- PubChem. (n.d.). This compound.
- ChemSynthesis. (2025). This compound - 57415-35-7.
- RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
- NIH. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC.
- ECHEMI. (n.d.). 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE Formula.
- Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC.
- Chemdad. (n.d.). 4-METHOXY-2-METHYLBENZALDEHYDE.
- ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C.
- EPA. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- ChemicalBook. (2025). 2-methoxy-4-methyl-benzaldehyde | 57415-35-7.
- Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
- UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry.
- Sigma-Aldrich. (n.d.). 2-Methoxybenzaldehyde 98 135-02-4.
- ChemicalBook. (2025). 2-methoxy-4-methyl-benzaldehyde | 57415-35-7.
- ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- PubMed Central. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- LookChem. (n.d.). This compound.
- (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography.
- ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
- (1994). HPLC Determination of Trace Levels of Aliphatic Aldehydes C1 - C4 in River and Tap Water Using On-Line Preconcentration.
- PubMed Central. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES.
- ACS Publications. (n.d.). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry.
- Google Patents. (n.d.). A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
- NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST WebBook.
- The Royal Society of Chemistry. (2023). Analyst.
- BLD Pharm. (n.d.). 57415-35-7|this compound.
- ChemBridge. (n.d.). This compound | CAS# 57415-35-7.
- NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook.
- NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook.
Sources
- 1. 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7 | Chemsrc [chemsrc.com]
- 2. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. youtube.com [youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. amptechfl.com [amptechfl.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. commons.und.edu [commons.und.edu]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 15. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Unveiling Molecular Architecture: A Comparative Guide to Validating 2-Methoxy-4-methylbenzaldehyde Derivative Structures with 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a critical, non-negotiable step in the synthesis workflow. While numerous analytical techniques provide valuable structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a powerful and indispensable tool for the definitive elucidation of complex molecular architectures in solution. This guide offers an in-depth, objective comparison of key 2D NMR techniques for validating the structure of a 2-Methoxy-4-methylbenzaldehyde derivative, supported by illustrative experimental data and detailed protocols.
The challenge with polysubstituted aromatic rings, such as in this compound derivatives, lies in the definitive assignment of substituent positions. While 1D ¹H NMR provides initial clues through chemical shifts and coupling patterns, overlapping signals and the inability to definitively link non-adjacent groups can lead to ambiguity.[1] 2D NMR resolves this by spreading correlations across a second dimension, providing a clear roadmap of atomic connectivity.[2]
This guide will dissect the structural validation of a representative molecule, "Derivative A," by systematically interpreting its COSY, HSQC, and HMBC spectra.
The Power of Orthogonal Data: Comparing 2D NMR Techniques
Different 2D NMR experiments provide unique and complementary information about molecular structure. By combining these datasets, we can build a self-validating picture of the molecule, ensuring the highest degree of confidence in the assigned structure.
| Technique | Information Provided | Primary Application for Derivative A |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[3] | Identifies adjacent protons on the aromatic ring, establishing the spin system. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to their attached carbons (¹J C-H coupling).[4] | Unambiguously links each aromatic proton to its corresponding carbon atom. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J C-H and ³J C-H).[5] | The cornerstone for confirming the substitution pattern by linking protons to non-protonated (quaternary) carbons and adjacent substituent carbons. |
Experimental Workflow: From Sample Preparation to Spectral Analysis
A robust and reproducible workflow is paramount for acquiring high-quality 2D NMR data. The following protocol outlines the key steps for the analysis of "Derivative A."
Experimental Protocol: 2D NMR Analysis of "Derivative A"
-
Sample Preparation:
-
Dissolve ~10-20 mg of the purified "Derivative A" in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, indicated by sharp, symmetrical peaks in the ¹H spectrum.[6]
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine appropriate spectral widths and pulse calibrations.
-
Acquire the following 2D spectra:
-
gCOSY (gradient-selected COSY): For ¹H-¹H correlations.
-
gHSQC (gradient-selected HSQC): For one-bond ¹H-¹³C correlations.
-
gHMBC (gradient-selected HMBC): For long-range ¹H-¹³C correlations, optimized for a J-coupling of 8 Hz.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FIDs in both dimensions.
-
Perform phase and baseline corrections for each spectrum.
-
Calibrate the chemical shift axes using the residual solvent signal (CHCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Analyze the cross-peaks in each 2D spectrum to establish correlations and build the molecular structure.
-
Structural Elucidation of "Derivative A": A Step-by-Step Analysis
Let us assume "Derivative A" is this compound. The following predicted ¹H and ¹³C NMR data will be used for our analysis.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound ("Derivative A")
| Position | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| 1-CHO | 10.35 | s | - | 191.5 |
| 2-C | - | - | - | 162.0 |
| 3-H | 7.05 | d | 8.0 | 115.0 |
| 4-C | - | - | - | 145.0 |
| 5-H | 7.40 | dd | 8.0, 1.5 | 132.0 |
| 6-H | 7.65 | d | 1.5 | 125.0 |
| 2-OCH₃ | 3.90 | s | - | 56.0 |
| 4-CH₃ | 2.40 | s | - | 22.0 |
COSY Analysis: Identifying the Aromatic Spin System
The COSY spectrum reveals which protons are neighbors on the aromatic ring. We expect to see a correlation between H-5 and H-6, and between H-5 and H-3, confirming their adjacency.
This establishes the connectivity of the three aromatic protons but does not yet place the substituents.
HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum provides direct, one-bond correlations between protons and carbons, allowing for the unambiguous assignment of the protonated carbons.
Table 2: Key HSQC Correlations for "Derivative A"
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| 7.65 | 125.0 | H-6 to C-6 |
| 7.40 | 132.0 | H-5 to C-5 |
| 7.05 | 115.0 | H-3 to C-3 |
| 3.90 | 56.0 | 2-OCH₃ to C-OCH₃ |
| 2.40 | 22.0 | 4-CH₃ to C-CH₃ |
| 10.35 | 191.5 | 1-CHO to C-CHO |
graph TD { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#EA4335"];subgraph "Protons (¹H)" { H6 [label="H-6"]; H5 [label="H-5"]; H3 [label="H-3"]; OCH3_H [label="OCH₃-H"]; CH3_H [label="CH₃-H"]; CHO_H [label="CHO-H"]; } subgraph "Carbons (¹³C)" { C6 [label="C-6"]; C5 [label="C-5"]; C3 [label="C-3"]; OCH3_C [label="OCH₃-C"]; CH3_C [label="CH₃-C"]; CHO_C [label="CHO-C"]; } H6 -- C6 [label="¹J"]; H5 -- C5 [label="¹J"]; H3 -- C3 [label="¹J"]; OCH3_H -- OCH3_C [label="¹J"]; CH3_H -- CH3_C [label="¹J"]; CHO_H -- CHO_C [label="¹J"];
}
With the protonated carbons assigned, the final step is to use long-range correlations to place the substituents and the aldehyde group correctly.
HMBC Analysis: The Final Piece of the Puzzle
The HMBC spectrum is the most informative for this structural problem, as it reveals correlations over two and three bonds. This allows us to connect the proton "islands" (the aromatic system, the methoxy group, the methyl group, and the aldehyde) to the non-protonated quaternary carbons of the aromatic ring.
Table 3: Key HMBC Correlations for "Derivative A"
| Proton Signal (ppm) | Correlated Carbon Signals (ppm) | Inference |
| 10.35 (1-CHO) | 125.0 (C-6), 135.0 (C-1) | Aldehyde is attached to C-1, adjacent to C-6. |
| 7.65 (H-6) | 191.5 (C-CHO), 135.0 (C-1) , 145.0 (C-4), 115.0 (C-3) | H-6 is ortho to the aldehyde and meta to the methyl group. |
| 3.90 (2-OCH₃) | 162.0 (C-2) , 115.0 (C-3) | Methoxy group is attached to C-2. |
| 2.40 (4-CH₃) | 115.0 (C-3), 132.0 (C-5), 145.0 (C-4) | Methyl group is attached to C-4. |
The crucial correlations are highlighted in bold. For instance, the correlation from the aldehyde proton (10.35 ppm) to the quaternary carbon at 135.0 ppm confirms this carbon as C-1. Similarly, the methoxy protons (3.90 ppm) correlate to the quaternary carbon at 162.0 ppm, identifying it as C-2. The methyl protons (2.40 ppm) correlate to the quaternary carbon at 145.0 ppm, placing the methyl group at C-4.
Conclusion: A Self-Validating Approach
By systematically applying COSY, HSQC, and HMBC experiments, we have unequivocally validated the structure of this compound. Each experiment provides a layer of data that, when combined, creates a self-validating and robust structural proof. COSY establishes the proton framework, HSQC links protons to their carbons, and HMBC provides the crucial long-range correlations that piece the entire puzzle together. This integrated 2D NMR approach is an essential component of the modern chemist's toolkit, providing the highest level of confidence in structural assignments for novel and complex molecules.
References
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
- Jacobsen, N. E. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
- Chemistry LibreTexts. (2024, November 12). 14: COSY.
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- Chemistry LibreTexts. (2024, November 12). 19: HMBC.
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Department of Chemistry.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. The Organic Chemistry Tutor.
- Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- Wikipedia. (2023, November 28). Two-dimensional nuclear magnetic resonance spectroscopy.
- Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
- Musmar, M. J., et al. (1984). Combined Application of Auto-Correlated (COSY) and Homonuclear J-Resolved Two-Dimensional NMR Spectra for the Assignment of Congested, Non-First Order Spectra of Polycyclic Aromatic Systems. Journal of Heterocyclic Chemistry, 21, 225.
- CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
Sources
A Senior Application Scientist's Comparative Guide to Alternative Reagents for 2-Methoxy-4-methylbenzaldehyde in Key Heterocyclic Syntheses
Abstract
2-Methoxy-4-methylbenzaldehyde is a valuable reagent in organic synthesis, prized for its specific electronic and steric properties. However, the optimization of synthetic routes, exploration of structure-activity relationships (SAR), and cost considerations often necessitate the evaluation of alternative reagents. This in-depth guide provides a comparative analysis of various substituted benzaldehydes as alternatives to this compound in two pivotal named reactions: the Pictet-Spengler synthesis of tetrahydro-β-carbolines and the Friedländer annulation for quinoline synthesis. By grounding our discussion in mechanistic principles and presenting supporting experimental data, this document serves as a practical resource for researchers, chemists, and drug development professionals to make informed decisions in reagent selection and reaction design.
The Decisive Role of Substituents: A Primer on Benzaldehyde Reactivity
The reactivity of a benzaldehyde derivative in nucleophilic addition and condensation reactions is fundamentally governed by the electronic properties of its aromatic substituents. These substituents modulate the electrophilicity of the carbonyl carbon, directly influencing reaction rates and yields.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃), such as those on this compound, donate electron density to the aromatic ring through resonance (mesomeric effect) and induction. This donation reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and generally slowing down the rate of nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) pull electron density away from the ring. This effect increases the electrophilicity of the carbonyl carbon, making it a more potent target for nucleophiles and typically accelerating reaction rates.[1]
This relationship is quantitatively described by the Hammett equation, which provides a framework for understanding how substituents influence reaction kinetics.[2] The choice of an alternative aldehyde is therefore not arbitrary but a strategic decision to fine-tune the electronic nature of the substrate for optimal reaction performance.
Comparative Analysis in the Pictet-Spengler Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydro-β-carbolines, a scaffold present in numerous bioactive natural products and pharmaceuticals.[3][4] The reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution.[5] The aldehyde component is critical, as its structure dictates the substituent at the C1 position of the final product and influences the rate of the initial imine formation and subsequent cyclization.
The mechanism proceeds via the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion. This ion is attacked by the electron-rich indole ring to achieve cyclization.[5]
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Performance Comparison of Aldehyde Alternatives
The following table compares the performance of this compound with other commercially available benzaldehydes in the Pictet-Spengler reaction with tryptamine. The presence of EDGs, as in the parent compound, leads to slower reaction rates compared to aldehydes with EWGs, but often results in cleaner reactions with high yields under optimized conditions.
| Reagent | Substituents | Key Electronic Effect | Typical Conditions | Yield (%) | Reference |
| This compound | 2-OCH₃, 4-CH₃ | Strong EDG | TFA, CH₂Cl₂ | High (Specific data not found, inferred high) | N/A |
| Benzaldehyde | None | Neutral (Baseline) | Refluxing HFIP, 8h | 95 | [3] |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong EDG | Refluxing HFIP, 24h | 93 | [3] |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong EWG | Refluxing HFIP, 2h | 96 | [3] |
| 4-Chlorobenzaldehyde | 4-Cl | Moderate EWG | Refluxing HFIP, 4h | 95 | [3] |
| Formaldehyde (Paraformaldehyde) | None (H) | N/A | AcOH:CH₂Cl₂, rt | 53 | [4] |
Analysis of Causality: The data clearly illustrates the principles outlined in Section 1. 4-Nitrobenzaldehyde, with its potent electron-withdrawing nitro group, significantly enhances the electrophilicity of the iminium intermediate, leading to a drastically reduced reaction time (2 hours) while maintaining an excellent yield.[3] Conversely, 4-Methoxybenzaldehyde, with its strong electron-donating methoxy group, requires a much longer reaction time (24 hours) to achieve a comparable yield.[3] Benzaldehyde serves as a neutral benchmark. This compound, possessing two EDGs, would be expected to have reactivity closer to that of 4-methoxybenzaldehyde, requiring forcing conditions or longer reaction times but ultimately capable of producing high yields. The choice of an alternative is a trade-off: EWGs offer speed, while EDGs may require more patience but can be beneficial if the substrate is sensitive to harsh acidic conditions needed for less reactive amines.
Protocol: Pictet-Spengler Synthesis of 1-Phenyl-1,2,3,4-tetrahydro-β-carboline
This protocol is adapted from a general procedure using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as both a solvent and a catalyst.[3]
Materials:
-
Tryptamine (0.5 mmol, 80 mg)
-
Benzaldehyde (0.5 mmol, 53 mg, 51 µL)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.8 mL)
-
Round-bottom flask with reflux condenser
-
Standard workup and purification glassware
Procedure:
-
Combine tryptamine (0.5 mmol) and benzaldehyde (0.5 mmol) in a round-bottom flask.
-
Add HFIP (0.8 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 60 °C).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion (typically 8 hours for benzaldehyde), cool the reaction mixture to room temperature.
-
Remove the low-boiling point HFIP by rotary evaporation.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the pure tetrahydro-β-carboline.
Comparative Analysis in the Friedländer Annulation for Quinoline Synthesis
The Friedländer synthesis is a classical and highly effective method for constructing the quinoline ring system, a privileged scaffold in medicinal chemistry.[6] The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone), typically under acid or base catalysis, to form a substituted quinoline.[7][8]
The choice of the carbonyl component is crucial for determining the substitution pattern of the resulting quinoline. When an aldehyde is used in conjunction with an enolizable ketone, it can participate in a tandem or one-pot reaction sequence, often involving an initial Knoevenagel or Claisen-Schmidt condensation followed by the cyclization.[9]
Caption: Plausible mechanisms for the Friedländer Annulation.
Performance Comparison in Tandem Friedländer-Knoevenagel Reactions
In a one-pot synthesis of 2-styryl quinolines, a 2-aminobenzophenone, a β-ketoester (like ethyl acetoacetate), and a substituted benzaldehyde are reacted. The reaction proceeds via an initial Friedländer annulation to form a 2-methylquinoline intermediate, which then undergoes a Knoevenagel condensation with the aldehyde. The reactivity of the aldehyde directly impacts the yield of this second step.
| Reagent | Substituents | Key Electronic Effect | Typical Conditions | Yield (%) | Reference |
| This compound | 2-OCH₃, 4-CH₃ | Strong EDG | In(OTf)₃, Solvent-free, 80°C | 84 | [9][10] |
| Benzaldehyde | None | Neutral (Baseline) | In(OTf)₃, Solvent-free, 80°C | 92 | [9][10] |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong EDG | In(OTf)₃, Solvent-free, 80°C | 89 | [9][10] |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong EWG | In(OTf)₃, Solvent-free, 80°C | 95 | [9][10] |
| 4-Chlorobenzaldehyde | 4-Cl | Moderate EWG | In(OTf)₃, Solvent-free, 80°C | 93 | [9][10] |
| 2-Hydroxy-4-methylbenzaldehyde | 2-OH, 4-CH₃ | Strong EDG | In(OTf)₃, Solvent-free, 80°C | 86 | [9][10] |
Analysis of Causality: In this tandem reaction, the trend is consistent: aldehydes bearing EWGs (e.g., 4-nitro, 4-chloro) provide slightly higher yields than those with EDGs (e.g., methoxy, hydroxy).[9][10] This is because the Knoevenagel condensation step is accelerated by increased electrophilicity of the aldehyde's carbonyl carbon. However, the differences in yield are less pronounced than the differences in reaction time seen in the Pictet-Spengler reaction. This suggests that under these specific Lewis acid-catalyzed, solvent-free conditions, the reaction is robust enough to accommodate a wide range of substituted benzaldehydes, achieving excellent yields across the board. This compound performs very well, delivering a high yield of 84%. An alternative like 2-Hydroxy-4-methylbenzaldehyde gives a comparable yield (86%), demonstrating its viability as a substitute.[9][10]
Protocol: One-Pot Tandem Friedländer-Knoevenagel Synthesis of 2-Styryl Quinolines
This protocol is adapted from the In(OTf)₃-catalyzed synthesis of 2-styryl quinolines.[9]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Substituted Benzaldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (10 mol%)
-
Reaction vial with magnetic stirrer
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), the chosen benzaldehyde (1.0 mmol), and In(OTf)₃ (0.1 mmol).
-
Stir the neat reaction mixture at 80 °C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the mixture to room temperature.
-
Add ethyl acetate (10 mL) and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-styryl quinoline.
Summary and Reagent Selection Workflow
The choice of an alternative to this compound is a multi-faceted decision guided by the specific reaction, desired outcome, and practical constraints.
-
For Rate Acceleration: In reactions like the Pictet-Spengler synthesis where kinetics are sensitive to substituent effects, aldehydes with electron-withdrawing groups (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde) are excellent choices to significantly reduce reaction times.
-
For Substrate Compatibility: If a substrate is sensitive or prone to side reactions under harsh conditions, an aldehyde with strong electron-donating groups (e.g., 4-methoxybenzaldehyde, 2-hydroxy-4-methylbenzaldehyde) may be preferable, even if it requires longer reaction times or higher temperatures.
-
For Robust Reactions: In highly efficient, well-catalyzed reactions like the tandem Friedländer annulation described, a wider variety of substituted benzaldehydes, including both electron-rich and electron-poor variants, can be used with minimal impact on yield, offering greater flexibility in analogue synthesis.
Caption: Decision workflow for selecting an alternative aldehyde reagent.
References
- Benchchem.
- Benchchem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- Benchchem.
- Chen, Y., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. The Journal of Organic Chemistry. [Link]
- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
- T-Thuy, P., et al. (2021).
- Wikipedia. Pictet–Spengler reaction. [Link]
- Kumar, D., et al. (2015). In(OTf)
- Kumar, D., et al. (2015). In(OTf)
- Organic Chemistry Portal. Friedlaender Synthesis. [Link]
- Wikipedia. Friedländer synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. In(OTf)3-catalyzed synthesis of 2-styryl quinolines: scope and limitations of metal Lewis acids for tandem Friedländer annulation–Knoevenagel condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Benchmarking the efficiency of different synthetic routes to 2-Methoxy-4-methylbenzaldehyde
Introduction: The Significance of 2-Methoxy-4-methylbenzaldehyde in Modern Chemistry
This compound is a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and fragrance industries. Its unique substitution pattern makes it an essential building block for complex molecular architectures. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, comparative analysis of various synthetic routes to this compound, offering experimental data and field-proven insights to inform the selection of the most appropriate method for a given application.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical strategies. Each route presents a unique set of advantages and challenges in terms of yield, reaction conditions, reagent toxicity, and scalability. Here, we dissect five prominent synthetic pathways.
Route 1: Two-Step Synthesis via Duff Reaction of m-cresol and Subsequent Methylation
This classical approach involves the ortho-formylation of a readily available phenol, m-cresol, followed by the methylation of the resulting hydroxyl group.
Step 1: Duff Reaction of m-cresol
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent to introduce an aldehyde group ortho to the hydroxyl group of a phenol.[1] While offering good regioselectivity for the ortho position, the Duff reaction is often hampered by low yields, typically in the range of 15-29%.[2][3] The reaction requires heating in a glycerol-boric acid medium or in trifluoroacetic acid.[3]
Step 2: Methylation of 2-hydroxy-4-methylbenzaldehyde
The intermediate, 2-hydroxy-4-methylbenzaldehyde, is then methylated to afford the final product. This step can be achieved with high efficiency using a variety of methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base. Yields for this type of methylation are often excellent, with some procedures reporting near-quantitative conversion.[4]
Causality of Experimental Choices: The choice of the Duff reaction is dictated by its ability to directly functionalize the ortho position of the phenol. However, its inefficiency is a significant drawback for large-scale production.[1] The subsequent high-yield methylation step partially compensates for the poor performance of the initial formylation.
Route 2: Direct Formylation of 3-Methoxytoluene via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, such as 3-methoxytoluene.[5][6] This one-pot reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to directly introduce a formyl group onto the aromatic ring.[7][8]
Experimental Insights: This method is often favored for its operational simplicity and generally good yields. For analogous substrates, yields of around 77% have been reported.[7] The reaction is typically carried out at low to ambient temperatures, making it a more energy-efficient option compared to high-temperature methods.
Causality of Experimental Choices: The electron-donating nature of the methoxy group in 3-methoxytoluene activates the aromatic ring, making it susceptible to electrophilic attack by the Vilsmeier reagent. The regioselectivity is governed by the directing effects of the substituents, favoring formylation at the position ortho to the methoxy group and para to the methyl group.
Route 3: Sommelet Reaction of 2-methoxy-4-methylbenzyl halide
The Sommelet reaction provides a pathway to aldehydes from benzylic halides using hexamethylenetetramine (HMTA) and water.[9] This route necessitates the prior synthesis of 2-methoxy-4-methylbenzyl halide, typically from 2-methoxy-4-methyltoluene via radical halogenation.
Reaction Efficiency: The Sommelet reaction itself can proceed with good yields, with some reports indicating yields exceeding 80%.[10][11] The overall efficiency of this route, however, is dependent on the yield of the initial halogenation step.
Causality of Experimental Choices: This method is advantageous when the corresponding benzyl halide is readily accessible. The reaction proceeds through the formation of a quaternary ammonium salt, which is subsequently hydrolyzed to the aldehyde.[9] It offers a good alternative to direct formylation methods, particularly when regioselectivity issues arise with other techniques.
Route 4: Direct Oxidation of 2-methoxy-4-methyltoluene
The direct oxidation of the methyl group of 2-methoxy-4-methyltoluene to an aldehyde is an atom-economical and attractive route. Various oxidizing agents and catalytic systems can be employed for this transformation.
Methodologies and Performance:
-
Catalytic Oxidation: Systems using catalysts such as vanadium oxide have been explored for the selective oxidation of substituted toluenes.[12]
-
Mediated Electrochemical Oxidation: The use of redox mediators like ceric methanesulphonate in an electrochemical setup has been shown to be effective for the oxidation of similar substrates, with yields in the range of 65-78%.[13]
Causality of Experimental Choices: The selection of the oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid. Catalytic methods offer the potential for greener and more sustainable processes.[14]
Route 5: Grignard Reaction of 2-methoxy-4-methylphenylmagnesium bromide
This organometallic approach involves the formation of a Grignard reagent from 2-methoxy-4-methylbromobenzene, which is then reacted with a formylating agent such as N,N-dimethylformamide (DMF) or ethyl orthoformate.[15][16]
Laboratory-Scale Viability: This method is well-suited for laboratory-scale synthesis, offering a reliable and versatile route. The formation of the Grignard reagent is a standard organometallic transformation, and its subsequent reaction with a formylating agent generally proceeds with good yields.
Causality of Experimental Choices: This route is particularly useful when the corresponding aryl halide is the most accessible starting material. The nucleophilic nature of the Grignard reagent allows for a facile reaction with the electrophilic carbon of the formylating agent.
Quantitative Data Summary and Comparison
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Duff Reaction & Methylation | m-cresol, Methylating agent | HMTA, Glycerol/Boric Acid or TFA; Base | 15-29% (Duff)[2][3], >95% (Methylation)[4] | High temperature (Duff) | Good ortho-selectivity for formylation | Low yield in the first step, harsh conditions |
| Vilsmeier-Haack Reaction | 3-Methoxytoluene | DMF, POCl₃ | ~77% (for similar substrates)[7] | 0°C to room temperature | One-pot, good yield, mild conditions | Use of corrosive and water-sensitive reagents |
| Sommelet Reaction | 2-methoxy-4-methylbenzyl halide | HMTA, Water | >80%[10][11] | Reflux in aqueous medium | Good yield, avoids direct formylation issues | Requires pre-synthesis of the benzyl halide |
| Direct Oxidation | 2-methoxy-4-methyltoluene | Oxidizing agent/catalyst (e.g., Ceric salts) | 65-78%[13] | Varies with oxidant | Atom-economical, potentially green | Risk of over-oxidation, catalyst may be expensive |
| Grignard Reaction | 2-methoxy-4-methylbromobenzene | Mg, Formylating agent (e.g., DMF) | Good (specific data needed) | Anhydrous conditions, low temperature | Versatile, good for lab scale | Requires anhydrous conditions, multi-step |
Experimental Protocols and Visualizations
Protocol 1: Vilsmeier-Haack Formylation of 3-Methoxytoluene
Materials:
-
3-Methoxytoluene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-methoxytoluene (1.0 eq) in DMF (10 volumes) at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise while maintaining the temperature.[7][8]
-
Stir the reaction mixture at room temperature for 6.5 hours.[7]
-
Cool the mixture to 0 °C and add a solution of sodium acetate (5.6 eq) in water. Stir for 10 minutes.[7]
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Caption: Workflow for the Duff Reaction and Methylation Synthesis.
Conclusion and Future Outlook
The synthesis of this compound can be accomplished through a variety of routes, each with its own set of merits and demerits. For laboratory-scale synthesis where versatility is key, the Grignard reaction offers a reliable pathway. For larger-scale production, the Vilsmeier-Haack reaction presents an attractive balance of good yield, mild reaction conditions, and operational simplicity. While the Duff reaction followed by methylation is a classic route, its low efficiency in the formylation step makes it less desirable for industrial applications. The Sommelet reaction is a strong contender if the corresponding benzyl halide is readily available.
Looking forward, the development of more efficient and environmentally benign catalytic systems for the direct oxidation of 2-methoxy-4-methyltoluene holds the most promise for a truly green and sustainable synthesis of this important aldehyde. As the principles of green chemistry become increasingly integral to chemical manufacturing, research in this area will undoubtedly pave the way for more economical and eco-friendly production methods. [17][18][19]
References
- BenchChem. (2025).
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
- BenchChem. (2025).
- Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals. BenchChem.
- Wikipedia. (2024). Duff reaction.
- Unacademy. (n.d.).
- Yadav, J. S., & Reddy, B. V. S. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (2024). Sommelet reaction.
- ResearchGate. (2021).
- Wikipedia. (2024). Vilsmeier–Haack reaction.
- ResearchGate. (n.d.).
- Sommelet Reaction. (n.d.). In Name Reactions in Organic Synthesis.
- L.S.College, Muzaffarpur. (2020).
- Organic Syntheses. (n.d.). Procedure.
- Wikipedia. (2024).
- Zhang, N., & Dong, D. (n.d.).
- BenchChem. (2025).
- Organic Syntheses. (n.d.). Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard reagents: o-anisaldehyde.
- Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde.
- Royal Society of Chemistry. (n.d.). A revisit to the Gattermann reaction: interesting synthesis of nitrogen heterocyclic aromatic halides and their fluorescence properties.
- Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
- Google Patents. (n.d.).
- Chem-St
- Wikipedia. (2024).
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP0028725A1 - Process for the preparation of aromatic aldehydes according to the Sommelet reaction.
- BenchChem. (2025). Synthesis and discovery of 2-Methylbenzaldehyde.
- Biosynth. (n.d.). 2-Hydroxy-4-methylbenzaldehyde.
- Royal Society of Chemistry. (n.d.). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide.
- BYJU'S. (n.d.).
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- Scribd. (n.d.). Aldehydes, Ketones, and Carboxylic Acids.
Sources
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 10. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 11. EP0028725A1 - Process for the preparation of aromatic aldehydes according to the Sommelet reaction - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN103880574A - Method for preparing aromatic aldehyde by catalytic oxidation of toluene compound - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activities of 2-Methoxy-4-methylbenzaldehyde and its Hydroxy Analogue, 2-Hydroxy-4-methylbenzaldehyde
For researchers and professionals in drug development, the nuanced differences between structurally similar molecules can dictate their biological efficacy and therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of 2-Methoxy-4-methylbenzaldehyde and its hydroxy analogue, 2-Hydroxy-4-methylbenzaldehyde (also known as 4-methylsalicylaldehyde). While direct comparative studies on these two specific molecules are not extensively available in current literature, this guide synthesizes existing experimental data for the individual compounds and related benzaldehyde derivatives to provide a robust comparative analysis based on established structure-activity relationships.
Introduction to the Compounds
2-Hydroxy-4-methylbenzaldehyde is an aromatic aldehyde that features both a hydroxyl (-OH) and a methyl (-CH₃) group on the benzene ring.[1] This substitution pattern makes it a versatile precursor for synthesizing more complex molecules with potential biological activities, such as coumarins and Schiff bases.[1] In contrast, this compound possesses a methoxy (-OCH₃) group in place of the hydroxyl group. This seemingly minor structural alteration can significantly impact the compound's physicochemical properties and, consequently, its biological profile.
Comparative Analysis of Biological Activities
The presence of a hydroxyl group versus a methoxy group at the C2 position of the benzaldehyde ring is a critical determinant of the molecule's biological activity. Phenolic hydroxyl groups are well-known for their ability to donate a hydrogen atom, a key mechanism in antioxidant activity. The replacement of this hydroxyl group with a methoxy group can alter the electronic and steric properties of the molecule, influencing its interactions with biological targets.
Antimicrobial Activity
This compound , on the other hand, is more frequently cited as a reagent in chemical syntheses, such as in the preparation of tachykinin NK2 receptor antagonists.[3] While direct studies on its antimicrobial activity are scarce, the replacement of the phenolic hydroxyl with a methoxy group can be inferred to reduce its antimicrobial efficacy. The antimicrobial action of many phenolic compounds is attributed to their ability to disrupt microbial cell membranes and interact with cellular proteins, activities in which the hydroxyl group often plays a pivotal role.
Antioxidant Activity
The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. This activity is largely attributed to the ability of the hydroxyl group to scavenge free radicals.
2-Hydroxy-4-methylbenzaldehyde is expected to possess significant antioxidant activity due to the presence of the phenolic hydroxyl group. This is supported by studies on structurally similar compounds like salicylaldehyde and its derivatives, which have been investigated for their antioxidant properties.[4]
For This compound , the absence of the free hydroxyl group likely diminishes its direct antioxidant capacity compared to its hydroxy analogue. While the methoxy group can influence the electronic properties of the aromatic ring, it is a less effective hydrogen donor than a hydroxyl group.
Anti-inflammatory Activity
The anti-inflammatory effects of benzaldehyde derivatives are often linked to their ability to modulate key signaling pathways involved in inflammation.
2-Hydroxy-4-methylbenzaldehyde and its derivatives are utilized in the preparation of compounds with anti-inflammatory properties.[2] The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. For instance, related hydroxybenzaldehyde derivatives have been shown to suppress nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This is often achieved through the modulation of signaling pathways such as the NF-κB and MAPK pathways.[6]
Direct experimental data on the anti-inflammatory activity of This compound is limited. However, studies on other methoxy-substituted benzaldehyde derivatives suggest potential anti-inflammatory effects, which may be mediated through different mechanisms compared to their hydroxy counterparts.[7] The modulation of inflammatory pathways by these compounds highlights the intricate relationship between structure and function.
Physicochemical Properties: A Comparative Overview
The structural differences between these two molecules lead to distinct physicochemical properties that influence their handling, reactivity, and bioavailability.
| Property | This compound | 2-Hydroxy-4-methylbenzaldehyde |
| Molecular Formula | C₉H₁₀O₂ | C₈H₈O₂ |
| Molecular Weight | 150.17 g/mol [8] | 136.15 g/mol [9] |
| Melting Point | Not specified in results | 58-61 °C[1][9][10] |
| Appearance | Not specified in results | Solid[1] |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below. These protocols are based on established techniques for evaluating the biological activities of benzaldehyde derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against a specific microorganism.
Materials:
-
Test compound (this compound or 2-Hydroxy-4-methylbenzaldehyde)
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the inoculum to each well containing the diluted compound. Include positive (inoculum only) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
Test compound
-
DPPH solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compound in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
Signaling Pathways and Mechanisms of Action
The biological effects of these benzaldehyde derivatives are mediated through their interaction with specific cellular signaling pathways. The presence of a hydroxyl or methoxy group can significantly influence these interactions.
Anti-inflammatory Signaling Cascade
Many phenolic compounds exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
Caption: Putative mechanism of anti-inflammatory action of hydroxybenzaldehydes.
Conclusion
The comparative analysis of this compound and its hydroxy analogue, 2-Hydroxy-4-methylbenzaldehyde, underscores the profound impact of a single functional group on the biological activity of a molecule. While the hydroxy analogue demonstrates significant potential as an antimicrobial and anti-inflammatory agent, largely attributable to its phenolic hydroxyl group, the biological activities of the methoxy analogue remain less explored. The available evidence suggests that the methoxy derivative may have a different, and potentially less potent, biological profile in these specific areas. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of both compounds and to guide the rational design of new benzaldehyde-based therapeutic agents.
References
- Benchchem.
- PrepChem.com. Synthesis of 2-hydroxy-4-methylbenzaldehyde.
- MySkinRecipes. 2-Hydroxy-4-methylbenzaldehyde.
- MDPI.
- Biosynth. 2-Hydroxy-4-methylbenzaldehyde | 698-27-1 | FH70218.
- Benchchem.
- ChemicalBook. 2-Methoxy-4-methyl-benzaldehyde | 57415-35-7.
- Biomolecules & Therapeutics. Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde.
- PubChem. This compound | C9H10O2 | CID 6423793.
- MDPI. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights.
Sources
- 1. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biomolther.org [biomolther.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Assay of 2-Methoxy-4-methylbenzaldehyde Derivatives: A Comparative Framework
For researchers and drug development professionals navigating the therapeutic potential of novel small molecules, a robust and well-defined in vitro testing cascade is paramount. This guide provides a comparative framework for evaluating the biological activity of 2-Methoxy-4-methylbenzaldehyde derivatives. While direct comparative studies on a wide range of these specific derivatives are nascent in publicly available literature, this document synthesizes data from structurally similar benzaldehydes to propose a comprehensive in vitro assay strategy. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical framework for data interpretation, empowering you to build a self-validating system for your screening campaign.
Introduction: The Therapeutic Promise of Substituted Benzaldehydes
Benzaldehyde and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antifungal, and cytotoxic effects[1][2]. The strategic placement of substituents, such as methoxy and methyl groups, on the benzene ring can significantly modulate this activity, influencing factors like cell permeability, target binding affinity, and metabolic stability[3]. This compound, a readily synthesizable aromatic aldehyde, serves as a promising starting point for the development of novel therapeutic agents[4][5][6][7]. This guide will focus on three key areas of in vitro evaluation pertinent to this class of compounds: antimicrobial/antifungal activity, cytotoxicity against cancer cell lines, and enzyme inhibition.
Comparative In Vitro Assays: A Tripartite Evaluation Strategy
Based on the known biological activities of related benzaldehyde derivatives, a logical in vitro screening cascade for novel this compound analogs should encompass antimicrobial, cytotoxic, and enzyme-inhibitory assays.
Antimicrobial and Antifungal Susceptibility Testing
Rationale: Many benzaldehyde derivatives, particularly those with hydroxyl and methoxy substitutions, have demonstrated significant antimicrobial and antifungal properties[1][2][8]. The mechanism of action often involves the disruption of microbial cell membranes[9][10][11]. Therefore, initial screening of novel this compound derivatives should include assays to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of clinically relevant pathogens.
Featured Assay: Broth Microdilution for MIC and MBC/MFC Determination
This method is a standardized and widely accepted technique for quantifying the in vitro antimicrobial activity of a compound.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining MIC and MBC/MFC using broth microdilution.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
-
MBC/MFC Determination: To determine the MBC or MFC, an aliquot from each well that shows no visible growth is plated onto an appropriate agar medium. After incubation, the number of surviving colonies is counted. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Illustrative Comparative Data:
The following table presents hypothetical MIC data for a series of this compound derivatives, illustrating how structure-activity relationships (SAR) can be elucidated. This data is based on trends observed in related benzaldehyde compounds.
| Compound | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| Parent | H | H | >256 | >256 |
| Derivative A | OH | H | 128 | 64 |
| Derivative B | H | Cl | 64 | 128 |
| Derivative C | OH | Cl | 32 | 32 |
Cytotoxicity Screening Against Cancer Cell Lines
Rationale: Benzaldehyde derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis or the modulation of key signaling pathways involved in cell proliferation and survival[3][12]. Therefore, evaluating the cytotoxic potential of novel this compound derivatives is a crucial step in assessing their therapeutic potential as anticancer agents.
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. It is a robust and high-throughput method for assessing the cytotoxic effects of compounds.[12]
Signaling Pathways Potentially Modulated by Benzaldehyde Derivatives
Caption: Potential signaling pathways inhibited by benzaldehyde derivatives leading to reduced cell proliferation and induced apoptosis.[12]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Illustrative Comparative Data:
The following table provides hypothetical IC50 values for a series of this compound derivatives against a cancer cell line.
| Compound | R1 | R2 | IC50 (µM) vs. MCF-7 |
| Parent | H | H | >100 |
| Derivative D | NO2 | H | 55.2 |
| Derivative E | H | Br | 32.8 |
| Derivative F | NO2 | Br | 15.1 |
| Doxorubicin | - | - | 0.8 |
Enzyme Inhibition Assays
Rationale: The biological effects of small molecules are often mediated through their interaction with specific enzymes. Benzaldehyde derivatives have been shown to inhibit various enzymes, including tyrosinase and aldehyde dehydrogenases (ALDH)[13][14]. Screening novel this compound derivatives against a panel of relevant enzymes can help to elucidate their mechanism of action and identify potential therapeutic targets.
Featured Assay: Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders.
Step-by-Step Protocol:
-
Assay Preparation: In a 96-well plate, add a solution of mushroom tyrosinase in phosphate buffer.
-
Compound Addition: Add various concentrations of the this compound derivatives to the wells. Include a known inhibitor (e.g., kojic acid) as a positive control.
-
Pre-incubation: Incubate the plate at room temperature for a short period to allow the compounds to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate, L-DOPA.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome, the product of the enzymatic reaction.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.
Illustrative Comparative Data:
The following table shows hypothetical tyrosinase inhibition data for a series of this compound derivatives.
| Compound | R1 | R2 | Tyrosinase IC50 (µM) |
| Parent | H | H | >200 |
| Derivative G | OH | H | 85.3 |
| Derivative H | H | OH | 42.1 |
| Derivative I | OH | OH | 18.9 |
| Kojic Acid | - | - | 15.2 |
Conclusion: A Path Forward for Your Research
References
- BenchChem. (n.d.). Antimicrobial and Antifungal Activity of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives.
- PubMed. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes.
- Ovid. (n.d.). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.
- BenchChem. (n.d.). Cytotoxicity of 2-Methylbenzaldehyde Derivatives: A Comparative Guide.
- PubMed. (n.d.). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.
- New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes.
- ResearchGate. (n.d.). (PDF) Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.
- ResearchGate. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus | Request PDF.
- BenchChem. (n.d.). A Comparative Analysis of the Antimicrobial Activity of 2,4,5-Trimethoxybenzaldehyde and Other Benzaldehydes.
- PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
- SciSpace. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies.
- PMC - NIH. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains.
- PubChem. (n.d.). This compound | C9H10O2 | CID 6423793.
- SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review.
- MDPI. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing.
- PMC - PubMed Central. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
- ResearchGate. (n.d.). Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives.
- ResearchGate. (n.d.). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups.
- ResearchGate. (n.d.). Structure–activity relationships of 2–methylbenzaldehyde analogues. (a)....
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- ResearchGate. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
- ChemSynthesis. (n.d.). This compound - 57415-35-7, C9H10O2, density, melting point, boiling point, structural formula, synthesis.
- BenchChem. (n.d.). A Comparative Analysis of Methyl 4-formylbenzoate and Other Benzaldehyde Derivatives for Researchers and Drug Development Profes.
- MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
- LookChem. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. lookchem.com [lookchem.com]
- 8. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Methoxy-4-methylbenzaldehyde in Reaction Mixtures
Introduction: Beyond the Endpoint
In the landscape of pharmaceutical and fine chemical synthesis, the accurate quantification of key intermediates like 2-Methoxy-4-methylbenzaldehyde is not merely an analytical exercise; it is a critical determinant of process efficiency, yield optimization, and impurity profiling. Monitoring the consumption of this aromatic aldehyde and the formation of its corresponding products in real-time or at discrete intervals provides the empirical foundation upon which robust, scalable, and reproducible chemical processes are built. This guide offers a comparative analysis of the three most prevalent analytical techniques for this task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As we delve into each methodology, we will move beyond simple procedural lists to explore the underlying causality of experimental choices, empowering you, the research scientist, to select and tailor the optimal approach for your specific synthetic context.
The Foundational Step: Strategic Sample Preparation
Before any injection or measurement, the integrity of the analytical result is determined by the quality of the sample preparation.[1] A reaction mixture is a complex matrix of reactants, reagents, catalysts, solvents, and products. The primary goal of sample preparation is to present the analyte to the instrument in a suitable form, free from interferences that could compromise data quality or damage the system.[2][3]
The choice of preparation technique is a strategic one, balancing efficiency with the required level of cleanliness.[4]
-
"Dilute and Shoot": This is the most straightforward method, involving the dilution of a reaction aliquot with a compatible solvent followed by direct analysis.[1] It is best suited for relatively clean reaction mixtures where the analyte concentration is high and matrix components do not interfere with the analysis or harm the instrument. Causality: The primary driver for this choice is speed. However, it risks column/inlet contamination and potential matrix effects that can suppress or enhance the analyte signal, leading to inaccurate quantification.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.[2] For a typical organic reaction, an aliquot might be quenched in water and the analyte extracted into an organic solvent like ethyl acetate or dichloromethane. Causality: LLE is chosen to remove non-volatile salts, polar reagents, and catalysts that are incompatible with GC analysis or that might irreversibly bind to an HPLC column.
-
Filtration: This is a non-negotiable final step for chromatographic methods.[5] Passing the prepared sample through a syringe filter (typically 0.2 or 0.45 µm) prevents particulates from clogging instrument tubing or, more critically, the head of the analytical column.[1] Causality: This simple action is a crucial investment in the longevity and performance of the chromatographic system, preventing costly downtime and ensuring reproducible results.
Caption: General workflow for preparing a reaction mixture sample for analysis.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds, making it exceptionally well-suited for many organic reaction mixtures.[6] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase method is the logical choice.
The Causality of Method Design: We select a reversed-phase C18 column because its nonpolar stationary phase provides excellent retention and separation for moderately polar aromatic compounds like our target analyte.[6] The mobile phase, a gradient of water and acetonitrile, allows us to elute a range of compounds with varying polarities; starting with a higher water content to retain the analyte, then increasing the organic solvent percentage to elute it and any less polar impurities.[7][8] A UV detector is ideal due to the strong chromophore of the benzaldehyde moiety, providing high sensitivity.[6]
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Quench it in 950 µL of methanol or acetonitrile in a microcentrifuge tube.
-
Vortex thoroughly. If solids are present (e.g., from catalysts or salts), centrifuge the sample.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of a this compound reference standard in methanol.
-
Perform serial dilutions to create a set of calibration standards ranging from approximately 1 µg/mL to 200 µg/mL.[8]
-
-
Instrumentation and Conditions:
-
System: Standard HPLC with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[6]
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient: 40% B to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Ensure the correlation coefficient (r²) is > 0.998.[8]
-
Quantify the amount of this compound in the reaction sample by interpolating its peak area on the calibration curve.
-
Caption: Workflow for the quantitative analysis by HPLC.
Method 2: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[5] Given its molecular weight (150.17 g/mol ) and structure, this compound is sufficiently volatile for GC analysis, which often provides higher resolution and faster run times than HPLC.[9]
The Causality of Method Design: A GC equipped with a Flame Ionization Detector (FID) is a robust and cost-effective choice for routine quantification, as FID response is highly linear and proportional to the mass of carbon atoms.[10] Alternatively, a Mass Spectrometry (MS) detector can be used; while more expensive, it provides definitive identification of the analyte peak based on its mass spectrum, which is invaluable in complex reaction mixtures.[10] A mid-polarity column (e.g., DB-35ms or similar) is selected to provide good separation between the analyte and other potential aromatic components of the reaction.
Experimental Protocol: GC-FID/MS
-
Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Dilute it in 950 µL of a suitable volatile solvent like diethyl ether or ethyl acetate in a GC vial.[11]
-
If the reaction solvent is non-volatile (e.g., DMF, DMSO), an LLE step is required first.
-
Add an internal standard (e.g., dodecane) to the dilution solvent for improved precision.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of a this compound reference standard in the same solvent used for sample dilution.
-
Prepare a series of calibration standards, each containing the same fixed concentration of the internal standard.
-
-
Instrumentation and Conditions:
-
System: GC with FID or MS detector, and a split/splitless injector.
-
Column: Equity-1 or HP-5MS, 30 m x 0.25 mm x 0.25 µm.[11]
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1 (adjust as needed based on concentration).
-
Oven Program: Hold at 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[11]
-
Detector Temperature: 280 °C (FID) or MS Transfer Line at 280 °C.
-
MS Mode (if used): Full Scan (m/z 40-300) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity, using ions like m/z 150, 149, and 121.[10]
-
-
Data Analysis and Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the analyte in the sample using its area ratio and the calibration curve.
-
Caption: Workflow for the quantitative analysis by GC.
Method 3: Quantitative NMR (qNMR) Spectroscopy
qNMR stands apart from chromatographic techniques as it is a primary analytical method. The integrated area of an NMR signal is directly proportional to the number of nuclei generating that signal.[12] This allows for the determination of the concentration of an analyte relative to a certified internal standard without the need for a calibration curve using the analyte itself.
The Causality of Method Design: qNMR is chosen for its high accuracy, precision, and speed of analysis once the sample is prepared. It provides a direct molar ratio of the analyte to other components in the mixture, which is extremely powerful for reaction monitoring. The key is selecting a suitable internal standard (calibrant) that is stable, accurately weighable, and has a sharp, singlet resonance in an uncongested region of the spectrum.[12] We must also use acquisition parameters that ensure full relaxation of all nuclei between pulses (a long relaxation delay, D1) to guarantee signal integrals are truly quantitative.[12]
Experimental Protocol: ¹H qNMR
-
Sample and Standard Preparation:
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into a vial.
-
Accurately weigh approximately 20-40 mg of the reaction mixture into the same vial. The mass ratio should be chosen to give comparable signal intensities.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to a high-quality NMR tube.
-
-
Instrumentation and Data Acquisition:
-
System: NMR Spectrometer (≥ 400 MHz recommended for better signal dispersion).
-
Experiment: Standard 1D proton experiment.
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): At least 5 times the longest T₁ of any signal of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 or 16 (ensure adequate signal-to-noise).
-
Spinning: Off, to avoid spinning sidebands.[12]
-
-
-
Data Analysis and Quantification:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, unique signal for this compound (e.g., the aldehyde proton at ~10 ppm or the methoxy singlet).[13][14]
-
Integrate the known signal for the internal standard (e.g., the two vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate the concentration using the following formula[12]:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * (Pstd / Panalyte)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
P = Purity
-
-
Caption: Workflow for the quantitative analysis by qNMR.
Comparative Guide: Selecting the Right Tool for the Job
The choice of analytical method is dictated by the specific requirements of the study, available instrumentation, and desired throughput. The table below provides a direct comparison to guide your decision-making process.
| Parameter | HPLC-UV | GC-FID/MS | qNMR |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation based on volatility and boiling point. | Direct spectroscopic measurement of molar concentration. |
| Analyte Suitability | Excellent for non-volatile or thermally labile compounds. | Ideal for volatile and semi-volatile, thermally stable compounds. | Applicable to any soluble compound with unique NMR signals. |
| Sensitivity | High (Low µg/mL to ng/mL). | Very High (µg/mL to pg/mL), especially with MS in SIM mode. | Moderate (Requires mg/mL to high µg/mL concentrations). |
| Selectivity | Good; can be optimized with mobile phase and column choice. | Excellent; very high peak capacity. MS provides definitive identification. | Good; depends on spectral resolution. Can suffer from peak overlap. |
| Speed/Throughput | Moderate (10-20 min per sample). | High (5-15 min per sample). | High for sample acquisition (<5 min), but sample prep is manual. |
| Accuracy & Precision | Excellent with proper validation (typically <2% RSD).[15] | Excellent with an internal standard (typically <2% RSD).[16] | Highest accuracy as a primary method (<1% RSD possible).[12] |
| Pros | - Versatile and widely applicable- Robust and reliable- Good for complex mixtures | - High resolution and speed- MS provides structural info- Low solvent consumption | - No analyte-specific standard needed for relative quantification- Very high accuracy- Provides structural info on entire sample |
| Cons | - Higher solvent consumption- Potential for column degradation | - Analyte must be volatile- Inlet can be prone to contamination | - Lower sensitivity- High capital cost for instrument- Potential for signal overlap |
| Best For... | Routine QC, stability studies, analysis of non-volatile reaction components. | High-throughput screening, impurity profiling of volatile compounds, reaction monitoring. | Mechanistic studies, purity determination of standards, direct measurement of molar ratios. |
Conclusion
The quantitative analysis of this compound in reaction mixtures can be robustly achieved by HPLC, GC, or qNMR.
-
HPLC offers versatility and is the go-to method for general-purpose analysis, especially when dealing with non-volatile components.
-
GC provides superior speed and resolution for this specific analyte, making it ideal for high-throughput applications.
-
qNMR delivers unparalleled accuracy and direct molar ratio information without the need for chromatographic separation, making it a powerful tool for in-depth mechanistic investigations and the certification of reference materials.
A thorough understanding of the principles, strengths, and limitations of each technique, as outlined in this guide, allows the modern research scientist to move beyond rote application and towards intelligent, purpose-driven analytical strategy.
References
- BenchChem (2025). Application Notes and Protocols for the Quantification of 2-Hydroxy-4-Methoxybenzaldehyde.
- Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- Thermo Fisher Scientific. Sample Preparation Techniques.
- Organomation. Chromatography Sample Preparation Guide.
- Retsch. Sample Preparation Process - Step by step.
- Chrom Tech, Inc. (2025). Fundamentals of Sample Preparation for Chromatography.
- Sircar, D., Dey, G., & Mitra, A. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Chromatographia, 65(5-6), 349–353.
- BenchChem (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
- Royal Society of Chemistry (2008). Supplementary Material (ESI) for Chemical Communications.
- Sircar, D., Dey, G., & Mitra, A. (2007). Figure 1: HPLC chromatograms showing separation of... ResearchGate.
- Brainly.com (2023). NMR Analysis of Benzaldehyde.
- ResearchGate. NMR analysis of the reaction of benzaldehyde (2 M in CH 3 CN) and....
- Gerberick, G. F., et al. (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 34(6), 1535-1546.
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
- University of Oxford. Quantitative NMR Spectroscopy.
- Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 2(1), 1-6.
- BenchChem (2025). Application Note: HPLC Analysis for Purity Determination of 2,4,5-Trimethoxybenzaldehyde.
- Australian Pesticides and Veterinary Medicines Authority (2014). Validation of analytical methods for active constituents and agricultural products.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- ResearchGate (2025). Validation of Analytical Methods.
- BenchChem (2025). Application Note: Quantitative Analysis of 2-Methylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).
- Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- BenchChem (2025). A Comparative Study of 2-, 3-, and 4-Methylbenzaldehyde in the Cannizzaro Reaction.
- PubChem. This compound.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Sample Preparation Techniques | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 4. agilent.com [agilent.com]
- 5. organomation.com [organomation.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Structural Confirmation: The Definitive Role of X-ray Crystallography for 2-Methoxy-4-methylbenzaldehyde Derivatives
For researchers in the vanguard of drug discovery and materials science, the precise characterization of novel molecules is not merely a procedural step but the very foundation of innovation. Derivatives of 2-Methoxy-4-methylbenzaldehyde represent a class of compounds with significant potential in pharmaceuticals and organic materials.[1] Their biological activity and material properties are intrinsically linked to their three-dimensional atomic arrangement. Therefore, unambiguous structural confirmation is paramount.
This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for structural elucidation of these derivatives. We will explore the causality behind its application, objectively compare its performance against other common analytical techniques, and provide actionable experimental protocols to empower your research.
The Gold Standard: Why X-ray Crystallography is Definitive
While techniques like NMR and Mass Spectrometry provide crucial pieces of the structural puzzle, X-ray crystallography delivers an unparalleled, high-resolution three-dimensional map of electron density within a molecule.[2][3] This technique determines the precise spatial arrangement of atoms, their bond lengths, bond angles, and intermolecular interactions within a crystal lattice, offering an unambiguous confirmation of the molecular structure.[4][5]
The core principle lies in Bragg's Law (nλ = 2d sinθ), which describes how a beam of X-rays is diffracted by the ordered array of atoms in a crystal.[6][7] By measuring the angles and intensities of these diffracted beams, we can computationally reconstruct a detailed 3D model of the molecule.[8][9]
The Crystallographic Workflow: From Solution to Structure
The journey from a synthesized compound to a confirmed crystal structure involves three fundamental stages.[2][9] The initial step, crystal growth, is often the most significant bottleneck, requiring patience and meticulous technique.[2][10]
A Comparative Analysis: Positioning Crystallography Among Alternatives
No single technique tells the whole story. A multi-faceted approach is the cornerstone of modern structural elucidation.[11] However, the data obtained from each method differs significantly in its nature and resolution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule in solution.[12][13] For a this compound derivative, ¹H and ¹³C NMR would confirm the presence and environment of the aldehyde proton (~10 ppm), methoxy group (~3.9 ppm), methyl group (~2.4 ppm), and the substitution pattern on the aromatic ring.[12][14][15] While NMR provides invaluable data on the molecule's structure in its native solution state and can reveal dynamic processes, it provides this information indirectly and typically cannot match the atomic-level precision of X-ray diffraction for a static 3D structure.[3][16][17]
-
Mass Spectrometry (MS): This technique excels at providing a highly accurate molecular weight and, by extension, the molecular formula of a compound.[18][19] High-resolution mass spectrometry can achieve mass accuracy within 5 ppm, which is often sufficient to confirm the elemental composition.[18] Tandem MS (MS/MS) generates fragmentation patterns that can offer clues about the molecule's substructures.[20] However, MS cannot distinguish between isomers and provides no information on the three-dimensional arrangement of atoms.[21]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective method for identifying the functional groups present in a molecule.[22][23] For a this compound derivative, one would expect to see characteristic stretches for the aldehyde C=O (around 1705 cm⁻¹), aromatic C=C bonds, and the aldehyde C-H bond (around 2750 and 2850 cm⁻¹).[24] While useful for confirmation, FTIR provides limited information about the overall molecular skeleton.
The following table summarizes the key distinctions between these primary techniques.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Primary Information | 3D atomic arrangement, bond lengths/angles, stereochemistry[2][4] | Atomic connectivity, chemical environment, dynamics in solution[12][13] | Molecular weight, elemental formula, fragmentation[18][19] | Functional groups present[23] |
| Sample State | Single Crystal (Solid) | Solution | Gas-phase ions | Solid, Liquid, or Gas |
| Resolution | Atomic (<1 Å)[3] | Atomic (indirectly) | High mass accuracy (ppm)[18] | Functional group level |
| Key Advantage | Unambiguous 3D structure determination[6] | Provides data on structure and dynamics in solution[3] | High sensitivity and accuracy for molecular formula[25] | Fast and simple for functional group identification[22] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow[2][10] | Size limitations (~30-40 kDa for full determination), lower resolution for 3D structure[16][26] | Does not provide stereochemical or conformational information | Provides limited structural framework information |
Experimental Protocols and Data Interpretation
Protocol: Single-Crystal Growth and X-ray Diffraction
This protocol outlines a generalized approach for obtaining a diffraction-quality crystal of a this compound derivative. The choice of solvent is critical and often requires empirical screening.[27]
1. Crystal Growth (Slow Evaporation Method): a. Ensure the synthesized compound is of high purity (>98%), as impurities can inhibit crystallization.[28] b. In a clean, small vial, dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) to create a near-saturated solution at room temperature.[29] c. Cover the vial with paraffin film and pierce it with a needle 2-3 times to allow for slow solvent evaporation.[27] d. Place the vial in a vibration-free location and let it stand undisturbed for several days to weeks. e. Monitor periodically for the formation of well-defined, transparent crystals. Opaque or clustered solids are generally unsuitable.
2. Data Collection and Analysis: a. Carefully select and mount a suitable single crystal (typically >0.1 mm in all dimensions) on the goniometer head of a single-crystal X-ray diffractometer.[2][4] b. Place the crystal in a stream of cold nitrogen gas (e.g., 150 K) to minimize thermal motion and radiation damage.[4] c. Collect diffraction data by exposing the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) while rotating the crystal.[4] d. Process the collected diffraction intensities to determine the unit cell dimensions and space group. e. Solve the structure using direct methods (e.g., SHELXS) and refine the atomic positions using full-matrix least-squares techniques (e.g., SHELXL).[1]
Interpreting Crystallographic Data
The final output of a successful X-ray analysis is a set of crystallographic data and a refined structural model. Below is a table with representative data for related methoxybenzaldehyde isomers, illustrating the type of information obtained.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (˚) | Ref. |
| 2,3-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/c | 7.6152 | 15.5513 | 7.5891 | 115.883 | [4][30] |
| 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Monoclinic | P2₁/n | 7.9351 | 7.9952 | 13.3854 | 97.432 | [4][30] |
| 3-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | Monoclinic | P2₁/c | 6.37 | 13.34 | 8.51 | 97.44 | [1] |
| 2-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | Monoclinic | P2₁/c | 6.3037 | 33.102 | 7.0471 | 102.105 | [31] |
-
Crystal System & Space Group: These describe the symmetry and periodic arrangement of molecules in the crystal.[6]
-
Unit Cell Dimensions (a, b, c, β): These define the size and shape of the smallest repeating unit in the crystal lattice.[6]
-
R-factor (Refinement factor): This value is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[32] A lower R-factor (typically < 0.05 or 5%) indicates a better fit and a more reliable structure.[9]
Strategic Selection of Analytical Methods
For a novel this compound derivative, a logical and efficient workflow is crucial. While X-ray crystallography provides the definitive answer, it is often the final step in a comprehensive characterization process.
References
- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. (2025). Benchchem.
- X-ray crystallography. Wikipedia. [Link]
- Crystallization of small molecules.
- X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applic
- Analysis of the quality of crystallographic data and the limit
- X Ray Crystallography. International Journal of Pharmaceutical Sciences. [Link]
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]
- Application of Mass Spectrometry on Small Molecule Analysis. (2022). TIGP. [Link]
- X-ray Crystallography.
- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. [Link]
- Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. PMC - NIH. [Link]
- Crystallization.
- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]
- Crystallisation Techniques. (2006). University of York. [Link]
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link]
- Comparison of X-ray Crystallography, NMR and EM.
- A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Deriv
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
- Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
- Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]
- Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi. [Link]
- Comparison of NMR and X-ray crystallography. University of Szeged. [Link]
- Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. [Link]
- Mass Spectrometry (MS). eCampusOntario Pressbooks. [Link]
- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
- Interpreting X-ray diffraction d
- Quantifying Small Molecules by Mass Spectrometry.
- Identification of small molecules using accur
- The crystal structures of four dimethoxybenzaldehyde isomers.
- Molecular Structure Characterisation and Structural Elucid
- Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. [Link]
- FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). Atmospheric Chemistry and Physics. [Link]
- Functional group profiling of medicinal plants using FTIR spectroscopy. (2025). World Journal of Biology Pharmacy and Health Sciences. [Link]
- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. [Link]
- Crystal structure of 2-hydroxy-4-methoxy benzaldehyde, C8H8O3. (2020).
Sources
- 1. Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. sciencevivid.com [sciencevivid.com]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 14. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 18. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 19. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 20. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 21. zefsci.com [zefsci.com]
- 22. par.nsf.gov [par.nsf.gov]
- 23. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. people.bu.edu [people.bu.edu]
- 27. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. orgchemboulder.com [orgchemboulder.com]
- 29. depts.washington.edu [depts.washington.edu]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Stereoselectivity of Reactions Involving 2-Methoxy-4-methylbenzaldehyde
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. The stereochemical outcome of a reaction can dramatically influence the biological activity and safety profile of a molecule. This guide provides an in-depth analysis of the expected stereoselectivity of reactions involving 2-methoxy-4-methylbenzaldehyde, a versatile aromatic aldehyde. While specific, direct comparative studies on this exact molecule are not abundant in readily available literature, we can leverage well-established principles of stereocontrol, supported by data from analogous substituted benzaldehydes, to provide a robust predictive framework.
This guide will delve into the nuanced interplay of steric and electronic effects imparted by the ortho-methoxy and para-methyl substituents on the stereochemical course of key transformations. We will explore nucleophilic additions, Wittig reactions, and reductions, offering a theoretical and practical foundation for anticipating and controlling stereoisomeric product distributions.
The Structural Landscape of this compound: A Precursor to Stereochemical Control
The substitution pattern of this compound presents a fascinating case study in stereocontrol. The ortho-methoxy group, an electron-donating group through resonance but also a source of steric hindrance, and the para-methyl group, a weak electron-donating group, collectively modulate the electronic and steric environment of the carbonyl group.[1][2] Understanding these influences is paramount to predicting how this aldehyde will behave in stereoselective transformations.
The carbonyl carbon in this compound is prochiral, meaning that a nucleophilic attack will generate a new stereocenter.[3] The two faces of the carbonyl, designated as Re and Si, are diastereotopic due to the unsymmetrical nature of the molecule. The challenge and opportunity lie in selectively directing a nucleophile to one of these faces.
Nucleophilic Addition Reactions: Predicting Diastereoselectivity
In the absence of a chiral catalyst, the addition of an achiral nucleophile to this compound will result in a racemic mixture of the corresponding alcohol. However, when a chiral nucleophile or a chiral auxiliary is employed, or when the nucleophile is added to a substrate already containing a stereocenter, we can anticipate a diastereoselective outcome. The Felkin-Anh model provides a powerful predictive tool for such scenarios.[4][5][6]
The Felkin-Anh Model in Context
The Felkin-Anh model predicts the stereochemical outcome of nucleophilic addition to a carbonyl group adjacent to a stereocenter.[3][4][6] Although this compound itself is achiral, this model is crucial when it reacts with chiral enolates or other chiral nucleophiles. The model posits that the largest group on the adjacent stereocenter will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions.[4][6]
The ortho-methoxy group of this compound can influence the stereochemical outcome through chelation control, especially with organometallic reagents. When a Lewis acidic metal cation is present, it can coordinate with both the carbonyl oxygen and the methoxy oxygen, creating a rigid five-membered ring. This conformation locks the orientation of the aldehyde and can direct the nucleophile to attack from the less hindered face, potentially leading to high diastereoselectivity.
Comparative Data for Nucleophilic Additions to Substituted Benzaldehydes
While specific data for this compound is scarce, we can infer its behavior by examining related compounds.
| Aldehyde | Nucleophile/Reagent | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Benzaldehyde | Chiral Grignard Reagent | 85:15 d.r. | Fictional Example for Illustration |
| 2-Methoxybenzaldehyde | Chiral Grignard Reagent | >95:5 d.r. (chelation control) | Fictional Example for Illustration |
| 4-Methylbenzaldehyde | Chiral Grignard Reagent | 88:12 d.r. | Fictional Example for Illustration |
| This compound | Chiral Grignard Reagent | Predicted: High d.r. due to chelation | Prediction |
The Wittig Reaction: Navigating E/Z Selectivity
The Wittig reaction, a powerful tool for alkene synthesis, presents a question of E/Z stereoselectivity. The stereochemical outcome is highly dependent on the nature of the phosphorus ylide used.[7][8][9][10]
-
Stabilized Ylides: Generally favor the formation of the thermodynamically more stable E-alkene.
-
Non-stabilized Ylides: Typically favor the formation of the kinetically controlled Z-alkene.
The presence of an ortho-substituent on the benzaldehyde can significantly influence this selectivity. This "ortho-effect" has been observed to enhance the formation of the Z-alkene, even with semi-stabilized ylides.[11][12] This is attributed to steric interactions in the transition state leading to the oxaphosphetane intermediate.[7][8]
For this compound, the ortho-methoxy group is expected to exert a significant steric influence, favoring the formation of the Z-alkene, particularly with non-stabilized or semi-stabilized ylides.
Comparative Data for Wittig Reactions with Substituted Benzaldehydes
| Aldehyde | Ylide Type | E:Z Ratio | Reference |
| Benzaldehyde | Non-stabilized | 15:85 | Fictional Example for Illustration |
| 2-Methoxybenzaldehyde | Non-stabilized | <10:90 | Fictional Example for Illustration |
| 4-Methylbenzaldehyde | Non-stabilized | 18:82 | Fictional Example for Illustration |
| This compound | Non-stabilized | Predicted: High Z-selectivity | Prediction |
| Benzaldehyde | Stabilized | >95:5 | Fictional Example for Illustration |
| 2-Methoxybenzaldehyde | Stabilized | 80:20 | Fictional Example for Illustration |
| This compound | Stabilized | Predicted: Reduced E-selectivity due to ortho-effect | Prediction |
Asymmetric Reduction: Accessing Chiral Alcohols
The asymmetric reduction of this compound to the corresponding chiral alcohol is a valuable transformation. This is typically achieved using chiral reducing agents or a stoichiometric achiral reducing agent in the presence of a chiral catalyst.
The enantioselectivity of these reductions is governed by the ability of the chiral catalyst or reagent to differentiate between the two prochiral faces of the carbonyl group. The steric bulk of the ortho-methoxy group in this compound will likely play a key role in the facial selectivity of the hydride attack.
Experimental Protocols
Representative Protocol for a Diastereoselective Grignard Addition (Hypothetical)
Objective: To assess the diastereoselectivity of the addition of a chiral Grignard reagent to this compound.
Materials:
-
This compound
-
(R)-2-phenylpropylmagnesium bromide (or other chiral Grignard reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere.
-
A solution of (R)-2-phenylpropylmagnesium bromide (1.2 mmol) in THF is added dropwise over 15 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The diastereomeric ratio of the resulting alcohol is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Representative Protocol for a Stereoselective Wittig Reaction (Hypothetical)
Objective: To investigate the E/Z selectivity of the Wittig reaction between this compound and a stabilized ylide.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous toluene
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) is added (carbethoxymethylene)triphenylphosphorane (1.1 mmol).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The E/Z ratio of the resulting cinnamate ester is determined by ¹H NMR spectroscopy.
Conclusion
The stereoselectivity of reactions involving this compound is dictated by a delicate balance of steric and electronic factors. The ortho-methoxy group is a particularly influential substituent, capable of inducing high diastereoselectivity through chelation control in nucleophilic additions and promoting Z-selectivity in Wittig reactions due to steric hindrance. The para-methyl group has a more subtle electronic effect.
While direct experimental data for this specific aldehyde is not extensively documented, a thorough understanding of fundamental stereochemical models and the effects of substituents on reaction mechanisms allows for robust predictions of stereochemical outcomes. The experimental protocols provided herein offer a starting point for the systematic evaluation of these predictions. For researchers in drug discovery and development, a predictive understanding of stereoselectivity is an invaluable tool for the rational design of synthetic routes to complex, stereochemically defined molecules.
References
- Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? [Online Forum Post]. [Link]
- OpenOChem Learn. (n.d.). Felkin-Anh Model. [Link]
- Royal Society of Chemistry. (2020). E,Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. Organic & Biomolecular Chemistry. [Link]
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
- University of Birmingham. (n.d.). Stereoselectivity in organic synthesis.
- Organic Chemistry. (2022). Ultimate Guide to the Felkin-Anh Model. YouTube. [Link]
- Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
- University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Nov. 13. [Link]
- University of California, Irvine. (2013).
- Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
- PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. [Link]
- Kingston University London. (n.d.). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- University of Calgary. (n.d.). Substituent Effects. [Link]
- ResearchGate. (n.d.). Reaction of methoxyacetone with 4-nitrobenzaldehyde and benzaldehyde. [Link]
- PubChem. (n.d.). This compound. [Link]
- ChemSynthesis. (n.d.). This compound. [Link]
- Chemistry Stack Exchange. (2019). Does 4-methylbenzaldehyde give haloform and aldol reactions?. [Link]
- ResearchGate. (n.d.). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. [Link]
- ResearchGate. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. [Link]
- PubChemLite. (n.d.). This compound (C9H10O2). [Link]
- The Good Scents Company. (n.d.). ortho-anisaldehyde. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01139H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Isomeric Purity Determination of 2-Methoxy-4-methylbenzaldehyde
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. 2-Methoxy-4-methylbenzaldehyde, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, is no exception. Its isomeric purity is a critical quality attribute, as even trace amounts of positional isomers can significantly impact reaction yields, impurity profiles, and the efficacy and safety of the final product. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the determination of the isomeric purity of this compound, offering experimentally-grounded insights to aid in method selection and implementation.
The Significance of Isomeric Purity in Synthesis
The synthetic routes to this compound can often lead to the formation of several positional isomers. The relative positions of the methoxy and methyl groups on the benzene ring are crucial for the desired reactivity and downstream transformations. Common isomeric impurities may include, but are not limited to:
-
4-Methoxy-2-methylbenzaldehyde
-
2-Methoxy-5-methylbenzaldehyde
-
2-Methoxy-6-methylbenzaldehyde
-
3-Methoxy-4-methylbenzaldehyde
The presence of these isomers can introduce unintended side reactions and lead to impurities that are difficult to separate from the target molecule in later synthetic steps. Therefore, a robust analytical method capable of resolving these closely related compounds is essential for quality control and process optimization.
Comparative Analysis of Analytical Techniques
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of isomeric mixtures. The choice between them depends on several factors, including the volatility and thermal stability of the analyte, the required resolution, sensitivity, and the available instrumentation.
Gas Chromatography (GC): A High-Resolution Approach for Volatile Compounds
Gas chromatography is an excellent choice for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
The key to separating positional isomers by GC lies in exploiting the subtle differences in their boiling points and interactions with the stationary phase. A non-polar stationary phase, such as one based on 5% phenyl-95% dimethylpolysiloxane, is a good starting point as it separates compounds primarily based on their boiling points. However, for closely related isomers, a mid-polarity column may offer better selectivity by introducing dipole-dipole or other specific interactions. The temperature program is a critical parameter that needs to be optimized to achieve baseline separation of all potential isomers. A slow temperature ramp can enhance resolution.
A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, providing high sensitivity. For unambiguous peak identification and confirmation, a Mass Spectrometer (MS) detector is invaluable, as it provides mass spectral data for each separated component, allowing for the differentiation of isomers based on their fragmentation patterns.
Experimental Protocol: GC-FID/MS
This protocol provides a starting point for the development of a validated GC method for the isomeric purity of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as acetone or dichloromethane.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 10 µg/mL.
2. GC-FID/MS Instrumentation and Parameters:
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 5 °C/min to 250 °C (hold 5 min) |
| FID Temperature | 300 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-300) |
Diagram of GC Experimental Workflow:
Caption: Workflow for GC-FID/MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds
HPLC is a highly versatile technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC analysis. Separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.
For the separation of positional isomers of substituted benzaldehydes, reverse-phase HPLC is the most common approach. A C18 column is a good first choice for stationary phase, as it separates compounds based on their hydrophobicity. However, to enhance the selectivity for closely eluting isomers, a phenyl-hexyl or a biphenyl stationary phase can be advantageous. These phases provide additional π-π interactions with the aromatic ring of the analytes, which can lead to better resolution of positional isomers.[1]
The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, is a critical parameter to optimize. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of all isomers within a reasonable analysis time. A UV detector is commonly used for the detection of benzaldehyde derivatives, as they possess a strong chromophore. The detection wavelength should be set at the absorption maximum of this compound for optimal sensitivity.
Experimental Protocol: RP-HPLC-UV
This protocol provides a solid starting point for developing a validated HPLC method for the isomeric purity of this compound.
1. Sample and Mobile Phase Preparation:
-
Sample: Prepare the sample as described in the GC protocol, but use the mobile phase as the diluent for the final dilution.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Filter all mobile phases through a 0.45 µm membrane filter and degas before use.
2. HPLC-UV Instrumentation and Parameters:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Mobile Phase Flow Rate | 1.0 mL/min |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| UV Detection | 254 nm |
Diagram of HPLC Experimental Workflow:
Caption: Workflow for HPLC-UV analysis of this compound.
Performance Comparison: GC vs. HPLC
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between gas mobile phase and liquid/solid stationary phase | Partitioning between liquid mobile phase and solid stationary phase |
| Analytes | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile and thermally labile |
| Resolution | Generally higher resolution due to long capillary columns | Good resolution, highly dependent on column chemistry and mobile phase |
| Sensitivity | High with FID; very high with MS | Good with UV; can be enhanced with other detectors (e.g., MS) |
| Analysis Time | Can be fast, especially with modern fast GC techniques | Typically longer than GC, but can be optimized with UHPLC |
| Confirmation | Excellent with MS detection (mass spectra) | Less definitive with UV; requires MS for confirmation |
| Cost | Initial instrument cost can be high, especially with MS | Generally lower initial cost for a standard UV system |
Conclusion and Recommendations
Both GC and HPLC are powerful and complementary techniques for the determination of the isomeric purity of this compound.
-
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended method for a comprehensive analysis. It offers high resolution for separating closely related isomers and provides definitive peak identification through mass spectral data. This method is particularly well-suited for routine quality control where speed and confidence in identification are critical.
Ultimately, the choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix. For critical applications in drug development, validation of the chosen method according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of the results.
References
- Microsolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methoxy-4-methylbenzaldehyde
As Senior Application Scientist, my priority is to equip our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest regard for safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 2-Methoxy-4-methylbenzaldehyde (CAS No. 57415-35-7), moving beyond mere compliance to foster a culture of proactive laboratory safety.
The procedures outlined here are built on a foundation of established safety protocols and regulatory standards, designed to be a self-validating system for your laboratory's waste management program.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Therefore, strict adherence to personal protective equipment (PPE) protocols is the first line of defense.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation. |
| Eye Protection | Chemical safety goggles or a face shield.[2] | To protect eyes from splashes and accidental contact, which can cause serious irritation. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Ventilation | Chemical fume hood.[2] | To prevent inhalation of vapors, which can cause respiratory irritation. |
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[3][4]
The principle of causality in waste management dictates that proper segregation at the source is the most critical step to prevent inadvertent chemical reactions and ensure compliant disposal.
-
Pure Chemical Waste: Collect any unused or waste this compound in a designated, compatible hazardous waste container.[3] If possible, the original manufacturer's container can be used, provided it is in good condition and properly labeled as "Waste."
-
Contaminated Labware: Disposable items such as gloves, weighing boats, and paper towels that are contaminated with this compound should be collected in a separate, clearly labeled container lined with a heavy-duty plastic bag.[3]
-
Solutions: If the waste is dissolved in a solvent, it must be collected in a container designated for flammable liquid waste, ensuring the container material is compatible with the solvent used.
The integrity of the waste container is crucial for safe storage and transport.
-
Container Choice: Select a container made of a material compatible with aromatic aldehydes. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tightly closing lid to prevent leaks and vapor release.[3]
-
Labeling: Accurate and thorough labeling is a regulatory requirement and a cornerstone of laboratory safety. The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazard(s): "Irritant"
-
The date of waste accumulation.
-
The name of the principal investigator or research group.
-
Designated SAAs are critical for the safe, temporary storage of hazardous waste within the laboratory.
-
Store the sealed waste container in your institution's designated SAA.[3]
-
The SAA must be at or near the point of waste generation.[3]
-
Ensure the SAA is away from sources of ignition, such as heat, flames, and sparks.[2]
-
Store this compound waste away from incompatible materials, particularly strong oxidizing agents.[2][5]
The final step is the transfer of the hazardous waste to a certified disposal facility.
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[3]
-
The typical disposal method for this type of organic chemical is incineration at a licensed facility.[6]
Accidental Spill Protocol
In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and EH&S.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1. If there is a risk of dust generation from a solid spill, a respirator may be necessary.[3]
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2] For solid spills, gently sweep up the material to avoid creating dust.[4]
-
Collect the Waste: Place the absorbed or swept-up material into a labeled hazardous waste container.[3][4]
-
Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill site with a suitable solvent (e.g., ethanol), followed by soap and water.[3] Collect all decontamination materials as hazardous waste.
-
Prevent Environmental Release: Do not allow the spilled chemical or cleanup materials to enter drains or waterways.[2][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7. Chemsrc.
- Safety Data Sheet: Benzaldehyde. Chemos GmbH&Co.KG.
- This compound | C9H10O2. PubChem.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-4-methylbenzaldehyde
As laboratory professionals, our primary responsibility extends beyond achieving research milestones; it is fundamentally anchored in ensuring a safe environment for ourselves and our colleagues. The correct use of Personal Protective Equipment (PPE) is not merely a procedural formality but a critical, science-driven practice. This guide provides an in-depth operational plan for handling 2-Methoxy-4-methylbenzaldehyde, focusing on the causality behind each safety recommendation to build a self-validating system of laboratory safety.
Hazard Identification: The Foundation of Your PPE Strategy
Understanding the intrinsic hazards of a chemical is the first step in constructing an effective safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that directly inform our PPE choices.
According to data aggregated by the European Chemicals Agency (ECHA), this compound presents a clear triad of risks.[1][2] The primary hazards are outlined below, and they form the logical basis for the subsequent PPE and handling directives.
| GHS Hazard Code | Hazard Statement | Implication for Handling |
| H315 | Causes skin irritation | Direct contact with skin must be prevented through appropriate gloves and lab coats. |
| H319 | Causes serious eye irritation | Chemical splashes could lead to significant eye damage, mandating the use of sealed eye protection. |
| H335 | May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract, necessitating the use of engineering controls like a fume hood. |
Core PPE Directives: Your First Line of Defense
Based on the identified hazards, a baseline of PPE is mandatory for any procedure involving this compound. The principle here is to create a comprehensive barrier between the researcher and the chemical.
Engineering Controls: The Primary Barrier
Before any discussion of personal equipment, the most critical safety measure is the use of proper engineering controls.
-
Chemical Fume Hood: All handling of this compound, especially when working with the solid powder or creating solutions, must be performed inside a certified chemical fume hood.[3] This is the primary method to mitigate the risk of respiratory irritation (H335) by containing dust and vapors at the source.
Personal Protective Equipment Ensemble
| PPE Category | Specification | Rationale and Causality |
| Eye/Face Protection | Chemical safety goggles | Standard safety glasses are insufficient. Goggles that form a seal around the eyes are required to protect against splashes and airborne particles, directly addressing the "serious eye irritation" (H319) hazard.[3][4] A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Skin Protection | Nitrile gloves (or other compatible chemical-resistant gloves) | Prevents direct dermal contact and the resulting skin irritation (H315).[4] Check glove manufacturer's compatibility charts for breakthrough times, especially for prolonged handling or immersion. |
| Laboratory Coat | A fully buttoned lab coat made of a suitable material is required to protect skin and personal clothing from accidental contamination.[3] | |
| Respiratory Protection | Not required under normal fume hood use | If engineering controls (fume hood) are functioning correctly, a respirator is not necessary. However, for spill cleanup or in the event of ventilation failure, an air-purifying respirator with an appropriate cartridge should be used.[3][4] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This section provides a procedural workflow for a common laboratory task: weighing the solid compound and preparing a stock solution.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
